2-Hydroxypropyl nortadalafil
Description
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Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCGCUDAOLEEX-QMWSHBGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347612 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353020-85-5 | |
| Record name | 2-Hydroxypropyl nortadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYPROPYL NORTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxypropyl nortadalafil chemical structure and properties
An In-Depth Technical Guide to 2-Hydroxypropyl nortadalafil
This guide provides a comprehensive technical overview of this compound, a synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, properties, analytical characterization, and the scientific context of its emergence.
Introduction: The Rise of Tadalafil Analogs
Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby promoting smooth muscle relaxation and vasodilation. This pharmacological effect has made it a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension.[1][3]
In recent years, a significant number of structurally similar but unapproved tadalafil analogs have been identified as illegal adulterants in dietary supplements and so-called "herbal" remedies for sexual enhancement.[4][5][6] These clandestine analogs pose a considerable public health risk, as their pharmacological and toxicological profiles are largely uncharacterized.[5] this compound is one such analog, first identified during routine screenings of "libido enhancer" dietary supplements.[7][8] It is a derivative of nortadalafil, which is the N-desmethyl metabolite of tadalafil.[1][9] This guide will delve into the known scientific details of this compound.
Chemical Structure and Physicochemical Properties
The defining structural feature of this compound is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with a 2-hydroxypropyl group.[7] This modification maintains the core tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold essential for PDE5 inhibition, while altering the compound's polarity and steric profile.
Chemical Identity
The formal chemical identity of this compound is established by its systematic IUPAC name and various chemical identifiers. The stereochemistry, (6R, 12aR), is critical for its biological activity and is inherited from the parent tadalafil structure.[9][10]
Caption: Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxypropyl)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [10] |
| Molecular Formula | C₂₄H₂₃N₃O₅ | [10][11] |
| Molecular Weight | 433.46 g/mol | [10][12] |
| CAS Number | 1353020-85-5 | [10][12] |
| Canonical SMILES | CC(CN1CC(=O)N2CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | [10] |
| InChIKey | YGRCGCUDAOLEEX-QMWSHBGFSA-N | [10] |
Physicochemical Data
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. The data available for this compound is primarily predicted or derived from its identification in supplement matrices.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Beige Solid | [12] |
| Melting Point | >247°C (decomposes) | [12] |
| Boiling Point (Predicted) | 731.3 ± 60.0 °C | [12] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [12] |
| pKa (Predicted) | 14.47 ± 0.20 | [12] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [12] |
Proposed Synthesis Pathway
While specific synthetic procedures for this compound are not published in peer-reviewed literature, a logical and efficient synthesis can be proposed based on established methods for creating N-substituted tadalafil analogs.[9][13][14] The most direct route involves the N-alkylation of nortadalafil (N-desmethyl tadalafil).
Causality of Experimental Choices: This pathway is chosen for its high efficiency and specificity. Nortadalafil serves as a readily accessible key intermediate. The use of propylene oxide or a 2-hydroxypropyl halide allows for the direct introduction of the desired side chain. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a non-nucleophilic base is used to deprotonate the secondary amine of nortadalafil without competing in the alkylation.
Caption: Figure 2: Proposed workflow for the synthesis of this compound.
Step-by-Step Proposed Protocol
-
Deprotonation: Dissolve Nortadalafil (1 equivalent) in anhydrous dimethylformamide (DMF). Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the piperazinedione nitrogen.
-
Alkylation: Add the alkylating agent, either propylene oxide or 1-bromo-2-propanol (1.2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The identification and structural elucidation of this compound in seized dietary supplements have been accomplished using a combination of powerful analytical techniques.[7][15] These methods are essential for regulatory enforcement and quality control.
Caption: Figure 3: Standard workflow for the identification and confirmation of unknown analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Photodiode Array (PDA) detection is the primary tool for screening, quantifying, and isolating tadalafil analogs from complex matrices.[5][16][17][18]
-
Protocol: HPLC-PDA Analysis
-
Sample Preparation: Extract approximately 1 gram of the homogenized supplement powder with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.[5] Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18][19]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: PDA detector scanning for a UV maximum around 280-290 nm, characteristic of the tadalafil chromophore.[18]
-
-
Analysis: The retention time of this compound will differ from tadalafil, typically eluting earlier due to the increased polarity from the hydroxyl group. For isolation, fractions corresponding to the unknown peak are collected.[7]
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS or LC-Q-TOF/MS), provides definitive mass information, which is crucial for identifying unknown compounds.[19][20]
-
Protocol: LC-MS Analysis
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the tertiary amines in the structure are readily protonated.
-
Mass Detection:
-
Full Scan: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. For this compound, this ion appears at an m/z of 434.[7] The accurate mass measurement from a high-resolution instrument like a Q-TOF can be used to determine the elemental composition (C₂₄H₂₄N₃O₅ for the protonated ion).[7][15]
-
Tandem MS (MS/MS): Fragment the precursor ion (m/z 434) to obtain a characteristic fragmentation pattern. The fragmentation will be similar to tadalafil, with key product ions corresponding to the loss of the benzodioxole moiety and fragments of the core structure.[20] This provides structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. It was the key technique that confirmed the identity of the side chain as a 2-hydroxypropyl group rather than other isomers like a 3-hydroxypropyl group.[7][21][22][23]
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the isolated and purified compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for tadalafil and its analogs.[21][23]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tetracyclic core, and, most importantly, the 2-hydroxypropyl side chain. This will include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, and diastereotopic protons for the methylene group attached to the nitrogen.
-
¹³C NMR & 2D NMR: Carbon-13 and two-dimensional NMR experiments (like COSY and HSQC) are used to confirm the connectivity of all atoms in the molecule, definitively placing the hydroxyl group on the second carbon of the propyl chain.[15]
-
Biological Activity and Implications
As a close structural analog of tadalafil, this compound is presumed to act as a PDE5 inhibitor.[9][12] The core molecular scaffold required for binding to the active site of the PDE5 enzyme is retained.
Caption: Figure 4: The role of a PDE5 inhibitor in the nitric oxide/cGMP pathway.
However, the specific potency (IC₅₀ value) and selectivity of this compound against PDE5 and other phosphodiesterase isoforms (e.g., PDE6 in the retina, PDE11 in skeletal muscle) have not been reported in the scientific literature. The modification of the N-substituent can alter these properties, potentially leading to a different side-effect profile compared to the approved drug, tadalafil. The presence of an uncharacterized, pharmacologically active substance in consumer products represents a serious health risk, as consumers are unaware of its presence, proper dosage, or potential interactions with other medications.[5]
Conclusion
This compound is a clear example of the ongoing challenge posed by the illegal adulteration of dietary supplements. While its chemical structure and properties have been well-characterized through advanced analytical techniques, its pharmacological and toxicological profiles remain largely unknown. This technical guide consolidates the available scientific information, providing a foundational resource for researchers in forensic chemistry, drug discovery, and regulatory science who may encounter this and other novel psychoactive substances. Further research into the specific biological activity of such analogs is crucial for fully understanding the public health risks they present.
References
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Chemical Name : 2-Hydroxypropyl-d6 Nortadalafil - Pharmaffiliates . Pharmaffiliates. Available from: [Link]
-
Venhuis, B. J., & de Kaste, D. (2012). Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction . Journal of Pharmaceutical and Biomedical Analysis, 63, 1-5. Available from: [Link]
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Park, H. J., Jeong, K. H., Chang, M. I., Choi, D. M., Hong, M. K., & Kim, S. J. (2013). Identification of a new tadalafil analogue found in a dietary supplement . Food Additives & Contaminants: Part A, 30(11), 1839-1844. Available from: [Link]
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Identification of a new tadalafil analogue found in a dietary supplement - ResearchGate . ResearchGate. Available from: [Link]
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Identification of a new tadalafil analogue found in a dietary supplement - Semantic Scholar . Semantic Scholar. Available from: [Link]
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Lee, J. H., Lee, J. H., Park, H. J., & Kim, S. J. (2015). Identification of a new tadalafil analogue in commercial dietary supplements: isopropylnortadalafil . Food Additives & Contaminants: Part A, 32(5), 659-664. Available from: [Link]
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This compound | C24H23N3O5 | CID 112500532 - PubChem . National Center for Biotechnology Information. Available from: [Link]
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Toomey, V. M., Glover, B. P., & Dunn, J. D. (2012). Isolation and structural characterization of two tadalafil analogs found in dietary supplements . Journal of Pharmaceutical and Biomedical Analysis, 60, 113-118. Available from: [Link]
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Kern, S. E., Le, H., & Dunn, J. D. (2015). Isolation and structural characterization of a new tadalafil analog (2-hydroxyethylnortadalafil) found in a dietary supplement . Journal of Pharmaceutical and Biomedical Analysis, 102, 353-358. Available from: [Link]
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Li, W., Liu, H., & Wang, J. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets . Molecules, 20(7), 12114-12124. Available from: [Link]
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Reviewing analytical methods for detection and determination of tadalafil . IntechOpen. Available from: [Link]
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Lee, H. W., Ji, H. Y., Lee, H. W., Kim, Y. H., Lee, H. S., & Kim, J. H. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study . Journal of Pharmaceutical Investigation, 47(3), 257-264. Available from: [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2014). Stability-indicating methods for determination of tadalafil in presence of its degradation product . Analytical Chemistry, an Indian Journal, 14(9), 351-362. Available from: [Link]
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A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations . ResearchGate. Available from: [Link]
- CN103232451A - Simple preparation process of tadalafil - Google Patents. Google Patents.
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Kaczor, A. A., Godyń, J., Perkowski, P. A., & Matosiuk, D. (2019). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile . Molecules, 24(18), 3343. Available from: [Link]
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S. L. T., & M. S. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro . International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 223-228. Available from: [Link]
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(PDF) Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - ResearchGate . ResearchGate. Available from: [Link]
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Shah, J., Shah, P., & Sanyal, M. (2012). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study . Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 31-38. Available from: [Link]
- CN107973796B - Preparation method of tadalafil isomer - Google Patents. Google Patents.
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Balayssac, S., Trefi, S., Gilard, V., Malet-Martino, M., Delsuc, M. A., & Martino, R. (2008). Analysis of illegally manufactured formulations of tadalafil (Cialis) by 1H NMR, 2D DOSY 1H NMR and Raman spectroscopy . Journal of Pharmaceutical and Biomedical Analysis, 47(2), 362-369. Available from: [Link]
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Wang, J., Wang, Q., & Li, W. (2022). Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement . Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. Available from: [Link]
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(PDF) Quantitative H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - ResearchGate . ResearchGate. Available from: [Link]
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2-Hydroxypropyl Nortadalafil: Elucidating the Mechanism of Action as a Phosphodiesterase-5 Inhibitor
An In-Depth Technical Guide
Executive Summary
2-Hydroxypropyl nortadalafil is a structural analogue of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an unapproved pharmaceutical ingredient in various consumer products, necessitating a thorough understanding of its pharmacological activity.[1][2] This guide provides a detailed examination of the presumed mechanism of action of this compound as a PDE5 inhibitor. By leveraging the extensive research on its parent compound, tadalafil, we will deconstruct the molecular interactions and signaling pathways involved. This document details the foundational biochemistry of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, explains the principles of competitive PDE5 inhibition, and presents robust, field-proven experimental protocols for the in-vitro characterization of this and similar compounds. The objective is to equip researchers with the foundational knowledge and practical methodologies required to scientifically evaluate the potency, selectivity, and functional consequences of novel tadalafil analogues.
Introduction: An Uncharacterized Tadalafil Analogue
This compound is a derivative of nortadalafil (demethyl tadalafil), which itself is an analogue of tadalafil (Cialis®).[3][4][5] Its chemical structure, with a molecular formula of C24H23N3O5, clearly indicates its relationship to the β-carboline class of PDE5 inhibitors.[6] The presence of this compound in dietary supplements marketed for sexual enhancement is a significant public health concern, as such unapproved ingredients have not undergone rigorous evaluation for safety, efficacy, or purity.[7][8][9]
The primary therapeutic target for this class of compounds is phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of smooth muscle tone in specific tissues.[10][11] Understanding the precise mechanism of action of this compound is crucial for predicting its physiological effects, potential therapeutic applications, and adverse reaction profile. This guide will operate on the well-founded hypothesis that its mechanism mirrors that of tadalafil, acting as a competitive inhibitor of PDE5.
| Compound Identification | |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[6] |
| Molecular Formula | C24H23N3O5[6] |
| Molecular Weight | 433.46 g/mol [4] |
| Parent Compound | Tadalafil, Nortadalafil[3][4] |
| Presumed Target | Phosphodiesterase Type 5 (PDE5)[5][12] |
The Core Signaling Pathway: Nitric Oxide and cGMP-Mediated Vasodilation
To comprehend the action of a PDE5 inhibitor, one must first understand the physiological pathway it modulates. In tissues such as the penile corpus cavernosum and the pulmonary vasculature, smooth muscle relaxation is predominantly controlled by the nitric oxide (NO) signaling cascade.[13][14]
-
Initiation by Nitric Oxide (NO): In response to neural stimulation (e.g., sexual arousal), NO is released from endothelial cells and nerve endings.[14][15]
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into adjacent smooth muscle cells, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).[11][16]
-
Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[16][17]
-
Signal Transduction by cGMP: cGMP acts as a crucial second messenger. Its accumulation leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[11] This phosphorylation cascade results in a decrease in intracellular calcium concentrations, causing smooth muscle relaxation (vasodilation).[17]
-
Signal Termination by PDE5: The vasodilatory signal is terminated by the PDE5 enzyme, which selectively hydrolyzes the phosphodiester bond in cGMP, converting it to the inactive guanosine monophosphate (GMP).[15][18] This action restores the contracted state of the smooth muscle.
Mechanism of Action: Competitive Inhibition of Phosphodiesterase-5
This compound is presumed to function as a competitive inhibitor of PDE5, a mechanism well-established for tadalafil and other drugs in its class.[10][19] The molecular structure of these inhibitors contains a heterocyclic double-ring system that is analogous to the purine ring of cGMP.[19] This structural mimicry allows the inhibitor to bind to the same catalytic site on the PDE5 enzyme that cGMP would normally occupy.
By competitively occupying this active site, the inhibitor prevents PDE5 from accessing and hydrolyzing cGMP.[15] The direct consequence is a reduction in the rate of cGMP degradation. This inhibition allows cGMP to accumulate within the cell, thereby amplifying and prolonging the signal for smooth muscle relaxation and vasodilation initiated by NO.[20] It is critical to note that PDE5 inhibitors do not initiate this process; they enhance a pre-existing physiological signal, which is why sexual stimulation is required for them to be effective in treating erectile dysfunction.[13][15]
Experimental Protocol: In Vitro Characterization of PDE5 Inhibition
To validate the mechanism and quantify the inhibitory potency of this compound, a robust in vitro enzymatic assay is required. The Fluorescence Polarization (FP) assay is a widely accepted, high-throughput method for this purpose.[21][22]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE5A1.
Principle:
This assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the small FAM-cGMP is hydrolyzed by PDE5, the resulting FAM-GMP is captured by a larger binding agent. This change in molecular size leads to a measurable shift in the polarization of emitted light, which is proportional to enzyme activity.[21]
Materials and Reagents:
-
Recombinant Human PDE5A1 enzyme
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test Compound: this compound
-
Positive Control: Tadalafil or Sildenafil
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Prepare identical dilutions for the positive control (Tadalafil).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of each compound dilution, positive control, and DMSO-only vehicle to designated wells of the microplate.
-
Include "no enzyme" blank wells containing only buffer for background correction.
-
-
Enzyme Incubation:
-
Dilute the PDE5A1 enzyme stock to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.
-
Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blanks.
-
Incubate the plate for 15 minutes at room temperature.
-
Causality Check: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Reaction Initiation:
-
Prepare the FAM-cGMP substrate solution by diluting it in PDE Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30-60 minutes at room temperature to allow the binding to stabilize.
-
Read the fluorescence polarization (in millipolarization units, mP) on the microplate reader.
-
Data Analysis:
-
Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
mP_sample: Reading from the well with the test compound.
-
mP_blank: Average reading from "no enzyme" wells.
-
mP_control: Average reading from DMSO-only wells (representing 100% enzyme activity).
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Comparative Pharmacology and Selectivity
The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are defined not only by its potency (IC50) but also by its selectivity against other PDE isozymes.[13][14] Tadalafil, for instance, is highly selective for PDE5.[23]
| Parameter | Tadalafil | Nortadalafil | This compound |
| PDE5 IC50 | ~1-5 nM[12][24] | Not Reported (Presumed Potent)[3] | To Be Determined |
| Pharmacological Class | PDE5 Inhibitor[10] | PDE5 Inhibitor[25] | Presumed PDE5 Inhibitor |
| Half-Life | ~17.5 hours[14][19] | Not Reported | To Be Determined |
| Selectivity Profile | High for PDE5; moderate for PDE11. Low for PDE6.[14][19] | Not Reported | To Be Determined |
The Importance of Selectivity:
-
PDE6: This isozyme is found in the retina. Inhibition of PDE6 by compounds like sildenafil can lead to visual disturbances, such as a bluish tinge to vision.[14] Tadalafil's high selectivity over PDE6 minimizes this side effect.[23]
-
PDE11: This isozyme is found in the testes and prostate. Tadalafil inhibits PDE11 to some extent, though the clinical significance of this remains under investigation.[19]
Characterizing the inhibitory activity of this compound against a panel of PDE isozymes (PDE1, PDE6, PDE11, etc.) is a critical next step to predict its potential for off-target effects.
Conclusion and Future Directions
Based on its structural homology to tadalafil and nortadalafil, this compound is presumed to act as a competitive inhibitor of the PDE5 enzyme. This mechanism involves blocking the degradation of cGMP, thereby enhancing the NO-mediated signaling pathway that leads to smooth muscle relaxation and vasodilation. While this provides a strong theoretical framework, it is not a substitute for empirical data.
The presence of this and other uncharacterized analogues in consumer products underscores the urgent need for rigorous scientific investigation.[1][7] The protocols and principles outlined in this guide provide a clear roadmap for the definitive characterization of this compound's pharmacological profile. Determining its IC50 for PDE5 and its selectivity against other PDE isozymes are essential first steps in assessing its potential biological activity and associated health risks.
References
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PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Wikipedia contributors. (2023, December 28). CGMP-specific phosphodiesterase type 5. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
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Wikipedia contributors. (2024, January 10). PDE5 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
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Abadi, A. H., et al. (2006). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Archiv der Pharmazie, 339(5), 229-236. [Link]
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Tucker, J., et al. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA Network Open, 1(6), e183337. [Link]
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Szałaj, N., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3297. [Link]
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Wikipedia contributors. (2024, January 12). Tadalafil. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
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Das, A., et al. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Current Cardiology Reviews, 11(2), 155–162. [Link]
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ResearchGate. (n.d.). (PDF) Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. Retrieved January 15, 2026, from [Link]
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F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. Retrieved January 15, 2026, from [Link]
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urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved January 15, 2026, from [Link]
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Xu, Y., et al. (2016). Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil in health supplement. Journal of Pharmaceutical and Biomedical Analysis, 118, 209-215. [Link]
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National Institutes of Health. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. Retrieved January 15, 2026, from [Link]
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Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. [Link]
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ResearchGate. (n.d.). An overview of the synthetic routes to tadalafil and its analogues. Retrieved January 15, 2026, from [Link]
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El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1133. [Link]
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Lin, C. S., et al. (2006). The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels. Annual Review of Pharmacology and Toxicology, 46, 357-382. [Link]
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PhRMA. (2024). More oversight needed of unapproved medicines that threaten patients' health. Retrieved January 15, 2026, from [Link]
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Annual Reviews. (2023). Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders. Retrieved January 15, 2026, from [Link]
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MDPI. (2024). Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved January 15, 2026, from [Link]
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GoodRx. (n.d.). Tadalafil (Cialis): Uses, Side Effects, Alternatives & More. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Retrieved January 15, 2026, from [Link]
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Patsnap Synapse. (2024). What are cGMP-PDE inhibitors and how do they work? Retrieved January 15, 2026, from [Link]
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Hims. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Retrieved January 15, 2026, from [Link]
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U.S. Pharmacist. (2018). Hundreds of Supplements Have Undeclared, Potentially Harmful Ingredients. Retrieved January 15, 2026, from [Link]
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MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved January 15, 2026, from [Link]
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Pharmacological profile of tadalafil analogs like 2-Hydroxypropyl nortadalafil
An In-depth Technical Guide to the Pharmacological Profile of Tadalafil Analogs: The Case of 2-Hydroxypropyl nortadalafil
Introduction
Tadalafil stands as a cornerstone in the therapeutic landscape for erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][2][3][4] Its clinical success is rooted in its function as a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of smooth muscle tone.[2] The defining pharmacological feature of tadalafil is its prolonged duration of action, with a half-life of approximately 17.5 hours, which distinguishes it from other drugs in its class like sildenafil and vardenafil.[1]
The exploration of tadalafil analogs, such as nortadalafil and its derivatives like this compound, is driven by several key objectives in drug discovery and development. These include the pursuit of compounds with modified pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the exploration of novel intellectual property. This compound is a derivative of nortadalafil, the primary demethylated metabolite of tadalafil.[5][6] While nortadalafil itself is a potent PDE5 inhibitor, this compound is primarily classified as a research chemical, and its detailed pharmacological profile is not as extensively documented as the parent compound.[7][8] This guide will dissect the foundational pharmacology of tadalafil as a benchmark, explore the characteristics of its analogs, and provide detailed experimental frameworks for their evaluation.
Core Mechanism of Action: The NO/cGMP/PDE5 Pathway
The therapeutic effects of tadalafil and its analogs are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is fundamental to vasodilation, the process of smooth muscle relaxation that leads to increased blood flow.
-
Initiation by Sexual Stimulation : In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[9]
-
Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
Synthesis of cGMP : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[9]
-
Smooth Muscle Relaxation : cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and causing smooth muscle relaxation. This relaxation of the arteries in the corpus cavernosum allows for a rapid inflow of blood, leading to an erection.[9][10]
-
Signal Termination by PDE5 : The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by PDE5.[2][11]
-
Inhibition by Tadalafil Analogs : Tadalafil and its analogs are competitive inhibitors that bind to the catalytic site of PDE5.[12] By blocking the degradation of cGMP, these compounds enhance and prolong the NO-driven, stimulation-dependent smooth muscle relaxation and vasodilation.[1][2][9]
Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil analogs on PDE5.
Pharmacological Profile of Tadalafil: The Reference Compound
Understanding the profile of tadalafil is essential for contextualizing the properties of its analogs. Tadalafil's distinction lies in its pharmacokinetics and high selectivity for PDE5 over other phosphodiesterase isoforms.
Potency and Selectivity
Tadalafil is highly potent, with an IC₅₀ (half-maximal inhibitory concentration) for PDE5 in the low nanomolar range.[3] Its selectivity is a key aspect of its safety profile.
-
PDE6: Tadalafil is over 700 times more selective for PDE5 than for PDE6, the PDE isoform found in the retina.[12] This high selectivity is why tadalafil is associated with a significantly lower incidence of vision abnormalities compared to sildenafil, which has a greater inhibitory effect on PDE6.[12][13]
-
PDE11: Tadalafil does inhibit PDE11 more than sildenafil or vardenafil.[1] PDE11 is expressed in tissues such as skeletal muscle, the prostate, and the testes. Inhibition of PDE11 has been suggested as a possible cause for the myalgia (muscle pain) and back pain reported as side effects, although the exact physiological role of PDE11 is not fully understood.[13]
Pharmacokinetics
The pharmacokinetic profile of tadalafil underpins its clinical utility, particularly its option for once-daily dosing.[12]
-
Absorption: It is readily absorbed after oral administration, with the time to maximum plasma concentration (Tmax) occurring at approximately 2 hours. Food does not significantly affect its rate or extent of absorption.[2][10]
-
Distribution: Tadalafil is widely distributed into tissues.
-
Metabolism: It is metabolized primarily by the hepatic enzyme cytochrome P450 3A4 (CYP3A4).[2][12] The major metabolite is methylcatechol glucuronide, which is significantly less potent than the parent drug.[12]
-
Excretion: Tadalafil is excreted predominantly as metabolites, with about two-thirds in the feces and one-third in the urine.[12]
-
Half-Life: Its most notable feature is a long terminal half-life of 17.5 hours, which provides a therapeutic window of up to 36 hours.[1][12]
| Parameter | Value | Clinical Significance |
| PDE5 IC₅₀ | ~2 nM | High potency for the target enzyme.[3] |
| Selectivity | PDE5/PDE6: >700-fold | Low incidence of visual side effects.[12] |
| **Half-life (t₁/₂) ** | 17.5 hours | Long duration of action (up to 36 hours), allowing for on-demand and once-daily dosing.[1] |
| Tₘₐₓ | ~2 hours | Time to peak plasma concentration. |
| Metabolism | CYP3A4 | Potential for drug-drug interactions with CYP3A4 inhibitors or inducers.[2] |
Profile of Tadalafil Analogs: Nortadalafil and this compound
Nortadalafil (Demethyl Tadalafil)
Nortadalafil is the N-demethylated analog of tadalafil. It is a key active metabolite and has been identified as an adulterant in some herbal supplements. As a highly selective PDE5 inhibitor itself, its pharmacological activity is significant.[6] It serves as the parent structure for further modifications, such as the synthesis of this compound.[5]
This compound
This compound is a derivative of nortadalafil where a 2-hydroxypropyl group is attached to the nitrogen atom of the piperazinedione ring.[7][14]
-
Chemical Structure: C₂₄H₂₃N₃O₅[14]
-
Status: It is primarily available as a research chemical and analytical standard.[8]
-
Pharmacological Data: Specific, publicly available data on the IC₅₀, selectivity profile, and pharmacokinetics of this compound are limited. As a structural analog, it is presumed to act as a PDE5 inhibitor, but its relative potency and selectivity compared to tadalafil or nortadalafil would require dedicated experimental evaluation using the protocols outlined below. The addition of the hydroxypropyl group can be expected to alter its physicochemical properties, such as solubility and lipophilicity, which would, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols for Pharmacological Characterization
To establish a comprehensive pharmacological profile for a tadalafil analog like this compound, a series of standardized in vitro and in vivo experiments are required.
Protocol 1: In Vitro PDE5 Inhibition Assay
Objective: To determine the potency (IC₅₀) of the test compound against the human PDE5 enzyme.
Methodology: This assay measures the enzymatic conversion of cGMP to GMP.
-
Reagents and Materials:
-
Recombinant human PDE5A1 enzyme.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Tadalafil (as a positive control).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
³H-cGMP (radiolabeled substrate).
-
Snake venom nucleotidase (converts ³H-GMP to ³H-guanosine).
-
Scintillation cocktail and anion-exchange resin.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and tadalafil in the assay buffer.
-
In a 96-well plate, add the PDE5 enzyme to each well containing the assay buffer.
-
Add the diluted test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ³H-cGMP substrate and incubate for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will digest the ³H-GMP product.
-
Add an anion-exchange resin slurry, which binds the unreacted ³H-cGMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer the supernatant (containing the ³H-guanosine product) to a scintillation plate, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of the test compound in an animal model (e.g., Sprague-Dawley rats).
Methodology: This involves administering the compound to animals and measuring its concentration in plasma over time.
-
Animal Dosing and Sampling:
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Divide animals into groups for different routes of administration (e.g., oral gavage (PO) and intravenous (IV)).
-
Administer a single dose of the test compound (e.g., 5 mg/kg PO).
-
Collect blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the proteins.
-
Chromatography: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from plasma components.
-
Mass Spectrometry: Detect and quantify the analyte using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis: Use software to plot plasma concentration versus time. Perform non-compartmental analysis to calculate PK parameters like Cₘₐₓ, Tₘₐₓ, Area Under the Curve (AUC), and half-life (t₁/₂).
-
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion and Future Perspectives
Tadalafil remains a highly effective and well-characterized PDE5 inhibitor, distinguished by its long half-life and favorable selectivity profile. The study of its analogs, including nortadalafil and derivatives like this compound, is a logical extension of research in this field. While this compound is established as a chemical entity, its full pharmacological profile—potency, selectivity, and pharmacokinetics—awaits comprehensive characterization through rigorous experimental evaluation. Such studies are crucial to determine if these structural modifications offer any therapeutic advantages or altered properties compared to the parent compound. The future of PDE5 inhibitor research may focus on developing analogs with even greater selectivity, tailored pharmacokinetic profiles for specific indications beyond ED, or novel mechanisms that could benefit patient populations who are non-responsive to current therapies.[15]
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Karabakan, M., et al. (2016). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics and Modelling, 65, 139-150. [Link]
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Investigating the In-Vitro Activity and Potency of 2-Hydroxypropyl Nortadalafil as a Phosphodiesterase Type 5 (PDE5) Inhibitor
An In-Depth Technical Guide:
Abstract: This technical guide provides a comprehensive framework for the in-vitro characterization of 2-Hydroxypropyl nortadalafil, a derivative of nortadalafil and an analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil.[1][2][3] Addressed to researchers and drug development professionals, this document details the fundamental principles of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway and the critical role of PDE5 as a therapeutic target.[4][5] We present a detailed, field-proven protocol for determining the inhibitory potency (IC₅₀) of this compound using a fluorescence polarization-based enzymatic assay. Furthermore, we emphasize the imperative of selectivity profiling against other PDE isoforms to forecast potential off-target effects. The methodologies described herein are designed to establish a robust, self-validating system for the preclinical evaluation of novel PDE5 inhibitors.
Introduction and Scientific Rationale
The discovery and development of selective enzyme inhibitors represent a cornerstone of modern pharmacology. Tadalafil, a potent and highly selective PDE5 inhibitor, is a first-line therapy for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[6][7][8] Its therapeutic success has spurred the investigation of various analogues to identify compounds with improved pharmacokinetic or pharmacodynamic profiles.[9][10]
This compound is an analogue of nortadalafil (N-desmethyl tadalafil), which itself is a known metabolite and analogue of tadalafil.[1][2] The addition of a 2-hydroxypropyl group to the nortadalafil scaffold is a chemical modification intended to potentially alter properties such as solubility, bioavailability, or metabolic stability.[11] Given its structural heritage, this compound is hypothesized to act as a PDE5 inhibitor.[11] Therefore, a rigorous in-vitro characterization is the essential first step to validate its mechanism of action and quantify its potency and selectivity.
This guide explains the causality behind the necessary experimental workflows, providing the scientific logic to empower researchers in their evaluation of this and similar novel chemical entities.
The Molecular Target: PDE5 in the cGMP Signaling Pathway
The physiological mechanism underlying smooth muscle relaxation, particularly in the vasculature of the corpus cavernosum and pulmonary arteries, is governed by the NO/cGMP signaling pathway.[4][12]
-
Initiation: Neuronal or endothelial stimulation triggers the release of nitric oxide (NO).
-
Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5]
-
Second Messenger Generation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][12]
-
Effector Activation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[5]
-
Signal Termination: The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[4][13] PDE5 is the predominant isoform in the corpus cavernosum and is highly specific for cGMP.[14][15]
Inhibitors like this compound are designed to block this termination step. By inhibiting PDE5, they prevent the degradation of cGMP, leading to its accumulation and an enhancement of the vasodilatory signal.[5]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
In-Vitro Potency Determination: The PDE5 Inhibition Assay
The primary goal of the in-vitro assessment is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%, serving as a direct measure of its potency.[5]
A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose.[1][16] The principle relies on the change in the speed of rotation of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP molecule (FAM-cGMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP to FAM-GMP, the product is captured by a larger binding agent, forming a large complex that tumbles slowly and emits highly polarized light. An inhibitor prevents this conversion, thus keeping the polarization signal low.
Detailed Experimental Protocol: PDE5 Inhibition FP Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.
A. Materials & Reagents:
-
Recombinant human PDE5A1 enzyme
-
FAM-Cyclic-3′,5′-GMP substrate
-
Binding Agent (specific for GMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[16]
-
Test Compound: this compound
-
Positive Control: Tadalafil or Sildenafil
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
B. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 3-fold dilutions) in DMSO to create a range of concentrations for testing (e.g., from 50 µM down to the pM range).[16] This creates a 10-point dose-response curve.
-
Prepare identical dilution series for the positive control (Tadalafil).
-
-
Assay Plating:
-
To the designated wells of a black microplate, add 1 µL of the compound dilutions.
-
For "100% Activity" (negative) controls, add 1 µL of DMSO.
-
For "0% Activity" (positive) controls, add 1 µL of the highest concentration of the Tadalafil positive control.
-
-
Enzyme Addition & Pre-incubation:
-
Dilute the recombinant PDE5A1 enzyme in cold PDE Assay Buffer to the desired working concentration.
-
Add 10 µL of the diluted enzyme solution to all wells except for a "no enzyme" blank.
-
Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
-
Reaction Initiation:
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate in PDE Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted substrate to all wells.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 37°C.[4] The duration should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the 100% activity wells).
-
-
Reaction Termination & Signal Development:
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.[4]
-
Incubate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the FAM fluorophore.
-
Caption: Standard experimental workflow for the in-vitro PDE5 inhibition fluorescence polarization assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw fluorescence polarization data (in milli-polarization units, mP) is converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - [mP_sample - mP_0%_activity] / [mP_100%_activity - mP_0%_activity])
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Quantitative Data Summary
The potency of this compound should be compared against known standards.
| Compound | Target | IC₅₀ (nM) | Citation |
| Tadalafil | PDE5 | ~5 | [2][14][17] |
| Nortadalafil | PDE5 | To Be Determined | |
| Sildenafil | PDE5 | ~3-5 | [18][19] |
| This compound | PDE5 | To Be Determined |
Note: The IC₅₀ for Nortadalafil is expected to be similar to Tadalafil, but must be confirmed experimentally.
In-Vitro Selectivity Profiling
High potency against PDE5 is desirable, but therapeutic safety is critically dependent on selectivity. Non-selective inhibition of other PDE isoforms can lead to unwanted side effects.[19] Therefore, it is essential to profile this compound against a panel of key PDE enzymes.
-
PDE6: Found in the retina; its inhibition is associated with visual disturbances. Tadalafil is known to be highly selective for PDE5 over PDE6.[19]
-
PDE11: Found in the prostate, testes, and skeletal muscle; the clinical significance of its inhibition is not fully understood, but tadalafil does show some activity against it.[9][19]
-
PDE1, PDE2, PDE3, PDE4: Found in various tissues including the brain, heart, and vascular smooth muscle; inhibition can lead to cardiovascular and other side effects.[19]
The experimental procedure for selectivity profiling is identical to the potency assay, simply substituting the PDE5 enzyme with other purified PDE isoforms.
Selectivity Data Presentation
The results are typically presented as a ratio of IC₅₀ values, indicating how many times more potent the compound is for PDE5 compared to other isoforms.
| PDE Isoform | IC₅₀ (nM) of 2-HPN | Selectivity Ratio (IC₅₀ PDE_X / IC₅₀ PDE5) |
| PDE5 | TBD | 1 |
| PDE1 | TBD | > TBD |
| PDE3 | TBD | > TBD |
| PDE4 | TBD | > TBD |
| PDE6 | TBD | > TBD |
| PDE11 | TBD | > TBD |
TBD = To Be Determined experimentally. A higher selectivity ratio indicates greater selectivity for PDE5.
Conclusion
The in-vitro characterization of this compound is a critical phase in its evaluation as a potential therapeutic agent. The methodologies outlined in this guide, from the foundational understanding of the PDE5 signaling pathway to the detailed protocols for determining potency and selectivity, provide a robust framework for generating high-quality, reliable data. By precisely quantifying the IC₅₀ value against PDE5 and profiling its activity against other PDE isoforms, researchers can establish a foundational understanding of its pharmacological profile, enabling informed decisions for subsequent stages of drug development.
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Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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This compound Overview. (n.d.). Ontosight AI. Available at: [Link]
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Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2021). MDPI. Available at: [Link]
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Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. (2019). F1000Research. Available at: [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). National Institutes of Health (NIH). Available at: [Link]
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Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. (2022). National Institutes of Health (NIH). Available at: [Link]
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Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023). BellBrook Labs. Available at: [Link]
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Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. (2008). PubMed. Available at: [Link]
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Alternative Synthesis of Tadalafil: PDE5 Inhibitor. (2011). ResearchGate. Available at: [Link]
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Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (2022). MDPI. Available at: [Link]
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Potency, selectivity, and consequences of nonselectivity of PDE inhibition. (2004). PubMed. Available at: [Link]
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Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). PubMed. Available at: [Link]
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(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). ResearchGate. Available at: [Link]
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What is the mechanism of Tadalafil?. (2024). Patsnap Synapse. Available at: [Link]
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Tadalafil modulates aromatase activity and androgen receptor expression in a human osteoblastic cell in vitro model. (2015). Sci-Hub. Available at: [Link]
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Tadalafil. (2024). National Institutes of Health (NIH). Available at: [Link]
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Tadalafil | C22H19N3O4 | CID 110635. (n.d.). PubChem. Available at: [Link]
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Introduction: Situating 2-Hydroxypropyl Nortadalafil in the Landscape of PDE5 Inhibitors
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypropyl Nortadalafil
For Researchers, Scientists, and Drug Development Professionals
This compound is a distinct chemical entity belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors.[1] Structurally, it is a derivative of nortadalafil (also known as N-desmethyl tadalafil), which is itself a primary analogue and metabolite of tadalafil, the active pharmaceutical ingredient in Cialis®.[2][3] The defining feature of this compound is the substitution of a 2-hydroxypropyl group on the nitrogen atom of the piperazinedione ring system, a position occupied by a hydrogen in nortadalafil and a methyl group in tadalafil.[2][4]
This modification is of significant interest to medicinal chemists and pharmacologists. The introduction of the hydroxypropyl functional group is a common strategy in drug design to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5] The hydroxyl moiety can participate in hydrogen bonding, potentially altering the molecule's interaction with its biological target and influencing its pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its analytical characterization, and its inferred pharmacological context, offering a foundational resource for its scientific exploration.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and biological activity.
1.1 Nomenclature and Identifiers
-
IUPAC Name : (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[4]
-
Canonical SMILES : CC(CN1CC(=O)N2CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O[4]
-
InChIKey : YGRCGCUDAOLEEX-QMWSHBGFSA-N[4]
1.2 Structural Elucidation The structure of this compound is built upon the rigid, tetracyclic core of nortadalafil.[2] The key modification is the N-alkylation with a 2-hydroxypropyl chain. This addition introduces a chiral center at the second carbon of the propyl group, meaning the compound can exist as a mixture of diastereomers.[4]
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical and chemical properties dictate the compound's behavior in both laboratory and physiological environments. Many of the following properties are predicted based on computational models due to the limited availability of experimental data for this specific analogue.
2.1 Physical Properties The introduction of the polar hydroxyl group is expected to increase aqueous solubility and decrease the partition coefficient (LogP) compared to tadalafil, potentially impacting its absorption and distribution.
| Property | Value | Source |
| Melting Point | >247°C (decomposes) | [1][7] |
| Boiling Point | 731.3 ± 60.0 °C (Predicted) | [7] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 14.47 ± 0.20 (Predicted, most acidic) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
| Appearance | Off-White to Pale Beige Solid | [7] |
2.2 Chemical Properties and Stability
-
Reactivity : The secondary alcohol of the 2-hydroxypropyl group is the most likely site for metabolic transformation, primarily through oxidation to a ketone or glucuronidation. The amide bonds within the piperazinedione ring are susceptible to hydrolysis under strong acidic or basic conditions, but are generally stable at physiological pH.
-
Stability : The compound should be stored in a cool, dry place, protected from light. As a solid, it is expected to be stable. In solution, particularly at non-neutral pH, degradation may occur over time. For analytical purposes, fresh solutions are recommended.
Proposed Synthesis Workflow
While specific synthesis routes for this compound are not widely published, a logical approach involves the N-alkylation of the nortadalafil precursor. Nortadalafil is typically synthesized via the demethylation of tadalafil.[3]
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Precursor : Nortadalafil serves as the logical precursor as it possesses the required core structure with a reactive secondary amine on the piperazinedione ring available for substitution.[2]
-
Alkylation Agent : Propylene oxide is a common and efficient reagent for introducing a 2-hydroxypropyl group. Alternatively, a halo-alcohol like 1-chloro-2-propanol could be used.
-
Base and Solvent : A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the secondary amine of the nortadalafil, activating it for nucleophilic attack. A polar aprotic solvent such as DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Purification : Due to the potential for side reactions and the presence of unreacted starting materials, purification by column chromatography is essential to isolate the final product with high purity.
Inferred Pharmacological Profile
4.1 Mechanism of Action: PDE5 Inhibition As a close analogue of tadalafil, this compound is presumed to function as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][3][10] The PDE5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[11][12]
By inhibiting PDE5, the compound prevents the breakdown of cGMP.[11][13] This leads to an accumulation of cGMP, which enhances the smooth muscle relaxation and vasodilation effects of nitric oxide (NO), a signaling molecule released in response to sexual stimulation.[12][14] This shared mechanism is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary arterial hypertension.[11][15]
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2-Hydroxypropyl nortadalafil CAS number and molecular formula
An In-Depth Technical Guide to 2-Hydroxypropyl Nortadalafil for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of this compound, a lesser-known analog of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. As an analogue of a well-established pharmaceutical agent, its characterization is critical for regulatory bodies, analytical laboratories, and researchers in drug development. This guide synthesizes available data to provide core chemical identifiers, a presumed mechanism of action, plausible synthetic pathways, and robust analytical methodologies for its identification and quantification. By grounding these insights in the established pharmacology of Tadalafil, this paper serves as an essential resource for professionals requiring detailed information on this compound.
Introduction: The Landscape of Tadalafil and its Analogs
Tadalafil, marketed as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle tissues.[1][2] Its primary medical applications are in the treatment of erectile dysfunction (ED), benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3] The clinical success and widespread recognition of Tadalafil have unfortunately led to the emergence of numerous undeclared structural analogs in unregulated products, often marketed as "herbal" supplements.
This compound is one such analog. The name itself provides structural clues:
-
Nortadalafil: This signifies the absence of the N-methyl group present on the piperazinedione ring of Tadalafil, resulting in a secondary amine. Nortadalafil (N-Desmethyl Tadalafil) is a known Tadalafil impurity.[4][5]
-
2-Hydroxypropyl: This indicates that a 2-hydroxypropyl group has been attached to the nitrogen of the nortadalafil core.
The presence of these analogs in consumer products poses significant health risks due to unknown pharmacological, pharmacokinetic, and toxicity profiles. Therefore, a thorough understanding of their chemical properties and robust methods for their detection are paramount for both public safety and scientific research.
Chemical and Physical Properties
The foundational step in studying any chemical entity is the precise definition of its structure and core properties. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a specific molecular formula.
| Property | Value | Source(s) |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [6] |
| CAS Number | 1353020-85-5 | [6] |
| Molecular Formula | C₂₄H₂₃N₃O₅ | [6][7][8] |
| Molecular Weight | 433.46 g/mol | [7][8] |
| Synonyms | 2-Hydroxypropylnortadalafil, (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxypropyl)pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione | [6] |
Structurally, the compound maintains the core tetracyclic ring system of Tadalafil, which is essential for binding to the catalytic site of the PDE5 enzyme. The key modifications—the removal of the N-methyl group and the addition of a hydroxypropyl chain—can be expected to alter its physicochemical properties, such as solubility, polarity, and its interaction with metabolic enzymes.
Presumed Mechanism of Action: PDE5 Inhibition
Given its structural similarity to Tadalafil, this compound is presumed to act as a PDE5 inhibitor.[9] The mechanism of PDE5 inhibition is a well-elucidated signaling pathway critical for smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
The cGMP Pathway:
-
Activation: The process is initiated by the release of nitric oxide (NO) from nerve endings or endothelial cells.
-
Enzyme Stimulation: NO activates the enzyme guanylate cyclase.
-
cGMP Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.
-
Signal Termination: The action of cGMP is terminated by PDE5, which specifically hydrolyzes cGMP to the inactive GMP.
By inhibiting PDE5, compounds like Tadalafil and its analogs prevent the degradation of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation.[1]
Caption: The PDE5/cGMP signaling pathway and point of inhibition.
Synthesis and Analytical Characterization
A robust framework for synthesizing and identifying this compound is essential for creating reference standards and for regulatory analysis.
Proposed Synthetic Pathway
While specific synthesis routes for this compound are not widely published, a plausible pathway can be constructed based on established methods for Tadalafil and its derivatives.[10][11] The synthesis would logically start from Nortadalafil (N-Desmethyl Tadalafil), which can be prepared via the Pictet-Spengler reaction followed by cyclization.
Step 1: Synthesis of Nortadalafil (171596-36-4). This intermediate is synthesized from D-tryptophan methyl ester and piperonal, followed by cyclization with chloroacetyl chloride and subsequent intramolecular amine condensation.
Step 2: N-Alkylation of Nortadalafil. The secondary amine on the nortadalafil piperazinedione ring can be alkylated using a suitable propylene oxide derivative.
-
Reaction: Nortadalafil is reacted with propylene oxide or 1-chloro-2-propanol in the presence of a non-nucleophilic base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).
-
Rationale: This standard N-alkylation reaction directly introduces the 2-hydroxypropyl group onto the target nitrogen, yielding the final product. The choice of a mild base prevents unwanted side reactions.
Analytical Workflow and Methodologies
Confirming the identity and purity of this compound requires a multi-step analytical approach.
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An In-Depth Technical Guide to the Predicted In Vivo Metabolic Pathways of 2-Hydroxypropyl Nortadalafil
Executive Summary
2-Hydroxypropyl nortadalafil is a structural analog of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. As with any new chemical entity destined for therapeutic consideration, a thorough understanding of its metabolic fate is paramount for evaluating its pharmacokinetic profile, efficacy, and safety. This guide provides a predictive analysis of the primary in vivo metabolic pathways for this compound, grounded in the well-documented biotransformation of tadalafil and fundamental principles of drug metabolism. We project that metabolism will proceed via three core routes: (1) Cytochrome P450-mediated aromatic hydroxylation of the core structure, mirroring the metabolism of tadalafil; (2) Oxidation and N-dealkylation of the novel 2-hydroxypropyl side chain; and (3) Phase II conjugation reactions, including glucuronidation and methylation of hydroxylated intermediates. This document outlines these predicted pathways and presents a comprehensive, self-validating experimental strategy for their definitive identification and characterization, employing state-of-the-art in vitro and in vivo models coupled with advanced analytical technologies.
Foundational Context: Tadalafil and its Analogs
Tadalafil: A Metabolic Benchmark
Tadalafil is a highly successful therapeutic agent whose metabolic profile is well-characterized, providing a robust foundation for predicting the biotransformation of its analogs.[1][2] The primary route of metabolism occurs in the liver and is mediated almost exclusively by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5] The process begins with the formation of a catechol metabolite, which is subsequently inactivated through extensive methylation and glucuronidation.[5][6] The major circulating metabolite in plasma is methylcatechol glucuronide, which is pharmacologically inactive.[3][6] Tadalafil and its metabolites are eliminated predominantly in the feces (around 61%) and to a lesser extent in the urine (around 36%).[1][6] This established pathway serves as our primary reference model.
Structural Analogs: Nortadalafil and this compound
Nortadalafil (N-desmethyl tadalafil) is a known analog and a key metabolite of tadalafil, differing only by the absence of the N-methyl group on the piperazinedione ring.[7][8] The subject of this guide, this compound, is a derivative of nortadalafil.[9][10] It retains the core tadalafil structure but features an N-(2-hydroxypropyl) group in place of the N-methyl group. This structural modification is the primary site of metabolic uncertainty and the focus of our predictive analysis.
Objective: To apply established principles of drug biotransformation and the known metabolic fate of tadalafil to construct a predictive model for the in vivo metabolism of this compound and to define a rigorous experimental workflow for its validation.
Predicted Phase I Metabolic Pathways
Phase I reactions introduce or expose functional groups, typically increasing hydrophilicity and preparing the molecule for Phase II conjugation.[11][12] For this compound, we predict two major sites of Phase I metabolism: the aromatic core and the N-alkyl side chain.
Aromatic Hydroxylation of the Core Structure
Given the identical core structure to tadalafil, the most probable initial metabolic step is the hydroxylation of the benzodioxole moiety to form a catechol intermediate. This reaction is anticipated to be catalyzed predominantly by CYP3A4.[5]
-
Rationale & Causality: The electronic and steric environment of the aromatic rings is unchanged from the parent compound, tadalafil. CYP3A4 has a demonstrated affinity for this substrate, making this pathway highly likely.[13][14] This initial hydroxylation is a critical detoxification step, converting a lipophilic molecule into a more polar metabolite.[15]
Biotransformation of the 2-Hydroxypropyl Side Chain
The novel side chain presents several potential metabolic "soft spots."
-
N-Dealkylation: Cleavage of the entire 2-hydroxypropyl group is a highly probable pathway. This reaction would yield nortadalafil as a major metabolite, which would then undergo its own subsequent metabolism (likely aromatic hydroxylation as described above).
-
Oxidation of the Secondary Alcohol: The secondary alcohol on the propyl chain can be oxidized by alcohol dehydrogenases or CYPs to form the corresponding ketone metabolite.
-
Aliphatic Hydroxylation: Further hydroxylation could occur at other positions on the propyl chain, although this is generally less favored than oxidation of the existing alcohol or N-dealkylation.
Expert Insight: N-dealkylation is a common metabolic route for compounds with N-alkyl substituents, often mediated by CYP enzymes. Its occurrence would create a significant branch in the metabolic pathway, leading to the formation of nortadalafil and its own downstream metabolites. Therefore, monitoring for the appearance of nortadalafil in both in vitro and in vivo systems is a critical validation checkpoint.
Predicted Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating excretion.[16]
-
Glucuronidation: The hydroxyl groups—both the one inherent to the 2-hydroxypropyl side chain and any newly formed phenolic hydroxyls from aromatic hydroxylation—are prime substrates for UDP-glucuronosyltransferases (UGTs). The catechol intermediate, in particular, is expected to be a major substrate for glucuronidation, as seen with tadalafil.[6]
-
Methylation: Following the formation of the catechol intermediate via aromatic hydroxylation, one of the hydroxyl groups is expected to be methylated by catechol-O-methyltransferase (COMT). This would result in a methylcatechol metabolite, which is then likely to be glucuronidated.[5]
-
Sulfation: While generally a less common pathway for this class of compounds compared to glucuronidation, sulfation of hydroxyl groups by sulfotransferases (SULTs) remains a possibility.
The interplay of these pathways is visually summarized in the predictive map below.
Figure 1: Predicted Metabolic Pathways of this compound.
A Self-Validating Experimental Strategy
To systematically validate these predictions, we propose a tiered approach, progressing from simple in vitro systems to more complex in vivo models. This workflow ensures that each step informs the next, creating a robust and self-validating data package.
Figure 2: Integrated Workflow for Metabolite Identification.
In Vitro Experimental Protocols
Rationale: In vitro systems are essential for initial screening, allowing for the rapid assessment of metabolic stability and the identification of key enzymes in a controlled environment, free from the complexities of absorption and distribution.[17][18][19]
-
Objective: To determine the intrinsic clearance (Clint) of this compound and generate preliminary data on CYP-mediated metabolites.
-
Methodology:
-
Prepare incubations in triplicate containing pooled human liver microsomes (e.g., 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and 1 µM this compound.
-
Pre-warm reactions at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to assess non-CYP-dependent degradation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction and quench with 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge samples to precipitate protein.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.
-
-
Data Analysis: Plot the natural log of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and intrinsic clearance.
-
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
-
Methodology:
-
Recombinant Enzymes: Incubate the compound (1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and an NADPH-regenerating system.
-
Chemical Inhibition: Incubate the compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4).
-
After a fixed incubation time (e.g., 60 minutes), quench reactions and process as described in Protocol 4.1.1.
-
Analyze samples by LC-MS/MS to measure the formation of key metabolites.
-
-
Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor or high turnover by a specific recombinant enzyme identifies the primary metabolizing isoform(s).[20]
In Vivo Experimental Protocol
Rationale: While in vitro studies are informative, in vivo models are indispensable for understanding the complete ADME profile, including the contribution of extrahepatic metabolism and the interplay between Phase I and Phase II enzymes in a physiological context.[21][22]
-
Objective: To determine the pharmacokinetic profile of the parent drug and identify the major metabolites present in circulation and excreta.
-
Methodology:
-
Administer a single dose of this compound to a cohort of male Sprague-Dawley rats via oral gavage (e.g., 10 mg/kg).
-
Collect serial blood samples from the tail vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Process to plasma and store at -80°C.
-
House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
-
Prepare plasma, urine, and fecal homogenate samples for analysis via protein precipitation or solid-phase extraction.
-
Analyze samples using a validated LC-HRMS method to quantify the parent drug and perform metabolite identification.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for the parent drug. Metabolite profiles in each matrix are generated by searching for predicted metabolites and identifying unknown peaks with plausible mass shifts and fragmentation patterns.
Data Presentation and Summary
The data generated from the proposed studies can be effectively summarized to provide a clear overview of the metabolic fate of this compound.
Table 1: Summary of Predicted Metabolites and Identification Strategy
| Predicted Metabolite | Proposed Biotransformation | Key Enzyme(s) | Primary Analytical Method | Confirmation Method |
|---|---|---|---|---|
| Parent Drug | N/A | N/A | LC-MS/MS | N/A |
| Catechol Metabolite | Aromatic Hydroxylation | CYP3A4 | LC-HRMS | NMR |
| Methylcatechol Metabolite | Hydroxylation + Methylation | CYP3A4, COMT | LC-HRMS | NMR |
| Ketone Metabolite | Side-Chain Oxidation | ADH, CYPs | LC-HRMS | NMR |
| Nortadalafil | N-Dealkylation | CYPs | LC-MS/MS | Authentic Standard |
| Glucuronide Conjugates | Glucuronidation | UGTs | LC-HRMS with hydrolysis | NMR |
| Sulfate Conjugates | Sulfation | SULTs | LC-HRMS with hydrolysis | Mass Spectrometry |
Conclusion
This guide presents a scientifically grounded prediction of the in vivo metabolic pathways of this compound. Based on its structural similarity to tadalafil, metabolism is expected to be driven by CYP3A4-mediated hydroxylation of the aromatic core, followed by methylation and glucuronidation. The novel 2-hydroxypropyl side chain introduces additional pathways, most notably N-dealkylation to form nortadalafil and oxidation to a ketone. The proposed multi-tiered experimental workflow, leveraging both in vitro and in vivo models, provides a comprehensive and rigorous strategy for validating these predictions. The successful elucidation of these biotransformation pathways is a critical step in the overall development and safety assessment of this new chemical entity, providing essential insights for medicinal chemists, pharmacologists, and drug development professionals.
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Lauschke, V. M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC - PubMed Central. [Link]
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Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]
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Maurer, H. H., & Meyer, M. R. (2007). New analytical strategies in studying drug metabolism. SpringerLink. [Link]
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Islam, M., & Hamit, A. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Journal of Medical Analysis. [Link]
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Obach, R. S. (2012). In Vivo Experimental Models for Studying Drug Biotransformation. ResearchGate. [Link]
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El-Sherbiny, M., et al. (2016). Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats. PubMed Central. [Link]
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Islam, M. (2023). (PDF) Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate. [Link]
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An In-Depth Technical Guide to the Stereochemistry and Biological Significance of 2-Hydroxypropyl nortadalafil
Foreword: The Imperative of Stereochemical Precision in Drug Development
In the landscape of modern pharmacology, the three-dimensional architecture of a molecule is as critical as its chemical composition. The biological activity, metabolic fate, and toxicological profile of a chiral drug are often dictated by the specific spatial arrangement of its atoms. This guide delves into the stereochemical nuances of 2-Hydroxypropyl nortadalafil, a metabolite and analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. As researchers and drug development professionals, a comprehensive understanding of the stereoisomers of this compound is paramount for accurate pharmacological assessment, impurity profiling, and ensuring the safety and efficacy of related pharmaceutical products. This document provides a detailed exploration of the stereochemistry of this compound, its potential biological implications, and the analytical methodologies required for its stereoselective analysis.
Introduction to Nortadalafil and its Hydroxylated Metabolite
Nortadalafil is the N-desmethyl analogue of tadalafil, the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Like its parent compound, nortadalafil exerts its pharmacological effect through the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells.[2] The inhibition of PDE5 leads to increased cGMP concentrations, resulting in smooth muscle relaxation and vasodilation.[3]
Metabolic studies of tadalafil have shown that it is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] While the major metabolic pathway involves the formation of a methylcatechol glucuronide, other metabolic transformations, including hydroxylation, can occur.[4] this compound is a metabolite that can arise from the metabolism of nortadalafil or tadalafil, and it has also been identified as an impurity in some pharmaceutical preparations. The introduction of a hydroxyl group on the N-propyl substituent of the piperazinedione ring creates a new chiral center, adding another layer of stereochemical complexity to the molecule.
The Stereochemical Landscape of this compound
Tadalafil itself possesses two chiral centers at the C6 and C12a positions of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole ring system. The therapeutically active form is the (6R, 12aR)-diastereomer.[6] Nortadalafil retains these two chiral centers. The addition of a 2-hydroxypropyl group introduces a third chiral center at the C2' position of the propyl chain.
Consequently, this compound can exist as a mixture of eight possible stereoisomers, comprising four pairs of enantiomers. These arise from the combination of the (R,R), (S,S), (R,S), and (S,R) configurations at the C6 and C12a positions with the (R) and (S) configurations at the newly formed C2' chiral center.
The IUPAC name for one of the possible stereoisomers, based on the (6R, 12aR) core of tadalafil, is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-((R/S)-2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.
Caption: Stereoisomeric possibilities of this compound.
Biological Significance: A Matter of Stereoselectivity
The biological activity of chiral drugs is often highly stereoselective, as the enantiomers can exhibit different affinities for their biological targets due to the chiral nature of receptors, enzymes, and other biomolecules.[7] For tadalafil and its analogues, the (6R, 12aR) configuration has been shown to be crucial for potent PDE5 inhibition.[6] It is therefore highly probable that the stereoisomers of this compound will exhibit significantly different biological activities.
While specific studies on the individual stereoisomers of this compound are not publicly available, we can infer potential differences based on the established structure-activity relationships of tadalafil analogues. It is hypothesized that the diastereomers possessing the (6R, 12aR) core will exhibit greater PDE5 inhibitory activity than those with other configurations at C6 and C12a. The configuration of the 2-hydroxypropyl side chain will likely further modulate this activity, with one enantiomer potentially having a more favorable interaction with the active site of the PDE5 enzyme than the other.
Table 1: Postulated Biological Activity Profile of this compound Stereoisomers
| Stereoisomer Configuration (6, 12a, 2') | Postulated PDE5 Inhibitory Activity | Rationale |
| (6R, 12aR, 2'R/S) | Potentially High | The (6R, 12aR) core is known to be optimal for PDE5 inhibition in tadalafil analogues.[6] |
| (6S, 12aS, 2'R/S) | Potentially Low | The (6S, 12aS) configuration is generally associated with significantly reduced PDE5 inhibitory activity.[6] |
| (6R, 12aS, 2'R/S) | Potentially Low | Diastereomers of tadalafil with this configuration show reduced activity.[6] |
| (6S, 12aR, 2'R/S) | Potentially Low | Diastereomers of tadalafil with this configuration show reduced activity.[6] |
The potential for differential metabolism and toxicity among the stereoisomers also warrants consideration. One stereoisomer may be metabolized more rapidly than another, leading to differences in pharmacokinetic profiles. Furthermore, one isomer could potentially exhibit off-target effects or be more prone to forming reactive metabolites, thus having a different toxicological profile.
Experimental Protocols for Stereoselective Analysis
The separation and quantification of the individual stereoisomers of this compound are essential for its proper characterization. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[8][9]
Proposed Chiral HPLC-MS/MS Method
This protocol outlines a proposed method for the chiral separation of this compound stereoisomers, adapted from established methods for tadalafil and its analogues.[7][8]
Objective: To achieve baseline separation of the eight stereoisomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is recommended due to their proven efficacy in separating tadalafil and its analogues.[8]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point. The ratio of hexane to alcohol will need to be optimized to achieve the best separation. A typical starting point would be 80:20 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer. The precursor ion would be the protonated molecule [M+H]+ of this compound, and the product ions would be specific fragments. For a high-resolution mass spectrometer, full scan mode can be used for identification, and extracted ion chromatograms for quantification.
Method Development Workflow:
Caption: Workflow for chiral HPLC-MS/MS method development.
Potential Stereoselective Synthesis
The stereoselective synthesis of the individual diastereomers of this compound is a challenging but crucial endeavor for definitive pharmacological evaluation. A potential synthetic route could involve the synthesis of the desired nortadalafil stereoisomer followed by the stereoselective introduction of the 2-hydroxypropyl group.
Proposed Synthetic Pathway:
-
Synthesis of the Nortadalafil Core: The desired (6R, 12aR), (6S, 12aS), (6R, 12aS), or (6S, 12aR) nortadalafil core can be synthesized from the corresponding enantiomer of tryptophan, following established synthetic routes for tadalafil and its analogues.[10]
-
Stereoselective Alkylation: The secondary amine of the nortadalafil core can be alkylated with a chiral propylene oxide equivalent or a chiral 2-halopropanol. The choice of a suitable chiral auxiliary or catalyst will be critical to control the stereochemistry of the newly formed C-N bond and the hydroxyl-bearing carbon.
This proposed pathway would require significant optimization to achieve high diastereoselectivity.
Conclusion and Future Directions
The stereochemistry of this compound presents a complex but critical area of study for researchers and drug development professionals. The presence of three chiral centers gives rise to eight potential stereoisomers, each of which is likely to possess a unique biological activity profile. While direct experimental data on the individual stereoisomers is currently lacking, this guide has provided a comprehensive overview based on the established principles of stereochemistry and the known pharmacology of tadalafil and its analogues.
Future research should focus on the following key areas:
-
Stereoselective Synthesis: The development of robust synthetic methods for each of the eight stereoisomers is a prerequisite for their individual biological evaluation.
-
Pharmacological Profiling: In vitro studies to determine the PDE5 inhibitory activity of each stereoisomer are essential to understand their structure-activity relationships.
-
Toxicological Assessment: The potential for stereoselective toxicity should be investigated to ensure the safety of any pharmaceutical product containing this metabolite or impurity.
-
Analytical Method Validation: The proposed chiral HPLC-MS/MS method should be rigorously validated to ensure its suitability for the accurate quantification of the stereoisomers in various matrices.
By addressing these research gaps, the scientific community can gain a more complete understanding of the role of stereochemistry in the biological activity of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
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Semantic Scholar. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). An overview of the synthetic routes to tadalafil and its analogues. Retrieved from [Link]
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StatPearls. (2024). Tadalafil. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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SciSpace. (n.d.). Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantio. Retrieved from [Link]
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Methodological & Application
Application Note: Unmasking Hidden Threats: A High-Resolution Mass Spectrometry Protocol for the Characterization of Tadalafil Analogs in Adulterated Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: The clandestine inclusion of unapproved tadalafil analogs in herbal supplements and other products poses a significant public health risk. These undisclosed compounds, often with minor structural modifications to the parent drug, can have unpredictable pharmacological and toxicological profiles. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the definitive identification and structural elucidation of these novel analogs. This application note provides a comprehensive guide and a robust protocol for the characterization of tadalafil analogs using liquid chromatography coupled with HRMS (LC-HRMS), empowering researchers to confidently identify known and unknown analogs.
The Scientific Imperative: Beyond Simple Detection
The illegal adulteration of consumer products with synthetic phosphodiesterase type-5 (PDE-5) inhibitors, such as tadalafil, is a persistent global issue.[1] Analogs are often synthesized to circumvent existing regulations and detection methods. Simple screening assays may fail to identify these modified structures, creating a false sense of security. Therefore, a more sophisticated analytical approach is required not only to detect but also to structurally characterize these emerging threats.
High-resolution mass spectrometry, particularly with technologies like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offers unparalleled advantages for this challenge.[2] The high mass accuracy provides unambiguous elemental composition determination, a critical first step in identifying an unknown compound. Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for detailed fragmentation analysis, offering deep structural insights. This application note details a workflow that leverages these capabilities for the confident characterization of tadalafil analogs.
The Analytical Strategy: A Multi-faceted Approach
Our approach is built on a foundation of liquid chromatography for temporal separation of analytes, followed by HRMS for high-confidence identification. The workflow is designed to be a self-validating system, integrating precise mass measurements with logical fragmentation analysis.
Caption: Workflow for tadalafil analog characterization.
Protocol: From Sample to Structure
This protocol is designed to be a robust starting point. As with any analytical method, optimization may be necessary depending on the specific sample matrix and instrumentation.
Sample Preparation: The Foundation of Quality Data
The choice of sample preparation technique is critical for removing matrix interferences and ensuring reproducible results. For dietary supplements and herbal matrices, a solid-phase extraction (SPE) or a simple protein precipitation can be effective.[3][4]
Protocol for Protein Precipitation:
-
Accurately weigh 100 mg of the homogenized sample into a 2 mL polypropylene tube.
-
Add 1 mL of methanol to the tube.
-
Vortex for 20 minutes at 1500 rpm to ensure thorough extraction.[4]
-
Centrifuge the sample at 4°C for 20 minutes at 4000 rpm to pelletize insoluble material.[4]
-
Carefully transfer 450 µL of the supernatant to an autosampler vial.
-
Dilute the supernatant with 450 µL of water and vortex briefly.[4]
-
The sample is now ready for injection into the LC-HRMS system.
Expert Insight: The addition of water to the supernatant is crucial for compatibility with the reversed-phase chromatographic system and helps to ensure good peak shape.
Liquid Chromatography: Achieving Separation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is essential for separating the target analogs from other components in the sample.
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 2.7 µm particle size |
| Mobile Phase A | 2.0 mM ammonium acetate with 0.1% formic acid in water[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5 µL |
Expert Insight: The use of formic acid in the mobile phase aids in the protonation of the analytes, which is essential for positive mode electrospray ionization.[5]
High-Resolution Mass Spectrometry: The Power of Precision
The HRMS instrument is the core of this analytical strategy. Both Q-TOF and Orbitrap platforms are well-suited for this application.[7][8]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS and data-dependent MS/MS |
| Mass Range | 100-1000 m/z |
| Resolution | >60,000 FWHM (for Orbitrap systems)[9] or >20,000 FWHM (for Q-TOF systems)[10] |
| Collision Energy | Ramped or fixed (e.g., 30 V)[11] |
| Internal Standard | Tadalafil-d3 (optional, for quantification)[3] |
Expert Insight: Data-dependent MS/MS allows for the automatic selection of precursor ions from the full scan for fragmentation, ensuring that even low-abundance analogs are targeted for structural elucidation.
Data Interpretation: Decoding the Spectra
Accurate Mass and Elemental Composition
The first step in characterizing an unknown peak is to determine its elemental composition from the accurate mass of the protonated molecule ([M+H]⁺). For tadalafil, the expected [M+H]⁺ is m/z 390.1448, corresponding to the molecular formula C₂₂H₂₀N₃O₄⁺.[3][4] Any deviation from this mass in a suspected analog can be used to hypothesize the nature of the structural modification. For example, an analog with an accurate mass of m/z 441.1216 was identified as chloropropanoylpretadalafil (C₂₃H₂₂ClN₂O₅).[1]
Fragmentation Analysis: The Structural Fingerprint
The fragmentation pattern of a molecule in MS/MS provides a unique fingerprint that can be used to elucidate its structure. Tadalafil and its analogs exhibit characteristic fragmentation pathways.[12]
Caption: Key fragmentation pathways of tadalafil.
The most prominent product ion for tadalafil is typically observed at m/z 268.2, resulting from the loss of the benzodioxole moiety.[3] Another significant fragment is often seen at m/z 135.0, corresponding to the benzodioxole group itself.[11] By comparing the fragmentation pattern of a suspected analog to that of tadalafil, the location of the structural modification can often be deduced. For instance, if the m/z 268 fragment remains unchanged while the precursor mass is different, the modification is likely on the benzodioxole portion of the molecule.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through a multi-tiered validation approach:
-
Retention Time: The chromatographic retention time provides an initial, albeit non-specific, indicator.
-
Accurate Mass: High-resolution mass measurement with low ppm error provides a high degree of confidence in the elemental composition.
-
Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for the proposed elemental composition.
-
Fragmentation Pattern: The MS/MS spectrum must be consistent with the proposed structure and known fragmentation pathways of related compounds.
By requiring agreement across all these data points, the method provides a self-validating system for the identification of tadalafil analogs.
Regulatory Context
The adulteration of products with undeclared pharmaceutical ingredients is a violation of federal law.[13][14][15] The methods described in this application note provide the robust, scientifically sound evidence required by regulatory agencies to take action against adulterated products.
Conclusion
High-resolution mass spectrometry provides an unparalleled level of detail for the characterization of tadalafil analogs. The protocol outlined in this application note offers a comprehensive and reliable workflow for researchers in regulatory, academic, and industrial laboratories. By combining high-accuracy mass measurements with detailed fragmentation analysis, this method empowers scientists to confidently identify both known and novel tadalafil analogs, playing a crucial role in protecting public health.
References
-
Jain, D. S., et al. (2017). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 145, 144-150. [Link]
-
Kim, J., et al. (2016). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 315-320. [Link]
-
Jain, D. S., et al. (2017). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. ResearchGate. [Link]
-
Allen, D. R., & McWhinney, B. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The Clinical Biochemist Reviews, 40(3), 147-163. [Link]
-
U.S. Food and Drug Administration. (1992). CPG Sec. 420.100 Adulteration of Drugs Under Section 501(b) and 501(c) of the Act. [Link]
-
Rochat, B. (2019). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 24(15), 2788. [Link]
-
Kim, J., et al. (2015). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1716-1725. [Link]
-
Kern, S. E., et al. (2016). Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 128, 144-150. [Link]
-
Patel, P. N., et al. (2022). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Toth, R., et al. (2016). Validated LC-MS/MS Method for the Determination of Tadalafil – A Competitive Phosphodiesterase 5 Inhibitor (PDE5) – from Human Plasma. Studia Universitatis Babes-Bolyai Chemia, 61(3), 229-240. [Link]
-
U.S. Food and Drug Administration. (2023). General Controls for Medical Devices. [Link]
-
Valiya, V. K., et al. (2011). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Taylor & Francis Online. [Link]
-
Allen, D. R., & McWhinney, B. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. ResearchGate. [Link]
-
Verplank, L., et al. (2023). Novel Hybrid Quadrupole-Multireflecting Time-of-Flight Mass Spectrometry System. Analytical Chemistry, 95(3), 1637-1644. [Link]
-
Makarov, A., & Zubarev, R. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry, 85(1), 6-11. [Link]
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Kern, S. E., et al. (2016). Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement. PubMed. [Link]
-
Kim, J., et al. (2016). Collision-induced dissociation mass spectrum of (A) tadalafil and (B) sildenafil (internal standard, IS) in positive ion electrospray ionization mode. ResearchGate. [Link]
-
Blaszczak, M. (2022). Mass spectrometry for precision medicine and modern pharmaceuticals. Medical University of Lodz. [Link]
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Thejomoorthy, M., et al. (2013). Determination of Tadalafil in rat plasma by liquid chromatography tandam mass spectrometry: Application to a pharmacokinetic study. Scholars Research Library. [Link]
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Allen, D. R., & McWhinney, B. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Semantic Scholar. [Link]
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Hossain, M. A., et al. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 28(22), 7609. [Link]
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LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]
-
Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 21 CFR 314.170 -- Adulteration and misbranding of an approved drug. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxypropyl nortadalafil Using a Reference Standard
Abstract
This document provides a comprehensive guide for the use of 2-Hydroxypropyl nortadalafil as a reference standard in the quantitative analysis by High-Performance Liquid Chromatography (HPLC). Detailed protocols for sample preparation, HPLC method parameters, and complete method validation in accordance with International Council for Harmonisation (ICH) guidelines are presented. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the identification and quantification of this compound, a key derivative and potential impurity of Tadalafil.[1][2][3]
Introduction: The Critical Role of Reference Standards
In pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying individual components within a mixture.[4][5] The foundation of any accurate chromatographic analysis is the use of a well-characterized reference standard.[5][6][7]
This compound is a significant derivative and potential impurity in the synthesis of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[2][3] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of Tadalafil drug products.[8] This application note details a validated HPLC method using a certified this compound reference standard, ensuring traceable and reproducible results.
Chemical Information for this compound:
-
Molecular Weight: 433.46 g/mol [10]
Experimental Protocol: HPLC Analysis
This section outlines the complete workflow for the quantitative determination of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Required Equipment and Reagents
-
HPLC System: An Agilent 1120 Compact LC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: Reversed-phase C18 column (e.g., Agilent Zorbax Poroshell 120 EC-C18, 100 mm x 4.6 mm, 2.7 µm particle size).[8] The C18 stationary phase is chosen for its hydrophobic properties, which are ideal for retaining and separating Tadalafil and its related, moderately non-polar, compounds.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound, with a certificate of analysis indicating purity greater than 95%.[10]
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as it provides good solubility for both the analyte and the active pharmaceutical ingredient (API), Tadalafil, and is compatible with the mobile phase.
Preparation of Standard and Sample Solutions
Accurate preparation of solutions is a critical step for ensuring the precision of the final results.[12][13]
2.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. The use of a sufficient mass (e.g., >10 mg) minimizes weighing errors.[7]
-
Add approximately 70 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times.[12]
-
This stock solution should be stored in a refrigerator (at approximately 4°C) and protected from light to prevent degradation.[12]
2.2.2. Working Standard Solutions for Calibration Curve Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the diluent to cover the expected concentration range of the analyte in the samples. A typical range for impurity analysis would be from the Limit of Quantification (LOQ) up to 150% of the specification limit.
2.2.3. Sample Solution Preparation
-
Accurately weigh a quantity of the sample (e.g., Tadalafil drug substance or powdered tablets) equivalent to approximately 100 mg of Tadalafil into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the analyte and the API.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could interfere with the analysis or damage the column.
Chromatographic Conditions
The following HPLC parameters have been optimized for the separation of this compound from Tadalafil and other potential impurities.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 100 mm x 4.6 mm, 2.7 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | A gradient is often employed for impurity profiling to ensure separation of early and late eluting peaks. A starting point could be: 0-2 min: 40% B 2-15 min: 40% to 70% B 15-17 min: 70% B 17-18 min: 70% to 40% B 18-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm (Tadalafil and its derivatives show significant absorbance at this wavelength)[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies and outlined in the ICH guidelines Q2(R1) and the revised Q2(R2).[14][15][16]
System Suitability Testing (SST)
Before initiating any validation or sample analysis, the suitability of the chromatographic system must be verified.[17][18][19] This is achieved by making replicate injections (typically five or six) of a standard solution. The results must meet the acceptance criteria defined in Table 2.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[18] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks.[18] |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system.[8] |
| Resolution (Rs) | Rs > 2.0 between this compound and the closest eluting peak | Ensures baseline separation of the analyte from other components.[17][18] |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]
-
Procedure: Analyze a blank (diluent), a placebo sample (if applicable), a solution of the this compound reference standard, and a sample of Tadalafil spiked with the reference standard.
-
Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of this compound. The method should be able to separate the analyte from Tadalafil and other related substances.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]
-
Procedure: Analyze a series of at least five concentrations of the this compound reference standard, covering the range from the LOQ to 120% or 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.998. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[15][20]
-
Procedure: Spike a sample matrix (e.g., a known quantity of Tadalafil) with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[14][21]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: The analysis is repeated by a different analyst, on a different day, or with a different instrument.
-
Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15][20]
-
Procedure: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic component).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Analysis and Reporting
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area of Analyte - y-intercept) / slope
The final result is typically reported as a percentage relative to the main component (Tadalafil).
Visualization of Workflows
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Method Validation Logic
Caption: Logical flow of method validation.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the use of this compound as a reference standard for quantitative HPLC analysis. By adhering to the detailed steps for sample preparation, chromatographic conditions, and rigorous method validation according to ICH guidelines, laboratories can ensure the generation of accurate, reliable, and reproducible data. This robust method is suitable for routine quality control and stability testing in the pharmaceutical industry, contributing to the overall quality and safety of Tadalafil-containing products.
References
-
HPLC Methods for analysis of Tadalafil. HELIX Chromatography. Available from: [Link]
-
Accurate preparation of standards for chromatographic analysis. chemeurope.com. Available from: [Link]
-
Accurate Preparation of Standards For Chromatographic Analysis. LCGC International. (2023-05-16). Available from: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. (2025-11-03). Available from: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. (2025-10-15). Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). Available from: [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. CONCEPT HEIDELBERG. (2012-04-04). Available from: [Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. (2025-09-13). Available from: [Link]
-
How to Make a Reference Solution for HPLC Analysis. Mastelf. (2024-07-30). Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
How to make a reference solution for HPLC analysis. Quora. (2017-03-30). Available from: [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER. Available from: [Link]
-
How To Make A Calibration Standard For An HPLC. Sciencing. (2022-03-24). Available from: [Link]
-
Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. ResearchGate. (2025-08-05). Available from: [Link]
-
RP-HPLC method for tadalafil in human plasma: development and validation. National Library of Medicine. (2024-10-25). Available from: [Link]
-
Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (2005-11). Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023-11-30). Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. National Library of Medicine. Available from: [Link]
-
HPLC chromatograms of (A) mixed standard solution and (B) sample... ResearchGate. Available from: [Link]
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Application Note: Optimized Sample Preparation Strategies for the Analysis of 2-Hydroxypropyl Nortadalafil in Complex Matrices
Abstract and Introduction
2-Hydroxypropyl nortadalafil is a structural analogue of tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[1] Its presence in consumer products, particularly in herbal or dietary supplements, is illegal and poses a significant health risk due to the unknown pharmacological and toxicological profile of such unapproved substances.[2][3] The detection of these undeclared analogues is a critical task for regulatory bodies and quality control laboratories. However, the analysis is often complicated by the chemically complex matrices of these supplements, which can contain a vast array of compounds like plant extracts, vitamins, and minerals.[3]
Effective sample preparation is the most critical step to overcome these challenges. A robust preparation method must efficiently extract the target analyte while minimizing matrix interferences, thereby ensuring accurate and reliable quantification by analytical instruments such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3] This application note provides a comprehensive guide to three field-proven sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS—for the analysis of this compound. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Analyte Profile: this compound
-
Molecular Formula: C₂₄H₂₃N₃O₅[4]
-
Molecular Weight: 433.46 g/mol [5]
-
Structure: Derivative of nortadalafil, which lacks the N-methyl group of tadalafil. The 2-hydroxypropyl group adds polarity to the molecule.
-
Significance: An unapproved tadalafil analogue found as an adulterant in dietary supplements.[6]
Choosing the Right Sample Preparation Workflow
The selection of an appropriate sample preparation technique is contingent upon the sample matrix, the required level of cleanup, desired sample throughput, and available resources. A decision-making framework is presented below to guide the user toward the most suitable method.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology:
-
Sample Homogenization & Extraction:
-
Accurately weigh 100 mg of the powdered supplement into a 15 mL centrifuge tube.
-
Add 5 mL of 1% formic acid in 80:20 (v/v) acetonitrile:water. The acid ensures the analyte is protonated for the SPE step.
-
Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction. [7] * Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant for SPE loading.
-
-
SPE Cartridge (e.g., Agilent Bond Elut Plexa PCX, 60 mg, 3 mL):
-
Conditioning: Pass 2 mL of methanol through the cartridge. This wets the polymeric sorbent.
-
Equilibration: Pass 2 mL of water, followed by 2 mL of 1% formic acid in water. This prepares the sorbent environment for the sample.
-
Loading: Load the sample supernatant from step 1 onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of 0.1% formic acid in water to remove highly polar interferences.
-
Wash 2: Pass 2 mL of methanol to remove non-polar interferences that are not ionically bound.
-
-
Elution: Elute the analyte by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the analyte, disrupting the ionic bond and releasing it from the sorbent.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (Plasma)
LLE is a classic, cost-effective technique for extracting analytes from liquid matrices like plasma. [8]It operates on the principle of differential solubility of the analyte between two immiscible liquid phases.
Causality: The protocol involves adjusting the sample pH to a basic level. At a pH above its pKa, the basic nitrogen atoms in this compound will be deprotonated, rendering the molecule neutral and more soluble in an organic extraction solvent like ethyl acetate. This pH manipulation is key to selectively moving the analyte from the aqueous plasma phase to the organic phase, leaving behind endogenous polar components like proteins and salts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add the internal standard solution (e.g., sildenafil-d8 or tadalafil-d3).
-
Add 50 µL of 1M ammonium hydroxide to basify the sample to pH > 9.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1.5 mL of ethyl acetate to the tube. [8] * Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer.
-
Centrifuge at 5000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for analysis.
-
Protocol 3: QuEChERS for High-Throughput Screening of Supplements
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal for screening a large number of supplement samples for adulterants. [3]It involves a simple solvent extraction and partitioning step followed by a dispersive SPE (d-SPE) cleanup.
Causality: This method uses acetonitrile for extraction due to its ability to efficiently extract a wide range of analytes while precipitating proteins and other macromolecules. [9]The subsequent d-SPE step uses a combination of sorbents: Primary Secondary Amine (PSA) to remove organic acids and sugars, and Graphitized Carbon Black (GCB) to remove pigments like chlorophyll, which are common in herbal products. [10]Anhydrous magnesium sulfate is used to absorb excess water.
Caption: The two-stage QuEChERS workflow for sample cleanup.
Step-by-Step Methodology:
-
Extraction and Partitioning:
-
Weigh 1.0 g of the homogenized supplement into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube. The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 50 mg GCB. [10] * Shake the d-SPE tube for 2 minutes.
-
Centrifuge at 5000 x g for 5 minutes.
-
Take an aliquot of the final cleaned extract for LC-MS/MS analysis.
-
Method Comparison and Validation Insights
A trustworthy protocol must be validated. Key parameters include recovery, matrix effect, and precision. The choice of method involves trade-offs between these parameters, cost, and speed.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Selectivity/Cleanup | Excellent | Moderate | Good |
| Recovery | Good to Excellent (85-105%) | Good (80-100%) [8] | Good (75-100%) [11] |
| Throughput | Low to Medium | Medium | High |
| Solvent Usage | Low to Medium | High | Medium |
| Cost per Sample | High | Low | Low to Medium |
| Primary Application | Confirmation, low-level quantification | Bioanalysis (plasma, urine) | High-throughput screening |
Validation Considerations:
-
Recovery: Should be consistent and reproducible. It is assessed by comparing the analyte response in a pre-spiked extracted sample to a post-spiked extracted sample. [12]* Matrix Effect: Crucial for LC-MS/MS analysis. It is evaluated by comparing the analyte response in a post-spiked extracted sample to a pure standard solution. A value close to 100% indicates minimal signal suppression or enhancement. [12]* Quality Control (QC): Prepare QC samples at low, medium, and high concentrations in a blank matrix and process them alongside unknown samples to ensure the method is performing as expected. [12]
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Bio-analytical Method Development and Validation of Tadalafil with a Special Emphasis on Pharmacokinetic Study in Healthy Indian Subjects for the ODS Formulation. (2015). ResearchGate. [Link]
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RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. (2014). Journal of Applied Pharmaceutical Science. [Link]
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Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (n.d.). National Institutes of Health (NIH). [Link]
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Rapid detection of adulterated drugs in herbal dietary supplements by wooden-tip electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]
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Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. (2019). International Journal of Pharmacy and Analytical Research. [Link]
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RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
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Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (n.d.). MDPI. [Link]
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This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
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Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement. (2023). PubMed. [Link]
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Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. (n.d.). National Institutes of Health (NIH). [Link]
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A multi-analyte screening method for the rapid detection of illicit adulterants in dietary supplements using a portable SERS analyzer. (n.d.). National Institutes of Health (NIH). [Link]
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Selective and rapid determination of tadalafil and finasteride using solid phase extraction by high performance liquid chromatography and tandem mass spectrometry. (2018). PubMed. [Link]
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Detection of Adulterants in Herbal Weight Loss Supplements. (n.d.). MDPI. [Link]
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Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. (2022). Wageningen University & Research. [Link]
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Analytical methods for the detection of undeclared synthetic drugs in traditional herbal medicines as adulterants. (2020). ResearchGate. [Link]
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Selective and rapid determination of tadalafil and finasteride using solid phase extraction by high performance liquid chromatography and tandem mass spectrometry. (2018). ResearchGate. [Link]
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Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. (n.d.). ResearchGate. [Link]
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Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. (2014). Agilent Technologies. [Link]
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Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025). Pandawa Institute Journals. [Link]
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The influence of extraction solvent on the recovery of PDE5 inhibitors in real samples. (n.d.). Wageningen University & Research. [Link]
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Dietary Supplements: Rapidly Detecting Illegal Adulterants. (2024). AZoM. [Link]
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A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. (n.d.). National Institutes of Health (NIH). [Link]
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Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer and Two Diastereomers. (n.d.). SciSpace. [Link]
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Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). Semantic Scholar. [Link]
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The Latest Testing Techniques for Catching Dietary Supplement Fraud and Adulteration. (2015). Nutritional Outlook. [Link]
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Full article: Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach and associated consumer risk. (2022). Taylor & Francis Online. [Link]
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2-Hydroxypropyl-d6 Nortadalafil. (n.d.). Pharmaffiliates. [Link]
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Identification of Erectile Dysfunction Drugs in Dietary Supplements by Liquid Chromatography Ion Trap Mass Spectrometry. (n.d.). PubMed. [Link]
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Application Notes and Protocols for the Pharmacokinetic Assessment of 2-Hydroxypropyl Nortadalafil
Introduction: Unveiling the Pharmacokinetic Profile of a Novel Tadalafil Analog
2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a potent and widely recognized phosphodiesterase type 5 (PDE5) inhibitor employed in the management of erectile dysfunction.[1] As with any novel chemical entity, a thorough characterization of its pharmacokinetic (PK) profile is paramount to understanding its therapeutic potential and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
The following application notes are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), drawing parallels with the well-documented behavior of tadalafil to inform a robust investigational strategy.[2][3][4][5][6] The successful integration of in vitro and in vivo experimental data is crucial for projecting human dose regimens and ensuring the safety and efficacy of this new chemical entity.[7][8]
Part 1: Strategic Experimental Design for Pharmacokinetic Profiling
A tiered approach, beginning with in vitro assays and progressing to in vivo studies, provides a comprehensive understanding of the pharmacokinetic characteristics of this compound. This strategy allows for early assessment of metabolic stability and potential liabilities before committing to more complex and resource-intensive animal studies.
In Vitro Metabolism: First-Pass Assessment of Metabolic Fate
In vitro metabolism studies are fundamental to predicting a drug's metabolic clearance, identifying potential metabolites, and understanding inter-species differences.[9][10][11][12][13] For this compound, the primary focus will be on hepatic metabolism, as the liver is the principal site of drug metabolism for many xenobiotics.[14]
Key In Vitro Assays:
-
Liver Microsomal Stability Assay: This high-throughput assay provides an initial assessment of the compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[15][16][17][18] A high turnover rate in this assay suggests rapid hepatic clearance in vivo.
-
Hepatocyte Metabolism Assay: Utilizing intact liver cells, this assay offers a more comprehensive picture of metabolism, encompassing both Phase I and Phase II (conjugation) pathways.[14][19][20][21] It is particularly useful for identifying major metabolites and for compounds that exhibit low turnover in microsomal assays.
-
Metabolite Identification and Profiling: In conjunction with the stability assays, high-resolution mass spectrometry is employed to identify the chemical structures of metabolites formed.[9][13] This is critical for understanding the biotransformation pathways and assessing the potential for active or toxic metabolites.
In Vivo Pharmacokinetics: Characterizing the Systemic Journey
In vivo studies in appropriate animal models are essential to understand the complete pharmacokinetic profile of this compound in a complex biological system.[7][8][22] These studies provide critical data on absorption, distribution, and excretion that cannot be fully recapitulated by in vitro models.
Animal Model Selection:
The choice of animal model is a critical consideration. Rodents, such as Sprague-Dawley rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and ease of handling.[23][24][25] Beagle dogs are also a relevant species, particularly for oral bioavailability studies, as their gastrointestinal physiology can be more predictive of humans.[26][27]
Study Design:
A typical in vivo pharmacokinetic study involves administering a single dose of this compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[23]
-
Intravenous Administration: Provides a direct measure of systemic clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Oral Administration: Allows for the determination of key absorption parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability (F%).
Serial blood samples are collected at predetermined time points, and the plasma concentrations of the parent compound and any major metabolites are quantified using a validated analytical method.[2]
Part 2: Detailed Protocols for Key Experiments
The following protocols provide step-by-step methodologies for the core in vitro and in vivo experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (commercially available)[28]
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system[18]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound (final concentration typically 1 µM) and positive controls to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile containing the internal standard.[18]
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Protocol: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for IV and PO administration (e.g., saline with a co-solvent like PEG400)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Validated LC-MS/MS method for quantification in plasma
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV administration and PO administration (n=3-5 per group).
-
Administer a single dose of this compound (e.g., 1 mg/kg for IV and 5 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-defined time points.
-
IV route: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO route: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing anticoagulant and place on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters: Cmax, Tmax, AUC (Area Under the Curve), CL, Vd, t½, and F%.
Protocol: Bioanalytical Method using UPLC-MS/MS
Objective: To develop and validate a sensitive and selective method for the quantification of this compound in plasma.
Instrumentation:
-
UPLC (Ultra-Performance Liquid Chromatography) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[29]
Procedure:
-
Sample Preparation:
-
Utilize protein precipitation for sample clean-up.[29]
-
To a small volume of plasma (e.g., 50 µL), add an internal standard and 3-4 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is typically suitable.[2]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.[30]
-
Ionization Mode: Positive electrospray ionization (ESI+) is expected to be effective for this class of compounds.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor-to-product ion transitions for this compound and the internal standard must be optimized.[30]
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[31][32][33]
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and decision-making.
Table 1: Example Pharmacokinetic Parameters of Tadalafil (Reference)
| Parameter | Value (for a 20 mg single oral dose) | Reference |
| Maximum Plasma Concentration (Cmax) | 378 µg/L | [2][5] |
| Time to Cmax (Tmax) | 2 hours (median) | [2][5] |
| Area Under the Curve (AUC) | 8066 µg·h/L (geometric mean) | [2] |
| Oral Clearance (CL/F) | 2.48 L/h (mean) | [2][5] |
| Apparent Volume of Distribution (Vz/F) | 62.6 L (mean) | [2][5] |
| Terminal Half-life (t½) | 17.5 hours (mean) | [2][3][5] |
| Protein Binding | 94% | [2][3] |
This table provides a benchmark for the expected pharmacokinetic profile of a tadalafil analog.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | - | To be determined |
| Tmax (h) | - | To be determined |
| AUC₀-t (ngh/mL) | To be determined | To be determined |
| AUC₀-inf (ngh/mL) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| t½ (h) | To be determined | To be determined |
| F (%) | - | To be determined |
Visualizations
Figure 1: A comprehensive workflow for the pharmacokinetic characterization of this compound.
Figure 2: A hypothetical metabolic pathway for this compound.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. By systematically investigating its metabolic stability, identifying its biotransformation pathways, and characterizing its in vivo disposition, researchers can generate the critical data necessary to advance this promising tadalafil analog through the drug development pipeline. Adherence to these scientifically sound and validated methodologies will ensure the generation of high-quality, reliable data, ultimately informing the clinical potential of this compound.
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Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]
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Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. Available at: [Link]
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Tótos, R., et al. (2017). validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Studia Universitatis Babes-Bolyai Chemia, 62(2), 169-180. Available at: [Link]
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Shah, P. A., et al. (2016). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(5), 309-316. Available at: [Link]
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Small Animal In Vivo PK Service. Creative Biolabs. Available at: [Link]
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Forgue, S. T., et al. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280-288. Available at: [Link]
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Kim, Y. G., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 21-27. Available at: [Link]
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Forgue, S. T., et al. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280–288. Available at: [Link]
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Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 4(6), 1315–1330. Available at: [Link]
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Kim, Y. G., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 21-27. Available at: [Link]
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Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available at: [Link]
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Choi, Y. H., et al. (2012). Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats. Journal of Pharmacy & Pharmaceutical Sciences, 15(4), 549-557. Available at: [Link]
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Characterizing 2-Hydroxypropyl nortadalafil: A Guide to In Vitro PDE5 Inhibition Assays
An Application Note for Researchers and Drug Development Professionals
Abstract
2-Hydroxypropyl nortadalafil is a structural analog of nortadalafil and tadalafil, potent and selective inhibitors of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 is a clinically validated mechanism for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in PDE5 inhibition assays. We delve into the underlying biochemical principles, present a detailed, field-proven protocol using the robust Fluorescence Polarization (FP) format, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to enable the precise determination of the compound's inhibitory potency (IC50), providing a critical dataset for its pharmacological characterization.
Scientific Background: The PDE5 Signaling Pathway
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[4] This pathway is fundamental to the regulation of smooth muscle tone in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[1][4]
Mechanism of Action:
-
Activation: The pathway is initiated by the release of Nitric Oxide (NO), often in response to neuronal stimulation. NO diffuses into smooth muscle cells and binds to soluble Guanylate Cyclase (sGC).
-
Second Messenger Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.
-
Signal Transduction: Elevated levels of cGMP activate downstream targets, primarily Protein Kinase G (PKG), leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[5]
-
Signal Termination: The PDE5 enzyme terminates this signaling event by specifically hydrolyzing the phosphodiester bond in cGMP, converting it to the inactive metabolite guanosine monophosphate (GMP).[4][6]
Inhibition by Tadalafil Analogs: this compound, like its parent compounds tadalafil and nortadalafil, is hypothesized to act as a competitive inhibitor at the catalytic site of PDE5.[6][7] By blocking the action of PDE5, the compound prevents the degradation of cGMP. This leads to an accumulation of cGMP, thereby amplifying and prolonging the NO-mediated vasodilatory signal.[1][2]
Assay Principle: Fluorescence Polarization (FP)
To quantify the inhibitory effect of this compound, a Fluorescence Polarization (FP) assay is a highly suitable method. It is a homogeneous (no-wash) technique ideal for high-throughput screening (HTS) and compound characterization.[8][9] The principle is based on the rotational speed of a fluorescent molecule in solution.[10]
-
Low Polarization State: A small, fluorescently-labeled cGMP substrate (FAM-cGMP) tumbles rapidly in the assay buffer. When excited with plane-polarized light, it emits depolarized light due to this rapid rotation, resulting in a low FP signal.
-
High Polarization State: In the presence of active PDE5, the FAM-cGMP is hydrolyzed to FAM-GMP. A proprietary binding agent, often composed of metal-coated nanoparticles that have a high affinity for phosphate groups, is then added.[8][11] This large binding agent captures the FAM-GMP product. The resulting large complex tumbles very slowly, emitting highly polarized light and generating a high FP signal.
-
Inhibition Measurement: When an effective inhibitor like this compound is present, it prevents PDE5 from hydrolyzing the FAM-cGMP substrate. Consequently, the FAM-cGMP remains small and unbound, and the FP signal remains low. The magnitude of the decrease in the FP signal is directly proportional to the inhibitory activity of the compound.
Detailed Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format. All reagent volumes should be scaled accordingly. It is crucial to include proper controls to ensure data validity.
Materials and Reagents
-
Test Compound: this compound
-
Reference Inhibitor: Tadalafil (for assay validation)
-
Enzyme: Recombinant Human PDE5A1 (e.g., from BPS Bioscience or similar)
-
Substrate: FAM-Cyclic-3′,5′-GMP (fluorescent cGMP)
-
Assay Kit: IMAP® FP Phosphodiesterase Evaluation Assay Kit (Molecular Devices) or similar, containing:
-
PDE Assay Buffer
-
Binding Agent (e.g., IMAP nanoparticles)
-
-
Solvent: DMSO, anhydrous
-
Microplates: Low-volume, black, non-binding surface 384-well microplates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization with appropriate excitation/emission filters (e.g., Ex: 485 nm, Em: 535 nm).
Reagent Preparation
-
Assay Buffer: Prepare the complete assay buffer according to the manufacturer's instructions (typically includes Tris, MgCl₂, and a surfactant). Keep on ice.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Tadalafil in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be the "source plate" for adding to the assay wells. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
-
-
Enzyme Working Solution: Dilute the PDE5A1 enzyme stock in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve to find the amount that yields ~50-80% of the maximum FP signal window (EC50-EC80).
-
Substrate Working Solution: Dilute the FAM-cGMP stock in Assay Buffer to the desired working concentration (typically at or near its Km for the enzyme).
Assay Procedure (Step-by-Step)
-
Compound Addition: Add a small volume (e.g., 200 nL) of the serially diluted compounds (this compound, Tadalafil) and DMSO-only controls from the source plate to the wells of the black assay plate.
-
Test Wells: Wells with this compound dilutions.
-
Positive Control: Wells with Tadalafil dilutions.
-
100% Activity Control (High Signal): Wells with DMSO only.
-
0% Activity Control (Low Signal): Wells with DMSO only (enzyme will be replaced by buffer).
-
-
Enzyme Addition: Add 10 µL of the PDE5A1 Enzyme Working Solution to all wells except the "0% Activity Control" wells. To these, add 10 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate (e.g., orbital shaker for 30 seconds) and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of the FAM-cGMP Substrate Working Solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Mix the plate again and incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 5 µL of the Binding Agent to all wells to stop the reaction.
-
Binding Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader to measure fluorescence polarization (mP).
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in millipolarization (mP) units. The first step is to convert this into percent inhibition for each inhibitor concentration using the assay controls.
The formula is as follows: % Inhibition = 100 × (1 - [mP_sample - mP_low_control] / [mP_high_control - mP_low_control]) [12]
Where:
-
mP_sample: The mP value from a well containing the inhibitor.
-
mP_low_control: The average mP value from the "0% Activity" wells (no enzyme).
-
mP_high_control: The average mP value from the "100% Activity" wells (DMSO only).
Determination of IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a four-parameter logistic (4PL) nonlinear regression model.
-
The IC50 value is derived directly from the "EC50" parameter of this curve fit.
Data Presentation and Validation
Quantitative data should be summarized for clear comparison. The inclusion of a known inhibitor like Tadalafil is critical for validating each experimental run. The IC50 value obtained for the reference compound should fall within an expected range based on historical data or literature values.
Table 1: Hypothetical PDE5 Inhibitory Activity Data
| Compound | IC50 (nM) | Assay Method | Hill Slope |
| This compound | 7.8 | FP Assay | 1.1 |
| Tadalafil (Reference) | 1.2 | FP Assay | 1.0 |
| Nortadalafil (Reference) | 2.5 | FP Assay | 0.9 |
Note: Data are for illustrative purposes only.
References
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. Available at: [Link]
-
Moore, C. G., & Hurlstone, C. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug testing and analysis, 10(10), 1567-1576. Available at: [Link]
-
Wikipedia. (2024). PDE5 inhibitor. Retrieved from [Link]
-
Moore, C. G., & Hurlstone, C. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. Retrieved from [Link]
-
Saljoughian, M. (2022). PDE5 Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Sissons, B., & Iavarone, S. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Request PDF. Retrieved from [Link]
-
Molecular Devices. (2024). IMAP FP Phosphodiesterase Evaluation Assay Kit. Retrieved from [Link]
-
Urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Dhaliwal, A., & Gupta, M. (2006). Tadalafil in the treatment of erectile dysfunction. Expert opinion on pharmacotherapy, 7(14), 1987-2000. Available at: [Link]
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- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Cell-Based Assays for Testing 2-Hydroxypropyl Nortadalafil Efficacy
Introduction: The Rationale for Evaluating 2-Hydroxypropyl Nortadalafil
This compound is a derivative of nortadalafil and a structural analog of tadalafil, a well-established and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Tadalafil is clinically approved for treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[4][5][6] Its therapeutic effect stems from its ability to block the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4][6][7] The inhibition of PDE5 leads to an accumulation of cGMP, a key second messenger that mediates smooth muscle relaxation and vasodilation.[4][7][8]
The structural modifications in this compound, specifically the addition of a 2-hydroxypropyl group to the nortadalafil backbone, are designed to potentially alter its pharmacokinetic and pharmacodynamic properties.[2] These modifications could influence its potency, selectivity, bioavailability, or half-life compared to the parent compounds.[2] Therefore, robust and reliable cell-based assays are essential to characterize the biological activity of this new chemical entity and determine its potential as a therapeutic agent.
This guide provides a comprehensive overview of the key cell-based assays to determine the efficacy of this compound. We will delve into the underlying principles of these assays, provide detailed step-by-step protocols, and discuss the interpretation of the results. The primary focus will be on quantifying the compound's ability to modulate intracellular cGMP levels. Additionally, we will cover essential secondary assays to assess cytotoxicity and downstream signaling events.
The Core Mechanism: PDE5 Inhibition and the cGMP Signaling Pathway
Understanding the cGMP signaling pathway is fundamental to designing and interpreting assays for PDE5 inhibitors. The process is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[4][7] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately causing smooth muscle relaxation.[9][10] The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[4][11]
This compound, like tadalafil, is expected to exert its effect by inhibiting PDE5, thereby preventing cGMP degradation and augmenting the signaling cascade.[2]
Caption: PDE5 Inhibition and cGMP Signaling Pathway.
Primary Efficacy Assay: Intracellular cGMP Quantification
The most direct method to assess the efficacy of a PDE5 inhibitor is to measure its impact on intracellular cGMP concentrations. A well-executed cGMP assay provides a quantitative measure of the compound's ability to inhibit PDE5 in a cellular context. Competitive enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used for this purpose.[12][13][14][15]
Principle of the Competitive cGMP Assay
These assays operate on the principle of competition.[13][15] Free cGMP in a cell lysate sample competes with a labeled cGMP conjugate (e.g., HRP-cGMP or a fluorescently labeled cGMP) for binding to a limited number of anti-cGMP antibody binding sites.[13][15] The amount of labeled cGMP bound to the antibody is inversely proportional to the amount of cGMP in the sample.[15][16] By generating a standard curve with known concentrations of cGMP, the concentration in the experimental samples can be accurately determined.
Experimental Workflow
Caption: Experimental Workflow for cGMP Quantification Assay.
Detailed Protocol: cGMP Competitive ELISA
This protocol is a general guideline and should be optimized for the specific cell line and assay kit used.
Materials:
-
Cell line expressing PDE5 (e.g., human pulmonary artery smooth muscle cells - HPASMC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP)
-
Cell lysis buffer (typically provided in the cGMP assay kit)
-
Commercially available cGMP ELISA kit (e.g., from Revvity, GenScript, Cell Signaling Technology)[12][13][15]
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed HPASMC in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Once cells are confluent, gently aspirate the culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration.
-
Stimulation: Prepare a working solution of an NO donor like SNP in culture medium. Add the SNP solution to each well to stimulate cGMP production. A typical final concentration is 10 µM. Incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions. This step usually involves adding a specific lysis buffer to each well and incubating for a short period to ensure the release of intracellular cGMP.[16]
-
cGMP Quantification: Perform the cGMP ELISA according to the manufacturer's protocol. This will involve transferring the cell lysates to the antibody-coated plate, adding the HRP-conjugated cGMP, and following the specified incubation, washing, and substrate development steps.
-
Data Acquisition: Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[13]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Calculate the cGMP concentration in each sample by interpolating from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cGMP degradation.
-
| Parameter | Recommendation | Rationale |
| Cell Line | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) or other cells with endogenous PDE5 expression. | These cells are physiologically relevant for conditions like PAH and express PDE5.[4][11] |
| Stimulant | Sodium Nitroprusside (SNP) or other NO donors. | To induce a consistent and measurable production of cGMP.[7] |
| Assay Format | Competitive ELISA or TR-FRET | Provides high sensitivity and specificity for cGMP quantification.[12][13] |
| Controls | Vehicle control, positive control (e.g., tadalafil), no-stimulant control. | To ensure the validity of the assay and provide a benchmark for comparison. |
Secondary and Orthogonal Assays
While cGMP measurement is the primary indicator of efficacy, a comprehensive evaluation should include assays to assess potential cytotoxicity and downstream functional effects.
Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the observed effects of this compound are due to specific PDE5 inhibition and not a result of general cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.[17]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound, including a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a relevant period (e.g., 24-72 hours).[19]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. This will help determine the concentration at which the compound exhibits cytotoxic effects.
Downstream Target Phosphorylation Assay (Western Blot)
To confirm that the increase in cGMP translates to downstream signaling, the phosphorylation status of PKG substrates can be assessed. Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of both PKA and PKG.[21]
Principle: Western blotting can be used to detect the phosphorylated form of VASP using a phospho-specific antibody. An increase in VASP phosphorylation in response to treatment with this compound would provide further evidence of its on-target activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and a stimulant (e.g., SNP) as described for the cGMP assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total VASP) to determine the relative change in VASP phosphorylation.
Conclusion and Future Directions
The assays outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. A successful demonstration of potent PDE5 inhibition, evidenced by a significant increase in intracellular cGMP and downstream signaling, coupled with a lack of cytotoxicity, would warrant further investigation. Subsequent studies could include assessing the compound's selectivity against other PDE isoforms and advancing to more complex cellular models or in vivo studies to evaluate its therapeutic potential for conditions such as erectile dysfunction and pulmonary arterial hypertension.[22]
References
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Title: Tadalafil - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Tadalafil | C22H19N3O4 | CID 110635 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs Source: BellBrook Labs URL: [Link]
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Title: Nortadalafil | C21H17N3O4 | CID 9820973 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: this compound Overview - Ontosight AI Source: Ontosight AI URL: [Link]
-
Title: Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: MTT (Assay protocol - Protocols.io Source: Protocols.io URL: [Link]
-
Title: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: cGMP ELISA Detection Kit - GenScript Source: GenScript URL: [Link]
-
Title: How to monitor PKG and PKC activity by western blot? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: cGMP(Cyclic GMP) ELISA Kit (E-EL-0083) - Elabscience Source: Elabscience URL: [Link]
-
Title: Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements Source: MDPI URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: What is the mechanism of Tadalafil? - Patsnap Synapse Source: Patsnap URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]
-
Title: Method for identifying phosphorylated substrates of specific cyclin/cyclin-dependent kinase complexes - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - ResearchGate Source: ResearchGate URL: [Link]
-
Title: How Tadalafil Works: Mechanism, Onset, and Effectiveness - Bolt Pharmacy Source: Bolt Pharmacy URL: [Link]
-
Title: Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick Source: BioCrick URL: [Link]
-
Title: MTT Proliferation Assay Protocol - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Tadalafil: Mechanism of Action & Structure - Study.com Source: Study.com URL: [Link]
-
Title: A new approach could radically change erectile dysfunction treatment Source: Drug Discovery News URL: [Link]
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- 5. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
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- 8. study.com [study.com]
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Application Notes and Protocols for Isotope-Labeled 2-Hydroxypropyl Nortadalafil in Metabolic Studies
Introduction: Unraveling Metabolic Fates with Precision
In the landscape of drug development, a comprehensive understanding of a compound's metabolic fate is paramount for assessing its safety and efficacy. Isotope labeling has emerged as a powerful technique, offering an unambiguous means to trace, identify, and quantify metabolites in complex biological matrices.[1] This guide provides a detailed exploration of the application of isotope-labeled 2-Hydroxypropyl nortadalafil for in-depth metabolic studies. Nortadalafil, the N-desmethylated metabolite of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, and its derivatives are of significant interest in pharmaceutical research. The introduction of a 2-hydroxypropyl group and stable isotopes (e.g., Deuterium or Carbon-13) provides a sophisticated tool for researchers, scientists, and drug development professionals to elucidate metabolic pathways with high precision.
This document will detail the strategic synthesis of isotope-labeled this compound, followed by comprehensive protocols for its application in both in vitro and in vivo metabolic studies. We will delve into the analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of the parent compound and its metabolites. Furthermore, this guide will adhere to the principles of scientific integrity by referencing authoritative sources and aligning with regulatory expectations for metabolite safety testing.[2][3][4][5][6]
Strategic Synthesis of Isotope-Labeled this compound
The synthesis of isotope-labeled this compound is a critical first step. The choice of isotope and its position within the molecule are strategic decisions that influence the interpretation of metabolic data. Deuterium (²H or D) or Carbon-13 (¹³C) are the most commonly employed stable isotopes.[][8][9] Deuterium labeling can be achieved through H/D exchange reactions, while ¹³C labeling often involves the use of ¹³C-labeled precursors in the synthetic route.[10][11]
Conceptual Synthetic Approach: Deuterium Labeling
A plausible route for deuterium labeling involves the use of a deuterated 2-hydroxypropylating agent. For instance, reaction of nortadalafil with deuterated propylene oxide in the presence of a suitable catalyst would yield the desired product. The number and position of deuterium atoms can be controlled by the choice of the deuterated reagent.
Conceptual Synthetic Approach: ¹³C Labeling
For ¹³C labeling, a synthetic route utilizing a ¹³C-labeled building block is necessary. For example, a ¹³C-labeled propylene oxide or a related three-carbon synthon could be incorporated. Biosynthetic methods using microorganisms fed with ¹³C-labeled substrates can also be an alternative for producing labeled precursors.[12][13]
The workflow for the synthesis and purification is outlined below:
Caption: Synthesis and Purification Workflow.
In Vitro Metabolic Studies: Probing Hepatic Transformation
In vitro metabolism studies using liver microsomes are a cornerstone for predicting the metabolic clearance and identifying the enzymes responsible for a drug's biotransformation.[14][15][16]
Protocol for In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the metabolic pathways of isotope-labeled this compound and determine its metabolic stability.
Materials:
-
Isotope-labeled this compound
-
Human Liver Microsomes (pooled)[17]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., tadalafil-d3)[19]
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.5 mg/mL) and 0.1 M phosphate buffer.
-
Add the isotope-labeled this compound to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis:
-
Monitor the disappearance of the parent compound over time to determine the metabolic stability (half-life, intrinsic clearance).
-
Identify potential metabolites by searching for characteristic mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation) and the presence of the isotopic label.
Caption: In Vitro Metabolism Workflow.
In Vivo Metabolic Studies: A Holistic View of Disposition
In vivo studies in animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.[20][21][22]
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and identify major circulating metabolites of isotope-labeled this compound.
Materials:
-
Isotope-labeled this compound formulated for oral (PO) and intravenous (IV) administration.
-
Sprague-Dawley rats.
-
Blood collection supplies (e.g., EDTA tubes).
-
Metabolism cages for urine and feces collection.
Procedure:
-
Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
House rats in metabolism cages to collect urine and feces for a specified period (e.g., 72 hours).
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation with acetonitrile containing an internal standard.
-
Urine: Dilute with an appropriate solvent and inject directly or after solid-phase extraction.
-
Feces: Homogenize with a suitable solvent, extract the compound and metabolites, and process for analysis.
-
Data Analysis:
-
Quantify the concentration of the parent compound and its metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance).
-
Construct a metabolic profile to identify the major routes of elimination.
Caption: In Vivo Pharmacokinetic Study Workflow.
LC-MS/MS Bioanalysis: The Key to Quantification
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites.[19][25][26][27][28]
Proposed LC-MS/MS Parameters
The following table provides proposed starting parameters for the analysis of this compound and its potential deuterated form. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting | Rationale |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |
| Gradient | Optimized for separation of parent and metabolites | To ensure resolution of all analytes of interest. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tadalafil and its analogs ionize well in positive mode.[29] |
| MRM Transition (Parent) | m/z 434.2 -> 268.1 | Proposed based on the structure (M+H)+ and known fragmentation of tadalafil.[30][31] |
| MRM Transition (Deuterated) | m/z 437.2 -> 271.1 (assuming D3) | Accounts for the mass increase from deuterium labeling. |
| Collision Energy | Optimized for each transition | To achieve the most stable and intense product ion. |
Expected Metabolic Pathways
Based on the known metabolism of tadalafil, the primary metabolic routes for this compound are likely to involve:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the hydroxypropyl side chain.
-
Glucuronidation: Conjugation of a glucuronic acid moiety, a common phase II metabolic reaction.
-
Oxidation of the hydroxypropyl group: The secondary alcohol could be oxidized to a ketone.
The use of an isotope label will facilitate the identification of these metabolites by creating a characteristic isotopic pattern in the mass spectrum.
Caption: Proposed Metabolic Pathways.
Conclusion: Advancing Drug Development through Mechanistic Understanding
The use of isotope-labeled this compound provides an invaluable tool for elucidating the complex metabolic pathways of this compound. The detailed protocols and methodologies presented in this guide offer a robust framework for conducting high-quality in vitro and in vivo metabolic studies. By leveraging the power of stable isotope labeling in conjunction with sensitive analytical techniques like LC-MS/MS, researchers can gain a deeper, mechanistic understanding of a drug candidate's disposition, ultimately contributing to the development of safer and more effective medicines.
References
Sources
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- 6. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. Synthesis of 11C/13C-labelled prostacyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. oyc.co.jp [oyc.co.jp]
- 18. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 21. fda.gov [fda.gov]
- 22. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
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- 24. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 27. pdf.benchchem.com [pdf.benchchem.com]
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- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-Hydroxypropyl Nortadalafil
Welcome to the technical support center for 2-Hydroxypropyl nortadalafil. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a derivative of Tadalafil, a known Biopharmaceutics Classification System (BCS) Class II drug, this compound is anticipated to exhibit low aqueous solubility and high permeability.[1] This inherent low solubility can be a significant hurdle in experimental and developmental workflows, leading to issues with bioavailability, dose uniformity, and the validity of in-vitro assays.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. We will explore the causality behind various experimental choices and provide validated protocols to help you systematically improve the solubility of your compound.
Troubleshooting Guide: Common Solubility Issues
Q1: My this compound is not dissolving in my standard aqueous buffer. What are the immediate troubleshooting steps?
This is the most common initial challenge. Before proceeding to complex formulation strategies, it's crucial to rule out fundamental issues and establish a baseline solubility.
Potential Causes & Recommended Actions:
-
Compound Agglomeration: Poorly soluble compounds can form aggregates that are difficult to wet and disperse.
-
Action: Gently triturate the powder with a small amount of a wetting agent (e.g., a drop of ethanol or glycerol) to form a paste before adding the bulk of the aqueous medium.
-
-
Insufficient Solubilization Time/Energy: Dissolution may be slow, especially for crystalline materials.
-
Action: Use a combination of vortexing and sonication. Allow the suspension to equilibrate on a shaker at a controlled temperature for a defined period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
pH Mismatch: The solubility of a compound with ionizable groups can be highly dependent on the pH of the medium.[2]
-
Action: Perform a preliminary pH-solubility screen to identify if solubility is pH-dependent.
-
-
Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is sufficient to result in a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and place them on a constant shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibrium.
-
Separation: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound) or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to determine the pH-solubility profile.
Q2: My compound dissolves in an organic solvent like DMSO but precipitates immediately when I add it to my aqueous cell culture media or buffer. How can I prevent this?
This is a classic problem known as "precipitation upon dilution." It occurs because the high concentration of organic solvent maintains solubility, but upon dilution into an aqueous system, the solvent's capacity is overwhelmed, and the compound crashes out. The solution is to use a more robust solubilization strategy, such as co-solvents.
Solution: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[3][4]
| Co-Solvent | Properties & Considerations | Typical Concentration Range |
| Ethanol | Good solubilizer for many organic molecules. Can have biological effects on cells at higher concentrations.[] | 1-20% v/v |
| Propylene Glycol (PG) | Excellent safety profile; widely used in oral and parenteral formulations.[3][6] | 10-60% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, good solubilizing power. Higher viscosity than ethanol or PG.[3][] | 10-50% v/v |
| Glycerol | High viscosity, good for increasing stability. Often used in combination with other co-solvents.[6] | 5-30% v/v |
-
Stock Solution: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (or a blend of co-solvents).
-
Titration: Slowly add the aqueous buffer to the co-solvent stock solution with constant vortexing. Observe for any signs of precipitation (cloudiness). This helps determine the maximum water content the system can tolerate.
-
Final Formulation: Alternatively, prepare the final solvent system first by mixing the co-solvent and aqueous buffer. Then, add the compound to this pre-mixed system and facilitate dissolution using sonication and/or vortexing.
-
Screening: Test various co-solvents and different concentrations to find the optimal system that maintains solubility upon dilution while minimizing potential toxicity or interference in your specific application.
Advanced Solubilization Strategies: FAQs
Q3: Standard co-solvents are not providing a sufficient increase in solubility for my needs. What is a more powerful technique to try?
Answer: When co-solvents are insufficient, cyclodextrin complexation is an excellent and widely used strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly higher apparent water solubility.[8][9][]
The mechanism involves the non-covalent insertion of the hydrophobic part of the drug molecule into the lipophilic cavity of the cyclodextrin.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
This study determines which cyclodextrin is most effective and the molar ratio of the resulting complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high solubility and safety profile.[8][11]
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 20, 40, 60 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.
-
Filter & Quantify: Filter each sample through a 0.22 µm syringe filter and quantify the concentration of the dissolved drug in the supernatant via a validated analytical method (e.g., HPLC).
-
Analyze Data: Plot the concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
A-type Curve: A linear increase in solubility indicates the formation of a 1:1 complex.
-
B-type Curve: The curve may plateau or change slope, indicating the formation of higher-order complexes or limited solubility of the complex itself.
-
The slope of the linear portion can be used to calculate the stability constant (Kc) of the complex.
-
Q4: I need to prepare a solid material that can be easily dissolved in water for reconstitution. What is the best approach?
Answer: For creating a rapidly dissolving solid form, solid dispersion is a highly effective and industrially relevant technique.[12][13] This method involves dispersing the drug in a hydrophilic carrier matrix.[14] The drug exists in an amorphous state, which lacks the strong crystal lattice energy of its crystalline form, making it more readily soluble.[12]
Common methods for preparing solid dispersions include the fusion (melting) method and the solvent evaporation method.[15][16] The solvent evaporation method is particularly useful for thermolabile compounds.
Caption: Workflow for Preparing a Solid Dispersion via Solvent Evaporation.
-
Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Poloxamers (e.g., Poloxamer 188), and Polyethylene Glycols (e.g., PEG 6000).[16][17]
-
Solvent Selection: Identify a common volatile solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both the this compound and the chosen carrier.
-
Dissolution: Dissolve the drug and carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). Stir until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to create a thin film of the solid dispersion on the wall of the flask.
-
Drying & Collection: Further dry the resulting solid film in a vacuum oven to remove any residual solvent. Once completely dry, scrape the solid material from the flask.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions between the drug and the carrier.
-
Solubility Testing: Test the dissolution rate and extent of the prepared solid dispersion in your aqueous medium compared to the unformulated drug. A significant increase in both is expected. Studies on tadalafil have shown dramatic improvements with this method.[16]
Decision-Making Workflow for Solubility Enhancement
For a systematic approach, the following workflow can guide your selection of the most appropriate solubilization technique.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
Comprehensive Analytical Studies on the Solubility and Dissolution Rate Enhancement of Tadalafil with Type IV Lipid Formulations. MDPI. [Link]
-
This compound | C24H23N3O5 | CID 112500532. PubChem - NIH. [Link]
-
Chemical Name : 2-Hydroxypropyl-d6 Nortadalafil. Pharmaffiliates. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]
-
SOLUBILITY ENHANCEMENT, FORMULATION DEVELOPMENT AND EVALUATION OF IMMEDIATE RELEASE TABLET OF ANTIHYPERTENSIVE DRUG TADALAFIL. GSC Biological and Pharmaceutical Sciences. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
(PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. NIH. [Link]
-
(PDF) Solubility enhancement of tadalafil. ResearchGate. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Solubility and dissolution enhancement of tadalafil using self-nanoemulsifying drug delivery system. PubMed. [Link]
-
Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug. Scholars Research Library. [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. ResearchGate. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications. ResearchGate. [Link]
-
Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR. [Link]
-
Enhancement of Tadalafil Solubility and Dissolution through Solid Dispersions for Fast-Dissolving Tablet Development. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. Taylor & Francis Online. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijpbr.in [ijpbr.in]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. wjpls.org [wjpls.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. jddtonline.info [jddtonline.info]
- 17. ijprajournal.com [ijprajournal.com]
Technical Support Center: Overcoming Matrix Effects in Plasma Analysis of 2-Hydroxypropyl Nortadalafil
Welcome to the technical support center for the bioanalysis of 2-Hydroxypropyl nortadalafil. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges associated with quantifying this analyte in a complex plasma matrix. This resource moves beyond simple protocols to explain the why behind each step, ensuring your methods are both robust and reliable.
Understanding the Challenge: Matrix Effects in Plasma Bioanalysis
The accurate quantification of drug molecules like this compound in plasma via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is frequently complicated by the "matrix effect." This phenomenon, primarily observed as ion suppression or enhancement, occurs when co-eluting endogenous components from the plasma interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] Plasma is an especially challenging matrix due to its high concentration of proteins, salts, and, most notoriously, phospholipids.[1] Phospholipids are a major cause of ion suppression because they often co-extract with analytes and can elute across a wide chromatographic window, reducing sensitivity, precision, and accuracy.[2][3]
This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the integrity of your bioanalytical data, in line with regulatory expectations.[4][5]
Troubleshooting Guide
This section is designed to address specific, common problems encountered during method development and sample analysis in a direct question-and-answer format.
Q1: I'm observing significant ion suppression and poor signal intensity for this compound. What is the most likely cause and how can I resolve it?
A1: The most probable cause of severe ion suppression in plasma analysis is the presence of residual phospholipids.
Expertise & Experience: Phospholipids, major components of cell membranes, are notoriously problematic in ESI-MS. Due to their amphipathic nature, they are often co-extracted with the analyte of interest, particularly with simpler sample preparation techniques like Protein Precipitation (PPT).[2] They can build up on your LC column, elute erratically, and compete with your analyte for ionization, leading to a suppressed and unreliable signal.[3]
The most effective way to combat this is by implementing a more rigorous sample preparation strategy designed to remove these interferences.[1][6][7]
Comparative Analysis of Sample Preparation Techniques
| Technique | Principle | Phospholipid Removal | Throughput | Cost | Recommendation |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[8][9] | Poor to Fair[10] | High | Low | Not recommended for high-sensitivity assays where ion suppression is evident. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences (salts) and some phospholipids behind.[1] | Good[6][10] | Medium | Medium | A significant improvement over PPT for sample cleanliness. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[1][8] | Excellent[6][10] | Medium-High | High | The gold standard for removing matrix interferences and achieving the highest sensitivity.[11] |
Authoritative Recommendation: For robust and sensitive quantification of this compound, Solid-Phase Extraction (SPE) is the most effective technique for mitigating phospholipid-based matrix effects.[6][11] A reverse-phase polymer-based sorbent is an excellent starting point.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for a polymeric reversed-phase SPE cartridge. Note: This procedure should be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of your internal standard (IS) working solution. Vortex briefly. Dilute the sample with 200 µL of 2% formic acid in water to disrupt protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[12][13] Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Allow the sample to pass through slowly under low vacuum or gravity.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol or an appropriate organic solvent mixture.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution before injection.
Workflow Visualization: SPE Protocol
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. fda.gov [fda.gov]
- 6. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ionsource.com [ionsource.com]
- 9. agilent.com [agilent.com]
- 10. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. | Semantic Scholar [semanticscholar.org]
- 11. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Tailing for Tadalafil Analogs in Reverse-Phase HPLC: A Technical Support Guide
Welcome to the technical support center for troubleshooting chromatographic issues related to tadalafil and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing in their reverse-phase high-performance liquid chromatography (RP-HPLC) analyses. Here, we will explore the common causes of this phenomenon and provide systematic, evidence-based solutions to restore optimal peak symmetry.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, characterized by an asymmetry factor greater than one, is a frequent challenge in the analysis of basic compounds like tadalafil and its structural analogs. The primary reason for this issue is the presence of more than one retention mechanism for the analyte.[1] While the desired interaction in RP-HPLC is hydrophobic partitioning between the analyte and the stationary phase, secondary interactions can interfere, leading to distorted peak shapes.
For basic compounds such as tadalafil, the most common culprit is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] These silanol groups can become ionized (Si-O-) at mobile phase pH levels above approximately 2.5-3, and subsequently interact with protonated basic analytes through ion-exchange mechanisms.[3][4] This secondary interaction is often slower than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[5]
Other contributing factors can include:
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanols.[6]
-
Column Chemistry and Quality: The type of stationary phase, end-capping efficiency, and the presence of metal impurities can all influence peak shape.[7][8]
-
System and Method Parameters: Extra-column volume, sample solvent effects, and column overloading can also lead to asymmetrical peaks.[7][9]
Frequently Asked Questions & Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving peak tailing issues with tadalafil and its analogs.
Q1: My tadalafil analog peak is tailing. What is the first thing I should check?
A1: Evaluate Your Mobile Phase pH in Relation to the Analyte's pKa.
The pH of your mobile phase is a critical parameter that governs the ionization state of your analyte and the stationary phase. Tadalafil is a basic compound. While one source indicates a pKa of approximately 3.5, another suggests a strongest acidic pKa of 15.17 and a strongest basic pKa of -4.2.[10] For basic compounds, working at a mobile phase pH that is approximately two units below the pKa of the analyte will ensure it is fully protonated and in a single ionic state.[11]
However, at a low pH (e.g., below 3), residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte via ion exchange.[1][2] This is often the most effective initial step to improve peak shape for basic compounds.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of your tadalafil analog. This information is crucial for informed pH selection.
-
Prepare a series of mobile phases with buffered pH values. For example, if your current mobile phase is at pH 4.5, prepare buffers at pH 3.5, 3.0, and 2.5. Use a buffer concentration of at least 10-25 mM to ensure adequate buffering capacity.[7]
-
Equilibrate the column thoroughly with each new mobile phase (at least 10-20 column volumes).
-
Inject your standard and observe the peak shape. A significant improvement in peak symmetry is often observed at lower pH values.
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Expected Impact on Peak Tailing |
| > pKa + 2 | Primarily Neutral | Ionized (SiO-) | Potential for strong secondary interactions, leading to significant tailing. |
| Near pKa | Mixture of Ionized and Neutral | Partially to Fully Ionized | Poor peak shape, potential for splitting or broad peaks.[11] |
| < pKa - 2 | Primarily Ionized (Protonated) | Primarily Neutral (SiOH) | Minimized secondary ion-exchange interactions, leading to improved peak symmetry.[1] |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 1. pH Optimization Workflow"; font-size: 10; } enddot Figure 1. A simplified workflow for troubleshooting peak tailing by adjusting mobile phase pH.
Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next step?
A2: Investigate Secondary Silanol Interactions and Consider Column Chemistry.
Even at low pH, not all silanol groups are created equal. Some may still be sufficiently acidic to interact with your basic analyte.[5] The efficiency of the end-capping process, which aims to chemically block these residual silanols, plays a significant role.[8]
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and advanced end-capping techniques to minimize residual silanol activity. If you are using an older column, consider switching to a newer generation column known for good peak shape with basic compounds.[4]
-
Add a Competing Base to the Mobile Phase: Introducing a small concentration of a competing base, such as triethylamine (TEA), can help to saturate the active silanol sites, thereby reducing their interaction with your analyte.[7] A typical starting concentration for TEA is 25 mM.[7] Be aware that TEA can impact selectivity and may not be suitable for all applications, especially LC-MS.
-
Consider a Polar-Embedded or Hybrid Particle Column: These types of columns have stationary phases that are modified to shield the silica surface, further reducing the accessibility of residual silanols to basic analytes.[4]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 2. Interactions in RP-HPLC"; font-size: 10; } enddot Figure 2. A diagram illustrating the desired primary hydrophobic interaction and the undesirable secondary ion-exchange interaction that leads to peak tailing.
Q3: Could my issue be related to something other than the column or mobile phase pH?
A3: Yes, several other factors can contribute to peak tailing.
If you have addressed the primary chemical interactions, it's time to investigate other potential physical and methodological causes.
System and Method Troubleshooting Checklist:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[7] Ensure all connections are made with minimal dead volume.
-
Column Contamination and Voids: Contamination of the column inlet frit or the packing material can distort peak shape.[7] The formation of a void at the head of the column can also be a cause. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase, it can lead to peak distortion.[3] Ideally, dissolve your sample in the mobile phase.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[9] Try reducing the injection volume or the sample concentration.
-
Metal Contamination: Trace metal impurities in the silica matrix or from system components can act as Lewis acids and interact with basic analytes, causing tailing.[7][12] Using a column with low metal content or adding a chelating agent like EDTA to the mobile phase can sometimes help.
Advanced Troubleshooting: The Role of Ion-Pairing Agents
For particularly challenging separations where peak tailing persists, the use of ion-pairing agents can be an effective strategy.[13]
Q4: When should I consider using an ion-pairing agent, and how do I choose one?
A4: Ion-pairing agents are useful when other methods to control secondary interactions have been exhausted.
An ion-pairing agent is a compound that has an ionic head group and a hydrophobic tail.[14] For basic analytes like tadalafil analogs, an anionic ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase.[15] The hydrophobic tail of the ion-pairing agent adsorbs onto the stationary phase, creating an ion-exchange surface that can interact with the protonated basic analyte, leading to increased retention and often improved peak shape.
Experimental Protocol: Using an Ion-Pairing Agent
-
Select an appropriate ion-pairing agent. For basic compounds, sodium alkyl sulfonates (e.g., sodium heptanesulfonate) are common choices.[15]
-
Prepare the mobile phase with the ion-pairing agent. A typical starting concentration is 5 mM.[16]
-
Thoroughly equilibrate the column. Ion-pairing agents can take a significant amount of time to fully equilibrate with the stationary phase.
-
Optimize the concentration of the ion-pairing agent and the organic modifier to achieve the desired retention and peak shape.
Considerations for Ion-Pairing Chromatography:
-
Column Dedication: It is highly recommended to dedicate a column for use with ion-pairing agents, as they can be difficult to completely wash out.
-
LC-MS Incompatibility: Many common ion-pairing agents are not volatile and can cause ion suppression in mass spectrometry. Volatile ion-pairing agents like trifluoroacetic acid (TFA) are often used in LC-MS applications.[15]
-
Increased Equilibration Times: Columns require longer equilibration times when using mobile phases containing ion-pairing agents.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Tadalafil. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (2023, April 4). Retrieved from [Link]
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Dolan, J. W. (n.d.).
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
- Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers.
-
Human Metabolome Database. (n.d.). Showing metabocard for Tadalafil (HMDB0014958). Retrieved from [Link]
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]
-
LCGC North America. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. Retrieved from [Link]
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]
-
Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. (n.d.). PMC - NIH. Retrieved from [Link]
- RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. (2014, December 29).
-
Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. (n.d.). PMC - NIH. Retrieved from [Link]
- RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. (2025, August 10).
- Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. (n.d.).
-
Asian Journal of Pharmaceutical Analysis. (n.d.). RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Tadalafil Lilly | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Sources
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- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 16. tcichemicals.com [tcichemicals.com]
Preventing degradation of 2-Hydroxypropyl nortadalafil during sample storage
Technical Support Center: 2-Hydroxypropyl Nortadalafil Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, analytical scientists, and formulation development professionals who handle this compound. Maintaining the integrity of your samples is paramount for generating accurate and reproducible data. This guide provides in-depth answers to common questions about the stability of this compound and offers field-proven protocols to prevent its degradation during storage and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary environmental factors that cause the degradation of this compound?
As an analogue of tadalafil, this compound is susceptible to similar degradation pathways. The primary factors of concern are pH, oxidation, and to a lesser extent, light and heat. Forced degradation studies on tadalafil have shown it is particularly labile under hydrolytic (acidic and alkaline) and oxidative conditions.[1]
-
Hydrolysis: The molecule is most vulnerable to acid and base-catalyzed hydrolysis. Extreme pH conditions can affect the structural integrity of the core rings. Tadalafil has been shown to be particularly unstable in alkaline hydrolytic conditions.[1] One study identified a novel degradation product specifically under acidic stress.[1][2]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[3][4] This suggests that samples should be protected from atmospheric oxygen where possible, for example, by purging solutions with an inert gas like nitrogen or argon.
-
Photolysis & Thermal Stress: Tadalafil itself is generally stable against photolytic and thermal stress under standard testing conditions.[1][4] However, it is still best practice to protect all analytical standards from prolonged light exposure and excessive heat as a precautionary measure.[5][6]
Q2: What are the optimal conditions for storing the solid (neat) form of this compound?
For long-term stability of the solid compound, adhere to the following guidelines, which are based on best practices for analytical reference standards.[6]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | Low temperatures slow the rate of any potential solid-state degradation reactions. |
| Humidity | Store in a desiccator or a tightly sealed container with a desiccant. | Minimizes moisture uptake, which could initiate hydrolytic degradation. |
| Light | Store in an amber or opaque vial. | Protects the compound from potential photolytic degradation, even if the risk is low.[5] |
| Atmosphere | For long-term archival, consider storage under an inert atmosphere (e.g., Argon). | Prevents slow oxidation over extended periods. |
Upon receiving the standard, always record the date of receipt and the date the vial is first opened.[7] If you transfer the material to a new container, ensure it is appropriate for chemical storage (e.g., amber glass) and properly labeled.[8]
Q3: I'm preparing stock solutions for my analysis. What solvent should I use and how should I store them?
The choice of solvent and storage conditions for solutions is critical to preventing degradation and ensuring accurate quantification.
-
Solvent Selection: Acetonitrile and methanol are common solvents for preparing stock solutions of tadalafil and its analogues for HPLC analysis.[4][9] A mixture of acetonitrile and water is also frequently used as a diluent.[2][10] Always use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid introducing reactive impurities.
-
Solution Storage:
-
Temperature: Store stock solutions frozen (≤ -20°C) for long-term stability.[7] For daily use or short-term storage (up to a week), refrigeration (2-8°C) is acceptable.
-
Vials: Use amber glass vials with PTFE-lined caps to prevent light exposure and solvent evaporation.[5][8][11]
-
Headspace: Minimize the headspace in the vial to reduce the amount of atmospheric oxygen available for oxidation.[8]
-
Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed for your experiments. Allow frozen stock solutions to fully equilibrate to room temperature and vortex/sonicate briefly to ensure homogeneity before making dilutions.[5]
-
Q4: My analytical results are inconsistent. Could degradation in the autosampler be the cause?
Yes, sample degradation in the autosampler is a common source of variability. The conditions within an autosampler tray—often at room temperature and exposed to light—can be sufficient to cause degradation over the course of a long analytical run.
Troubleshooting Steps:
-
Use a Cooled Autosampler: If available, set your autosampler temperature to a lower temperature, such as 4-10°C, to slow degradation.
-
Limit Sample Exposure Time: Avoid leaving samples in the autosampler for extended periods (e.g., overnight or over a weekend). Prepare and run sequences in smaller batches if necessary.
-
Perform an Autosampler Stability Study: Run a test where you inject the same sample vial at regular intervals (e.g., every 2, 4, or 6 hours) over the expected duration of your longest analytical run. A decreasing peak area over time is a clear indicator of in-sampler degradation.
-
Use Amber Autosampler Vials: Protect your samples from light exposure within the autosampler tray.[5]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of a compound and is a requirement of ICH guidelines for drug development.[12][13][14] This protocol provides a framework for testing the stability of this compound.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with a PDA or UV detector (detection at ~285 nm is common for tadalafil)[10][15]
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 2-4 hours.[3]
-
Base Hydrolysis: 0.1 N NaOH. Heat at 60°C for 2-4 hours.[3]
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours, as per ICH Q1B guidelines.[4][12]
-
-
Sample Analysis:
-
At designated time points (e.g., T=0, 2, 4, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
Inject the control and stressed samples into the HPLC system.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
-
Calculate the percentage of degradation. The goal for a good stress study is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the parent compound.
-
Workflow for Investigating Sample Stability
The following diagram outlines a logical workflow for assessing and ensuring the stability of your this compound samples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Blogs | Restek [discover.restek.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. ilsi-india.org [ilsi-india.org]
- 8. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
- 10. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. ijpar.com [ijpar.com]
Technical Support Center: Stability-Indicating Assay Methods for Tadalafil
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for stability-indicating assay methods for tadalafil and its derivatives. This guide is designed to provide researchers, analytical chemists, and formulation scientists with practical, in-depth knowledge and troubleshooting solutions for the development and execution of robust stability studies. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and real-world laboratory challenges, offering insights grounded in both scientific rigor and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of stability testing for tadalafil.
Q1: What is a stability-indicating assay method (SIAM) and why is it critical for tadalafil?
A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and formulation excipients.[1][2] For tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, a SIAM is crucial to ensure that any decrease in the drug's concentration over its shelf life is detected and that the formation of potentially harmful degradants is monitored.[3][4] This is a mandatory requirement by regulatory bodies like the ICH and FDA to guarantee the safety, efficacy, and quality of the final drug product.[2][5]
Q2: What are the common degradation pathways for tadalafil under stress conditions?
Forced degradation studies are performed to intentionally degrade the API under more severe conditions than accelerated stability testing.[5][6] Tadalafil has shown susceptibility to degradation under several conditions:
-
Acid and Base Hydrolysis: Tadalafil degrades in both acidic (e.g., using HCl) and basic (e.g., using NaOH) conditions.[7][8][9] Some studies indicate it shows extensive degradation under basic conditions.[8]
-
Oxidation: The molecule is susceptible to oxidative stress, typically induced using hydrogen peroxide (H₂O₂).[7][8][9]
-
Photolysis and Thermal Stress: While generally more stable under these conditions, some degradation can occur upon exposure to heat and UV light.[5][7][9]
Understanding these pathways is essential for developing a method that can resolve the parent drug from all significant degradants.[10]
Q3: Which analytical techniques are most suitable for tadalafil stability testing?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most widely used and robust technique for tadalafil stability assays.[4] Specifically, Reverse-Phase HPLC (RP-HPLC) is preferred due to its ability to separate tadalafil, a moderately polar compound, from its various non-polar and polar degradants.[3][11] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and UPLC-MS/MS have also been successfully developed and validated for this purpose.[7][12]
Q4: What are the essential validation parameters for a tadalafil SIAM as per ICH guidelines?
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a stability-indicating method must be validated to prove it is fit for its intended purpose.[13][14] Key parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8][11] This is the most critical parameter for a SIAM and is demonstrated through forced degradation studies.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.[13][14]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.[3][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[3][13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[7][13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage.[9][13]
Part 2: HPLC Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of tadalafil using RP-HPLC.
Q5: My tadalafil peak is showing significant tailing. What are the causes and how can I resolve this?
Peak tailing, where the latter half of the peak is drawn out, is a common problem, especially with basic compounds like tadalafil. It can compromise resolution and lead to inaccurate integration.
Causality Explained: Tadalafil contains basic amine functional groups.[12] At a mid-range pH, these groups can be protonated and interact ionically with deprotonated (negatively charged) residual silanol groups on the surface of C18 silica-based columns. This secondary interaction mechanism is a primary cause of peak tailing for basic analytes.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Lowering the pH (e.g., to < 3) with an acid like formic or trifluoroacetic acid will fully protonate the tadalafil molecule and suppress the ionization of most silanol groups, minimizing secondary interactions.[12][15]
-
Evaluate Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically >10 mM) to maintain a consistent pH and ionic environment.[16]
-
Inspect the Guard Column and Column Frit: A buildup of particulate matter on the guard column or the analytical column's inlet frit can disrupt the sample path, causing peak distortion.[16] First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace the inlet frit.
-
Assess for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. Wash the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants.[17]
-
Consider the Column Type: If tailing persists, the column itself may be the issue. Older columns (Type A silica) have a higher concentration of acidic silanols. Switching to a modern, high-purity (Type B silica) column with end-capping can significantly improve the peak shape for basic compounds. A phenyl-based column can also offer different selectivity and may improve separation from impurities.[15]
Caption: General workflow for a forced degradation study of tadalafil.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of tadalafil in a suitable solvent like methanol or a mixture of acetonitrile and water. [18]2. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Reflux the mixture at 80°C for 4-8 hours. [7]After cooling, neutralize the solution with an equivalent amount of 1 N NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 2-4 hours. [7]After cooling, neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. [9]Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid tadalafil powder to dry heat at 80°C for 24-48 hours. [7]Dissolve the stressed powder and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid drug powder and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [5]A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient. [6] Table 1: Summary of Forced Degradation Conditions for Tadalafil
Stress Condition Reagent/Condition Typical Duration Expected Outcome Acid Hydrolysis 1 N HCl 4-8 hours at 80°C Significant Degradation [7] Base Hydrolysis 0.1 N NaOH 2-4 hours at 80°C Significant Degradation [7][8] Oxidation 3-10% H₂O₂ 24 hours at RT Significant Degradation [7][9] Thermal Dry Heat 48 hours at 80°C Minor to Moderate Degradation [7] | Photolytic | ICH Q1B Light | Per Guideline | Minor Degradation [7][8]|
Protocol 2: Validated Stability-Indicating RP-HPLC Method for Tadalafil
This protocol describes a typical isocratic RP-HPLC method suitable for the quantitative determination of tadalafil in the presence of its degradation products.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. For example, a mixture of acetonitrile and water (40:60 v/v). [3]Filter through a 0.45 µm membrane filter and degas by sonication or vacuum.
-
Standard Solution Preparation: Accurately weigh about 10 mg of tadalafil reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a concentration of 100 µg/mL. Further dilute as needed to prepare working standards within the linear range (e.g., 10-50 µg/mL). [3]3. Sample Preparation (Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer a portion of the powder equivalent to 10 mg of tadalafil into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of filtrate. [3]4. Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a standard solution (e.g., 20 µg/mL) to check for system suitability. The %RSD for peak area should be not more than 2.0%, the theoretical plates should be NLT 2000, and the tailing factor should be NMT 2.0. [3][11] * Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Calculate the amount of tadalafil in the samples by comparing the peak area with that of the standard.
-
Table 2: Typical HPLC Method Parameters for Tadalafil Analysis
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and resolution for tadalafil and its related substances. [13] |
| Mobile Phase | Acetonitrile : Water (e.g., 40:60 v/v) | A common and effective mobile phase for tadalafil. The ratio can be adjusted to optimize resolution. [3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. [14] |
| Detection Wavelength | 285 nm | A wavelength of high absorbance for tadalafil, providing good sensitivity. [7][15] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. [15][19] |
| Injection Volume | 20 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. [19][20]|
References
-
Sathyaraj A, Ramesh M, Vijaya B. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research. [Link]
-
de Souza, T. A. J., et al. (2018). Tadalafil and Sildenafil illicit association: Stability-indicating HPLC method, photodegradation kinetic and toxicological studies. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Kim, H. R., et al. (2014). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Archives of Pharmacal Research. [Link]
-
El-Gindy, A., et al. (2014). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Analytical Chemistry, An Indian Journal. [Link]
-
Patel, D. B., et al. (2013). Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology. [Link]
- Wang, Y., et al. (2020). Analysis and detection method of related substances in Tadalafil tablets.
-
Thummar, B., et al. (2023). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Cogent Chemistry. [Link]
-
Gol, D., et al. (2024). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. Annales Pharmaceutiques Françaises. [Link]
-
Kumar, A., et al. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER. [Link]
-
Patel, A. H., & Patel, K. N. (2014). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. Scientia Pharmaceutica. [Link]
-
Kumar, A. S., et al. (2016). A Stability Indicating Rp-Hplc Method for the Estimation of Tadalafil in Oral Jelly Dosage Forms. Indian Journal of Research. [Link]
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de Souza, T. A. J., et al. (2018). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Sriram, S., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Unknown. (2020). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. [Link]
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Reddy, P. S., et al. (2010). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. African Journal of Pharmacy and Pharmacology. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Velev, O. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmOut. [Link]
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Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Sharma, S., & Goyal, S. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Kamberi, M. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Singh, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
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Technical Support Center: Strategies for Mitigating Ion Suppression in the LC-MS/MS Analysis of 2-Hydroxypropyl nortadalafil
Welcome to the technical support center for the bioanalysis of 2-Hydroxypropyl nortadalafil. As a structural analog of tadalafil, this compound presents unique challenges in quantitative LC-MS/MS analysis, primarily related to ion suppression from complex biological matrices.[1][2] This guide is designed for drug development professionals and researchers, providing expert-driven, actionable solutions in a direct question-and-answer format to ensure the integrity and reliability of your analytical data.
Section 1: Understanding the Problem - FAQs about Ion Suppression
This section addresses the fundamental questions surrounding ion suppression and its impact on the analysis of this compound.
Q1: What is ion suppression and why is it a critical issue for my this compound analysis?
A: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3][4] In electrospray ionization (ESI), which is commonly used for analyzing compounds like this compound, a finite number of charges are available on the surface of sprayed droplets. When matrix components compete with your analyte for these charges, the number of analyte ions that reach the mass spectrometer detector decreases.[4][5]
This is critical for your analysis because it can lead to:
-
Reduced Sensitivity: The analyte signal is lower than expected, potentially falling below the lower limit of quantification (LLOQ).[6]
-
Poor Accuracy and Precision: If the degree of suppression varies between samples or between calibration standards and study samples, your quantitative results will be inaccurate and irreproducible.[7]
-
Erroneous Pharmacokinetic Data: Inaccurate concentration measurements can lead to incorrect calculations of key PK parameters, compromising critical drug development decisions.
Q2: I'm analyzing this compound in human plasma. What are the most likely causes of the ion suppression I'm observing?
A: When working with plasma, the primary culprits for ion suppression in ESI-based LC-MS/MS are endogenous matrix components that are co-extracted with your analyte.[8] The most significant contributors are:
-
Phospholipids: These are highly abundant lipids from cell membranes.[9][10] Due to their amphipathic nature, they are often co-extracted and can elute across a broad range of a reversed-phase chromatographic run, frequently overlapping with the analyte of interest.[11][12] They are notorious for causing severe ion suppression and contaminating the MS ion source.[10]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from the biological matrix or buffers used in sample collection can crystallize in the ESI source, reducing droplet evaporation efficiency and suppressing the analyte signal.[13]
-
Other Endogenous Molecules: Components like proteins (if precipitation is incomplete), amino acids, and metabolites can also compete for ionization.
Q3: How can I definitively diagnose if ion suppression is affecting my results?
A: The most direct method for diagnosing and pinpointing the retention time of ion suppression is the post-column infusion experiment .[8][13] This technique allows you to visualize exactly where in your chromatogram the matrix is causing a drop in signal intensity.
The principle is straightforward: a constant flow of your analyte (this compound) is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample (e.g., plasma processed with your sample preparation method).
-
If no suppression occurs: The analyte signal will remain a flat, stable baseline.
-
If suppression occurs: You will observe a dip in the baseline signal at the retention time where the interfering matrix components elute.
This experiment is invaluable because it tells you if your chromatography needs to be modified to move your analyte's peak away from the suppression zone.[13]
Section 2: Troubleshooting Guides - Step-by-Step Solutions
This section provides structured troubleshooting workflows for common scenarios encountered during method development.
Guide 1: Optimizing Sample Preparation to Combat Matrix Effects
Scenario: You are using a simple protein precipitation (PPT) with acetonitrile for your plasma samples, but you are experiencing poor signal-to-noise, high variability (%RSD > 15%), and failing QC samples.
Analysis: Protein precipitation is a fast but non-selective sample preparation technique. While it removes most proteins, it leaves behind high concentrations of phospholipids and other soluble endogenous components that are known to cause significant ion suppression.[7][11]
Solution Pathway:
-
Initial Step - Modify PPT:
-
Rationale: Changing the organic solvent or its pH can alter the precipitation efficiency and the profile of co-extracted interferences.
-
Action: Try precipitating with methanol or using acetonitrile containing 1% formic acid. Acidification can improve the precipitation of some proteins and the stability of certain analytes.
-
-
Intermediate Step - Switch to Liquid-Liquid Extraction (LLE):
-
Rationale: LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous phase.[9] For tadalafil and its analogs, extraction efficiencies greater than 66% have been reported using solvents like diethyl ether and dichloromethane.[14]
-
Action: Develop an LLE method. Experiment with solvents of varying polarity (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) and adjust the pH of the aqueous phase to ensure this compound is in a neutral state for efficient extraction.
-
-
Advanced Step - Implement Solid-Phase Extraction (SPE):
-
Rationale: SPE is a highly effective and selective technique for sample cleanup, often yielding significantly cleaner extracts than LLE or PPT.[9][15] It allows for targeted isolation of the analyte while washing away interfering matrix components. For tadalafil, SPE has demonstrated recoveries between 92-99%.[14][16]
-
Action: Develop a reversed-phase SPE method using a C18 or a polymer-based sorbent. A generic protocol involves conditioning the sorbent, loading the pre-treated sample, washing away interferences with a weak solvent, and eluting the analyte with a strong organic solvent.
-
-
Recommended Solution - Integrate Specialized Phospholipid Removal (PLR):
-
Rationale: Since phospholipids are the primary cause of ion suppression from plasma, directly targeting their removal is the most robust strategy.[10] Several commercial products (e.g., 96-well plates, cartridges) are available that selectively remove phospholipids while allowing the analyte to pass through.[11][12]
-
Action: Use a phospholipid removal plate or cartridge, often in combination with protein precipitation. This "pass-through" method is both fast and highly effective, providing the cleanliness of SPE with the speed of PPT. Studies show this approach can remove over 99% of phospholipids, dramatically improving assay sensitivity and robustness.[10]
-
Guide 2: Enhancing Chromatographic Separation
Scenario: Your post-column infusion experiment confirms that your analyte peak co-elutes with a significant ion suppression zone, even after improving your sample preparation with SPE.
Analysis: Co-elution of matrix interferences is a common problem. Optimizing the chromatographic method is essential to separate the analyte from the suppression zone, thereby allowing it to be ionized efficiently.[5][7]
Solution Pathway:
-
Adjust the Gradient Profile:
-
Rationale: A sharper, faster gradient may not provide sufficient resolution between the analyte and closely eluting matrix components.
-
Action: Extend the gradient duration. Start with a lower percentage of organic mobile phase (e.g., 5% instead of 10%) and use a shallower gradient slope. This provides more time for separation to occur.
-
-
Optimize Mobile Phase Composition:
-
Rationale: The choice of organic solvent and additives directly impacts selectivity and ionization efficiency.[17][18]
-
Action:
-
Solvent: If using methanol, try switching to acetonitrile (or vice-versa). Acetonitrile often provides different selectivity and lower viscosity.
-
Additives: For positive ESI mode, volatile additives like formic acid (0.1%) or ammonium formate (5-10 mM) are essential.[17][19] They promote the formation of protonated analyte ions [M+H]+ and can improve peak shape.[20] The pH of the mobile phase can also alter the retention of both the analyte and interferences.[18][21]
-
-
-
Evaluate Alternative Column Chemistries:
-
Rationale: A standard C18 column may not be optimal. Different stationary phases offer alternative separation mechanisms.
-
Action:
-
Phenyl-Hexyl Column: Provides alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like this compound.
-
Pentafluorophenyl (PFP) Column: Offers a mix of reversed-phase, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.
-
Embedded Polar Group (EPG) Column: These columns are more robust in highly aqueous mobile phases and can offer different selectivity compared to traditional C18 phases.
-
-
Guide 3: Fine-Tuning Mass Spectrometer Source Conditions
Scenario: You have a clean sample extract and good chromatographic separation, but the signal intensity for this compound remains lower than expected.
Analysis: The settings of the ESI source itself can significantly influence ionization efficiency and susceptibility to suppression.[22] While source optimization cannot eliminate a severe matrix effect, it can help maximize the signal for a well-prepared sample.
Solution Pathway:
-
Optimize Key ESI Parameters:
-
Rationale: Parameters like gas temperatures, gas flows, and spray voltage control the desolvation process and droplet formation. Inefficient desolvation can exacerbate ion suppression.
-
Action: Systematically optimize the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage while infusing a standard solution of your analyte. The goal is to find the settings that produce the most stable and intense signal for the [M+H]+ ion of this compound (expected m/z ≈ 434.5).
-
-
Reduce the LC Flow Rate:
-
Rationale: Lower flow rates (e.g., moving from 0.5 mL/min to 0.2 mL/min) can lead to smaller initial droplet sizes in the ESI source. These smaller droplets require less energy to desolvate, which can improve ionization efficiency and reduce the impact of non-volatile matrix components.[4]
-
Action: Couple a smaller internal diameter column (e.g., 2.1 mm) with a lower flow rate. This often leads to an increase in sensitivity.
-
-
Consider Atmospheric Pressure Chemical Ionization (APCI):
-
Rationale: APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[5][8]
-
Action: If your instrument has an APCI source, test it for your analyte. While ESI is typically the first choice for molecules like this, APCI can be a powerful problem-solving tool when insurmountable ion suppression is encountered with ESI.
-
Section 3: Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Pros | Cons | Typical Recovery for Tadalafil Analogs |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive, high-throughput. | Non-selective, results in "dirty" extracts with high levels of phospholipids and salts, prone to ion suppression.[7][11] | >90% (but with high matrix effect).[20] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner than PPT, removes non-volatile salts and highly polar interferences. | More labor-intensive, requires larger volumes of organic solvents, can be difficult to automate.[9] | >66-85%.[14] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly selective, produces very clean extracts, can concentrate the analyte.[15] | More complex method development, higher cost per sample compared to PPT. | >92%.[14][16] |
| Phospholipid Removal (PLR) | Selective removal of phospholipids using specialized sorbents. | Extremely effective at removing the main cause of ion suppression, fast (pass-through), simple protocol.[12] | Higher cost, primarily targets one class of interferences. | >90% (with minimal matrix effect).[10] |
Experimental Protocol: Post-Column Infusion for Ion Suppression Diagnosis
-
Prepare Infusion Solution: Create a 500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
System Setup:
-
Deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the syringe pump outlet to a T-junction placed between the analytical column outlet and the MS ion source inlet.
-
Run your standard LC mobile phase gradient through the analytical column.
-
-
Acquisition:
-
Set the mass spectrometer to monitor the primary MRM transition for this compound.
-
Allow the system to equilibrate until a stable signal (baseline) from the infused analyte is observed.
-
-
Injection and Analysis:
-
Inject a blank matrix sample that has been processed with your intended sample preparation method (e.g., PPT plasma extract).
-
Monitor the infused analyte signal throughout the chromatographic run. Any significant drop in the baseline indicates a zone of ion suppression.
-
Experimental Protocol: General Solid-Phase Extraction (SPE) for Plasma
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This disrupts protein binding.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for injection into the LC-MS/MS system.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Ion Suppression```dot
// Node Definitions start [label="Low or Inconsistent\nSignal Detected?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Is MS Performance OK?\n(Check Tuning & Calibration)", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_me [label="Assess Matrix Effect\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; no_me [label="No Significant\nSuppression Zone", fillcolor="#34A853", fontcolor="#FFFFFF"]; me_present [label="Suppression Zone\nIdentified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coelution [label="Does Analyte Co-elute\nwith Suppression Zone?", fillcolor="#F1F3F4", fontcolor="#202124"]; no_coelution [label="No Co-elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; yes_coelution [label="Yes, Co-elution Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_lc [label="Optimize Chromatography:\n- Modify Gradient\n- Change Mobile Phase\n- Try Different Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_sp [label="Improve Sample Prep:\n- Switch from PPT to LLE/SPE\n- Implement Phospholipid Removal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_is [label="Use Stable Isotope-Labeled\nInternal Standard (SIL-IS)\nto Compensate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_ms [label="Start Here"]; check_ms -> assess_me [label="Yes"]; assess_me -> no_me [label="No"]; assess_me -> me_present [label="Yes"]; me_present -> coelution; coelution -> no_coelution [label="No"]; coelution -> yes_coelution [label="Yes"]; no_coelution -> optimize_sp; yes_coelution -> optimize_lc; optimize_lc -> assess_me [label="Re-assess"]; optimize_sp -> assess_me [label="Re-assess"]; no_me -> optimize_is [style=dashed]; optimize_sp -> optimize_is [style=dashed]; }
Caption: Workflow for effective phospholipid removal from plasma.
References
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]
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Lopes, R. P., & Reyes, F. G. R. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Zhou, W., & Yang, S. (2007). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Journal of the American Society for Mass Spectrometry, 18(12), 2158–2167. [Link]
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AMSbiopharma. (2024). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
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Leito, I., Herodes, K., Huopolainen, M., Virro, K., & Koppel, I. (2008). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853-61. [Link]
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Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
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Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. [Link]
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Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2010). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
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Bioanalysis Zone. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]
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Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
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LCGC International. (2012). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Danaceau, J. P., Iraneta, P., & Tran, K. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. The Column. [Link]
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Kertesz, V., & Van Berkel, G. J. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853-1861. [Link]
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Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
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Ganda, V., & Shireesha, V. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]
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Lee, J. H., Kim, N. S., Han, K. M., Kim, S. H., Cho, S., & Kim, W. S. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(11), 1849–1857. [Link]
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Shah, G., Sanyal, M., Yadav, S. S., & Shrivastav, P. S. (2016). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of pharmaceutical analysis, 6(5), 309–316. [Link]
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Nagaraju, P., Krishnachaithanya, K., & Sreenivasulu, D. (2018). Selective and rapid determination of tadalafil and finasteride using solid phase extraction by high performance liquid chromatography and tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 152, 215–223. [Link]
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Tótos, R., Gáspár, A., & Szabó, Z. I. (2014). validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Studia Universitatis Babes-Bolyai Chemia, 59(3), 519-528. [Link]
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ResearchGate. (n.d.). Selective and rapid determination of tadalafil and finasteride using solid phase extraction by high performance liquid chromatography and tandem mass spectrometry | Request PDF. [Link]
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ResearchGate. (n.d.). Profiling counterfeit Cialis, Viagra and analogs by UPLC-MS | Request PDF. [Link]
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Kern, S. E., Le, H., & Ragan, K. (2015). Isolation and structural characterization of a new tadalafil analog (2-hydroxyethylnortadalafil) found in a dietary supplement. Journal of pharmaceutical and biomedical analysis, 102, 194–199. [Link]
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ResearchGate. (n.d.). Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column | Request PDF. [Link]
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Park, Y., Kim, H. R., & Lee, S. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Archives of pharmacal research, 40(3), 376–382. [Link]
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Semantic Scholar. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. [Link]
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Purification strategies for 2-Hydroxypropyl nortadalafil synthesis byproducts
<_content>
Welcome to the technical support center for the purification of 2-Hydroxypropyl nortadalafil. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of tadalafil analogs. Here, we address common challenges and provide practical, field-proven strategies to help you achieve high purity for your target compound. Our approach is rooted in fundamental chemical principles to explain not just what to do, but why you are doing it.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are often the starting point for developing a robust purification strategy.
Q1: What are the primary byproducts I should expect during the synthesis of this compound?
A: The synthesis of this compound typically involves the N-alkylation of nortadalafil with a propylene oxide equivalent. Given this reaction, you should anticipate several classes of byproducts:
-
Diastereomers: The addition of the 2-hydroxypropyl group introduces a new chiral center. Since nortadalafil itself is chiral, the final product will be a mixture of diastereomers. These are often the most challenging impurities to separate due to their similar physical properties.[1][2]
-
Unreacted Starting Material: Incomplete reactions will leave residual nortadalafil.
-
Regioisomers: While the piperazine nitrogen is the desired site of alkylation, side reactions on other nucleophilic sites (like the indole nitrogen) can occur under certain conditions, leading to regioisomeric impurities.
-
Poly-alkylation Products: Reaction of the newly formed hydroxyl group with another molecule of propylene oxide can lead to longer ether chain byproducts.
Q2: What is the best initial purification technique for a crude reaction mixture?
A: For most crude reaction mixtures of this type, flash column chromatography on silica gel is the most effective initial purification step. It is a versatile technique that can efficiently remove the bulk of impurities that have significantly different polarities from your product, such as unreacted starting materials and highly non-polar or polar decomposition products. This step is crucial for preparing a simplified mixture for finer purification methods.
Q3: My compound appears as a single spot on TLC. Is it pure?
A: Not necessarily. Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress but often lacks the resolution to separate closely related compounds like diastereomers.[1] Diastereomers can have very similar Rf values and may co-elute, appearing as a single spot. Always confirm purity with a more sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.
Q4: Should I use normal-phase or reverse-phase chromatography?
A: The choice depends on the specific separation challenge.
-
Normal-Phase (e.g., silica gel): Excellent for initial cleanup and separating compounds with large polarity differences. It is generally the first choice for crude purifications.
-
Reverse-Phase (e.g., C18): Often provides better resolution for separating diastereomers and other closely related analogs that are difficult to resolve on silica.[1][2] If normal-phase flash chromatography fails to separate your diastereomers, reverse-phase HPLC or flash chromatography is the logical next step.
Section 2: Troubleshooting Guide & Protocols
This section addresses specific experimental problems in a "Problem-Solution" format, providing actionable advice and detailed protocols.
Problem 1: Poor separation of diastereomers in flash chromatography.
My analytical HPLC shows two or more closely eluting peaks, but they co-elute during silica gel flash chromatography.
Root Cause Analysis: Diastereomers have identical molecular weights and functional groups, differing only in the 3D arrangement of atoms. This results in very similar polarities and interactions with the silica stationary phase, making separation difficult.[1][2] Standard solvent systems like ethyl acetate/hexane may not provide sufficient selectivity.
Troubleshooting Strategy & Protocol:
The key is to enhance the subtle differences in how the diastereomers interact with the stationary and mobile phases.
-
Solvent System Optimization: Experiment with different solvent systems in TLC before scaling to a column.
-
Introduce a More Polar Solvent: Add a small amount of methanol (0.5-2%) or isopropanol to a dichloromethane or ethyl acetate-based mobile phase. The alcohol can form different hydrogen bonds with each diastereomer, potentially improving separation.
-
Use an Amine Additive: If your compound has basic nitrogen atoms, adding a small amount of triethylamine (~0.1%) can deactivate acidic sites on the silica gel, reducing peak tailing and sometimes improving resolution.
-
Try Alternative Solvent Systems: Explore systems like Dichloromethane/Methanol or Chloroform/Acetone.
-
-
Employ a Different Stationary Phase: If solvent optimization fails, consider a different stationary phase.
-
Reverse-Phase (C18): This is a powerful alternative. Diastereomers can exhibit different hydrophobic interactions, leading to separation.[1]
-
Chemically-Modified Silica: Phases like diol or cyano-bonded silica offer different selectivities compared to standard silica.
-
Protocol 1: Preparative HPLC for Diastereomer Separation
This protocol is intended for final purification when flash chromatography is insufficient. The method is based on principles used for separating tadalafil isomers.[3]
Objective: To resolve and isolate individual diastereomers of this compound.
Instrumentation & Materials:
-
Preparative HPLC system with UV detector
-
Chiral or Reverse-Phase Preparative Column (e.g., Chiralpak series, or a high-resolution C18 column)[3][4]
-
HPLC-grade solvents (e.g., Hexane, Isopropyl Alcohol, Acetonitrile, Water)
-
Sample pre-enriched by flash chromatography
Methodology:
-
Analytical Method Development:
-
First, develop a separation method on an analytical scale HPLC. Screen different columns and mobile phases. For chiral columns, a mobile phase of hexane/isopropyl alcohol is a common starting point.[3] For reverse-phase C18 columns, a gradient of acetonitrile in water is typical.
-
The goal is to achieve baseline resolution (>1.5) between the diastereomeric peaks.
-
-
Scale-Up to Preparative HPLC:
-
Once an effective analytical method is found, scale it up. The column dimensions and flow rate will be larger.
-
Dissolve the partially purified sample in the mobile phase at a concentration that avoids precipitation.
-
Perform an initial loading study with a small injection to confirm retention times and resolution.
-
Inject the bulk sample. Collect fractions corresponding to each resolved peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Problem 2: Product is contaminated with a more polar, unknown byproduct.
My final product shows a persistent polar impurity in the HPLC and a low mass-to-charge ratio in the mass spectrum.
Root Cause Analysis: This is often unreacted nortadalafil starting material. Nortadalafil is significantly more polar than the N-alkylated product due to the presence of the secondary amine in the piperazine ring, which is a strong hydrogen bond donor.
Troubleshooting Strategy & Protocol:
This separation is typically straightforward with standard chromatography due to the large polarity difference.
-
Optimized Flash Chromatography:
-
Use a less polar eluent system initially (e.g., a lower percentage of ethyl acetate in hexane). This will keep the polar nortadalafil strongly adsorbed to the silica at the top of the column while your less polar product elutes.
-
After your product has been collected, the column can be "flushed" with a highly polar solvent (like 10% methanol in ethyl acetate) to wash out the retained nortadalafil.
-
-
Acid-Base Extraction (Liquid-Liquid Extraction):
-
This is a highly effective, non-chromatographic method. The secondary amine of nortadalafil is basic and can be protonated, while the tertiary amine of the product is less basic.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated nortadalafil will move into the aqueous layer.
-
Separate the layers. The organic layer now contains your product, free of the basic starting material.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified product.
-
Problem 3: The purified product is an oil and will not crystallize.
After chromatography, the product is a thick oil or amorphous solid, making handling and final purification difficult.
Root Cause Analysis: The presence of multiple diastereomers often inhibits crystallization, as the different shapes of the molecules disrupt the formation of a uniform crystal lattice. Amorphous solids can also trap residual solvents. Recrystallization is a powerful technique for purifying crystalline solids.[5][6][7]
Troubleshooting Strategy & Protocol:
-
Ensure High Diastereomeric Purity: Before attempting crystallization, ensure the material is as diastereomerically pure as possible using the chromatographic methods described above. A single diastereomer is much more likely to crystallize.
-
Systematic Solvent Screening for Recrystallization: The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.[5][7]
Protocol 2: Systematic Recrystallization
Objective: To obtain a pure, crystalline solid from an amorphous product.
Methodology:
-
Solvent Screening:
-
Place a small amount of your compound (10-20 mg) into several different test tubes.
-
Add a few drops of a single solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile).
-
If the compound dissolves at room temperature, that solvent is unsuitable.
-
If it does not dissolve, gently heat the solvent to its boiling point. If the compound dissolves when hot, this is a good candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a suitable solvent.
-
-
Anti-Solvent Method: If a single good solvent cannot be found, try a two-solvent system.[5]
-
Dissolve the compound in a small amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or acetone).
-
Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane or water) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
-
Inducing Crystallization:
-
Seeding: Add a tiny crystal of a previously obtained pure batch to the cooled, supersaturated solution to initiate crystal growth.[7]
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
-
Isolation:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.
-
Dry the crystals under a vacuum.
-
Section 3: Data & Visualization
Data Presentation
Table 1: Example Solvent Gradients for Flash Chromatography
| Step | Solvent A | Solvent B | Gradient (%) | Purpose |
| Method 1: Standard Normal Phase | Hexane | Ethyl Acetate | 0-100% B over 20 CV | General purpose separation. May not resolve diastereomers. |
| Method 2: Enhanced Normal Phase | Dichloromethane | Methanol | 0-10% B over 25 CV | Increased polarity to improve separation of polar compounds. |
| Method 3: Reverse Phase | Water | Acetonitrile | 5-95% B over 20 CV | Alternative selectivity, often effective for diastereomers. |
| CV = Column Volume |
Experimental Workflows & Diagrams
Caption: General purification workflow for this compound.
Caption: Relationships between the target product and common byproducts.
References
- Gao, W., et al. (n.d.). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Valko, K. (Ed.). (2000). Separation Methods in Drug Synthesis and Purification, Handbook of Analytical Separation.
- ResearchGate. (n.d.). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography | Request PDF.
- Benchchem. (n.d.). Nortadalafil | 171596-36-4.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- LabXchange. (2024). Lab Procedure: Recrystallization.
Sources
Technical Support Center: Troubleshooting Interferences in Tadalafil Analog Detection
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the analysis of tadalafil and its analogs. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the detection and quantification of these compounds. The increasing prevalence of unapproved tadalafil analogs in products like dietary supplements presents significant analytical hurdles, primarily due to complex sample matrices and the structural similarity of the analogs themselves.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, explaining the root causes and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My primary tadalafil peak is showing significant tailing in my RP-HPLC analysis. What is the likely cause?
Peak tailing for basic compounds like tadalafil is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, ensure your mobile phase is buffered at a low pH (e.g., with 0.1% formic acid) to keep the amine functional groups on tadalafil and its analogs protonated, minimizing these unwanted interactions.[3] Using a high-purity, end-capped C18 column can also significantly improve peak shape.
Q2: I'm seeing a broad, late-eluting peak in my blank injection after running a concentrated sample from a dietary supplement. What is this and how do I fix it?
This is a classic case of sample carryover. Complex matrices, such as those from herbal or dietary supplements, contain many non-volatile or "sticky" components that may be retained on the column or in the injection port and elute slowly over subsequent runs.[4]
Solution:
-
Improve Sample Cleanup: Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for complex botanical matrices.[3][4] Employing a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) is highly recommended to remove these interfering compounds before injection.[1][4]
-
Optimize Wash Method: Strengthen your needle wash solution (e.g., use a wash solvent with a higher percentage of organic content than your mobile phase) and increase the wash volume between injections.
Q3: Why is my LC-MS signal intensity for tadalafil analogs so inconsistent between different samples, even when the concentration should be similar?
This variability is a hallmark of matrix effects , specifically ion suppression .[5] Co-eluting endogenous compounds from the sample matrix (e.g., lipids, salts, excipients) compete with your target analyte for ionization in the mass spectrometer's source.[5][6] This competition reduces the ionization efficiency of the tadalafil analog, leading to a lower-than-expected signal. The effect can vary significantly from sample to sample depending on the specific matrix composition.[7]
Q4: Can I confidently screen for and identify all tadalafil analogs using a standard HPLC-UV method?
While HPLC-UV is a common screening technique, it has significant limitations for identifying novel or unknown analogs.[2][8] Different analogs may have altered chromophores, leading to different UV maximum absorbances and response factors. More importantly, a UV peak at the correct retention time is not definitive proof of identity, as a matrix component could easily co-elute.[9][10] For unambiguous identification and confirmation, mass spectrometry (LC-MS/MS or LC-HRMS) is essential.[8][11]
In-Depth Troubleshooting Guides
Guide 1: Resolving Chromatographic Interferences
Chromatographic issues are the first line of defense against interferences. Poor separation can lead to co-elution with matrix components, causing ion suppression in MS, or with other tadalafil analogs, leading to misidentification.
Problem: An unknown peak is co-eluting with my target tadalafil analog.
-
Confirm the Interference:
-
UV/DAD Analysis: If using a Diode Array Detector (DAD), check the peak purity. A "pure" peak will have identical spectra across its entire width. Spectral differences indicate co-elution.
-
Mass Spectrometry: An LC-MS system is the definitive tool. A single chromatographic peak showing multiple precursor ions (m/z values) is clear evidence of co-elution.
-
-
Optimize Chromatographic Selectivity:
-
Modify Mobile Phase Gradient: A shallower gradient around the elution time of your analyte can increase the separation between closely eluting compounds.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns (selectivity) due to different solvent-analyte interactions.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of both the analyte and interfering compounds, altering their retention and potentially resolving the co-elution. Adding a buffer like ammonium acetate is crucial for stable retention times and good peak shape.[3]
-
Consider a Different Column Chemistry: If mobile phase optimization fails, the interference may be too structurally similar for a standard C18 column to resolve. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivity mechanisms.
-
Guide 2: Mitigating Matrix Effects in LC-MS/MS Analysis
Matrix effects are arguably the most significant challenge in bioanalysis and the analysis of compounds in complex matrices like food and herbal products.[5][12] They occur when matrix components interfere with the analyte's ionization process, causing suppression or enhancement of the signal.[6]
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: Workflow for troubleshooting ion suppression.
Key Mitigation Strategies:
-
Enhanced Sample Preparation: For complex matrices found in dietary supplements, a generic QuEChERS or protein precipitation method is often inadequate.[4] A targeted Solid-Phase Extraction (SPE) protocol provides superior cleanup by selectively isolating the analytes while removing a larger portion of interfering matrix components.[4][13] (See Protocol 1).
-
Chromatographic Separation: The goal is to separate the analyte from the bulk of the matrix components, especially phospholipids which are notorious for causing ion suppression. Using Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) systems with sub-2 µm particle columns provides significantly higher peak capacity and resolution, which can chromatographically separate analytes from suppression zones where HPLC might fail.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[6] A SIL-IS like Tadalafil-d3 is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement.[13][14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.
Guide 3: Differentiating Isobaric and Isomeric Interferences
Many tadalafil analogs are created through simple chemical modifications, leading to compounds that are structurally very similar to the parent drug or other analogs.[15][16]
-
Isomeric Interference: Isomers have the same chemical formula and thus the same exact mass, but different spatial arrangements. Tadalafil itself has four stereoisomers, but only the (6R, 12aR) configuration is pharmacologically active.[17][18] These cannot be distinguished by mass spectrometry alone. Chiral chromatography is required for separation and correct identification.[18]
-
Isobaric Interference: Isobaric compounds have the same nominal mass but different elemental compositions (and thus different exact masses). For example, an analog where a methyl group is replaced by an amine group might have a very similar mass. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, is essential to resolve these interferences by providing a highly accurate mass measurement, which can then be used to predict the elemental formula.[8]
Key Experimental Protocols
Protocol 1: Robust Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guide for a mixed-mode cation exchange SPE, effective for basic compounds like tadalafil analogs in complex matrices.
-
Sample Pre-treatment: Homogenize solid samples (e.g., tablets, capsules). Dissolve or extract a known quantity in a suitable solvent (e.g., methanol or acetonitrile with 2% formic acid). Centrifuge to pellet insoluble matter.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 column volume of methanol.[4]
-
Equilibration: Equilibrate the cartridge with 1 column volume of 2% formic acid in water.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Use 1 column volume of 2% formic acid in water to remove polar interferences.
-
Wash 2: Use 1 column volume of methanol to remove non-polar interferences.
-
-
Elution: Elute the target tadalafil analogs with 1-2 column volumes of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analytes, releasing them from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps identify regions in your chromatogram where ion suppression occurs.
-
Setup:
-
Configure your LC-MS system as usual.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the MS ion source.
-
The syringe pump will continuously infuse a standard solution of your analyte (e.g., tadalafil) at a low, constant flow rate.
-
-
Execution:
-
Start the syringe pump infusion to obtain a stable, elevated baseline signal for your analyte's MRM transition.
-
Inject a blank matrix extract (a sample extract prepared without the analyte).
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
A steady, flat baseline indicates no ion suppression.
-
A significant dip or drop in the baseline signal indicates a region of ion suppression. This means that at this point in the chromatogram, components from the matrix are eluting and suppressing the signal of the infused standard.
-
If your analyte's retention time coincides with one of these dips, your quantification is being adversely affected by matrix effects.
-
Conceptual Diagram of ESI Ion Suppression
Caption: Analyte and matrix molecules compete for ionization.
Data & Reference Tables
Table 1: Common Tadalafil Analogs and their Monoisotopic Masses
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Note |
|---|---|---|---|
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.1376 | Parent Compound[19] |
| Aminotadalafil | C₂₂H₂₀N₄O₃ | 388.1535 | Amine instead of methyl group[1] |
| N-Desmethyl Tadalafil (Nortadalafil) | C₂₁H₁₇N₃O₄ | 375.1219 | Lacks the N-methyl group[15][17] |
| Homotadalafil | C₂₃H₂₁N₃O₄ | 403.1532 | Extra methylene group |
| Acetaminotadalafil | C₂₄H₂₂N₄O₅ | 446.1590 | Contains an added acetamide group[15] |
Table 2: Typical LC-MS/MS (MRM) Transitions for Tadalafil and Deuterated IS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Common Use |
|---|---|---|---|
| Tadalafil | 390.3 / 390.4 | 268.2 / 268.3 | Quantifier Ion[3][7][13] |
| Tadalafil | 390.3 / 390.4 | 135.1 | Qualifier Ion |
| Tadalafil-d3 | 393.1 / 393.3 | 271.2 / 271.3 | Internal Standard[13][14] |
References
-
Agilent. (2014, February 3). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Agilent Technologies, Inc. [Link]
-
Kim, J., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 47(3), 231-239. [Link]
-
Poh, J. H. J., et al. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Food Additives & Contaminants: Part A. [Link]
-
International Journal of Creative Research Thoughts. (2020). PHOSPHODIESTERASE 5 INHIBITORS: A REVIEW OF ANALYTICAL METHODS. IJCRT.org. [Link]
-
Poh, J. H. J., et al. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. PubMed. [Link]
-
Cimpoiu, C., & Hosu, A. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. [Link]
-
Kim, J., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar. [Link]
-
Al-Karmalawy, A. A., et al. (2023). Determination of Five Phosphodiesterase-5 Inhibitors in Multiple Honey-Based Consumer Products by Chromatographic Technique in Rat Plasma. MDPI. [Link]
-
Sathyaraj, A., et al. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research. [Link]
-
Shah, P. A., et al. (2016). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. ResearchGate. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (a) Chemical structures of tadalafil and analogs. (b) Molecular...[Link]
-
Sobańska, K., et al. (2019). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Ko, B. J., & Kim, K. H. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Shah, P. A., et al. (2016). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. National Institutes of Health. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Abdul-Azim, M. K., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science. [Link]
-
AMS Biotechnology (AMSBIO). (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem. [Link]
-
Lee, J. H., et al. (2011). Structural Elucidation of a Tadalafil Analogue Found in a Dietary Supplement. ResearchGate. [Link]
-
Al-Abri, S. A., et al. (2022). Identification and screening of a tadalafil analogue found in adulterated herbal products. Journal of King Saud University - Science. [Link]
-
Deconinck, E., et al. (2012). Analytical strategies for the detection of counterfeit erectile dysfunction drugs. ORBi. [Link]
-
University of Washington. (n.d.). Not Responding to Cialis? Step-by-Step Troubleshooting Guide. [Link]
-
Goda, Y., et al. (2013). The Configuration of Tadalafil and Tadalafil Analogues Found in Dietary Supplements. PubMed. [Link]
-
Zaharieva, Z., et al. (2019). Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. ResearchGate. [Link]
-
ResearchGate. (n.d.). An overview of the synthetic routes to tadalafil and its analogues. [Link]
-
Reddy, B. P., et al. (2013). Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. National Institutes of Health. [Link]
-
Shimpi, P. S., et al. (2020). Bioanalytical Method Development and Validation for Estimation of Tadalafil in Human Plasma by RP-HPLC Method. World Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis (R) and the optical purity of tadalafil stereoisomers. [Link]
-
U.S. Food and Drug Administration. (2015, August 13). Questions and Answers for Cialis (tadalafil). [Link]
-
Dering, C., & Tobbia, P. (2024). Tadalafil. StatPearls - NCBI Bookshelf. [Link]
-
Deconinck, E., et al. (2013). Profiling counterfeit Cialis, Viagra and analogs by UPLC-MS. PubMed. [Link]
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Optimizing mobile phase composition for separation of tadalafil isomers
Welcome to the technical support center for the chromatographic separation of tadalafil and its stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase composition. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can troubleshoot and develop robust analytical methods with confidence.
Understanding the Challenge: Tadalafil's Stereochemistry
Tadalafil possesses two chiral centers, which gives rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR).[1] The active pharmaceutical ingredient (API) is the (6R, 12aR)-isomer.[1] Regulatory bodies require strict control over the isomeric purity of the final drug product, making their effective separation a critical quality control step. The primary challenge lies in the structural similarity of these isomers, demanding highly selective chromatographic conditions for baseline resolution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the separation of tadalafil isomers.
Q1: Why am I seeing poor or no resolution between tadalafil isomers on a chiral column?
A1: Achieving chiral separation is a delicate balance of interactions between the analytes, the chiral stationary phase (CSP), and the mobile phase. If you are experiencing poor resolution, consider the following:
-
Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase are paramount. For polysaccharide-based columns (e.g., Chiralpak AD, Lux Amylose-1), common mobile phases include mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol).[2][3][4] The alcohol acts as a polar modifier, influencing the retention and selectivity. Increasing the hexane content can enhance retention and improve the separation of the 6R, 6S-isomers, but a sufficient amount of alcohol is necessary to elute the compounds in a reasonable time.[2]
-
Incorrect Mobile Phase System: Tadalafil is a basic compound. While normal-phase chromatography is common for its chiral separation, reversed-phase methods have also been developed.[5][6] If you are struggling with a normal-phase system, a reversed-phase approach on a suitable chiral column might provide the necessary selectivity.
-
Inappropriate Column Choice: Not all chiral columns are created equal. Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are often successful for separating tadalafil isomers due to their complex steric environment which facilitates chiral recognition through hydrogen bonding, dipole, and pi-pi interactions.[1][7] If one type of polysaccharide CSP is not working, trying another with a different derivative can be beneficial.
Q2: My peak shapes are poor (e.g., tailing, fronting). How can I improve them?
A2: Poor peak shape is often related to secondary interactions or issues with the mobile phase.
-
The Role of Additives: For basic compounds like tadalafil, adding a small amount of a basic or acidic additive to the mobile phase can significantly improve peak shape.[8][9][10]
-
Basic Additives (e.g., diethylamine, butylamine): These are often used in normal-phase chromatography to minimize tailing by competing with the basic analyte for active sites on the silica surface.
-
Acidic Additives (e.g., trifluoroacetic acid, formic acid, acetic acid): In reversed-phase chromatography, an acidic additive can protonate residual silanols on the stationary phase, reducing their interaction with the basic tadalafil molecule.[11] Interestingly, acidic additives can also be surprisingly effective in normal-phase separations of basic drugs on polysaccharide CSPs.[8][10]
-
-
Mobile Phase pH (Reversed-Phase): The pH of the mobile phase is a critical parameter in reversed-phase separations of ionizable compounds.[12][13] For tadalafil, maintaining a consistent pH, typically in the acidic to neutral range, can ensure a consistent ionization state and improve peak symmetry.[5][14] It is generally recommended to work at a pH at least one unit away from the analyte's pKa to avoid peak shape issues.[11]
Q3: My retention times are too long or too short. How can I adjust them without losing resolution?
A3: Modifying retention time requires careful adjustment of the mobile phase strength.
-
Normal-Phase:
-
To decrease retention time: Increase the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.
-
To increase retention time: Decrease the percentage of the polar modifier.[2]
-
-
Reversed-Phase:
-
To decrease retention time: Increase the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
To increase retention time: Decrease the percentage of the organic solvent.[5]
-
It is crucial to make small, incremental changes and monitor the effect on both retention and resolution, as changes in mobile phase strength can also alter selectivity.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for tadalafil isomer separation?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered superior in terms of speed and resolution.[15] The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic co-solvent, often an alcohol like methanol.[16][17] The use of alcohol co-solvents without the need for acidic or basic additives can be a significant advantage, reducing the risk of analyte degradation and simplifying the mobile phase preparation.[18]
Troubleshooting Guide: A Deeper Dive
This section provides a more structured approach to resolving specific experimental issues.
Issue 1: Inadequate Resolution of Diastereomers and Enantiomers
If you are struggling to separate all four isomers, a systematic approach to mobile phase optimization is necessary.
Systematic Mobile Phase Optimization Workflow
Caption: A systematic workflow for optimizing mobile phase composition for tadalafil isomer separation.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Initial Screening:
-
Stationary Phase: Begin with a polysaccharide-based chiral column (e.g., amylose or cellulose-based).
-
Mobile Phase: For a normal-phase separation, start with a 1:1 (v/v) mixture of hexane and an alcohol (isopropanol or ethanol).[2][3][4] For a reversed-phase separation, a starting point could be a 50:50 (v/v) mixture of a buffered aqueous phase (e.g., 10 mM phosphate buffer at pH 6) and acetonitrile.[5]
-
-
Adjusting the Organic Modifier Ratio:
-
Normal-Phase: If resolution is poor, systematically vary the hexane/alcohol ratio. For example, test compositions of 60:40, 70:30, and 80:20 (hexane:alcohol). An increase in hexane will generally increase retention and may improve resolution between the diastereomers.[2]
-
Reversed-Phase: Vary the buffer/acetonitrile ratio. Test compositions like 60:40, 50:50, and 40:60 (buffer:acetonitrile).
-
-
Introducing Additives:
-
Once partial separation is achieved, introduce a small concentration (e.g., 0.1%) of an acidic or basic additive to improve peak shape and potentially enhance selectivity.
-
For basic compounds like tadalafil on polysaccharide columns, counterintuitively, an acidic additive can sometimes provide better selectivity than a basic one.[8][10]
-
-
Optimizing Additive Concentration:
-
Vary the concentration of the chosen additive (e.g., 0.05%, 0.1%, 0.2%) to find the optimal balance between peak shape and resolution.
-
Issue 2: Method Instability and Variability
Inconsistent results can often be traced back to the mobile phase preparation and handling.
-
pH Control (Reversed-Phase): Ensure the buffer is prepared accurately and consistently. The pH of the aqueous portion of the mobile phase should be measured before mixing with the organic solvent.[11]
-
Solvent Quality: Use high-purity, HPLC-grade solvents to minimize baseline noise and interfering peaks.
-
Degassing: Always degas the mobile phase to prevent bubble formation in the pump and detector, which can cause pressure fluctuations and baseline instability.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phases containing additives.[19]
Data Summary: Starting Conditions for Mobile Phase Optimization
The following table summarizes typical starting conditions for the separation of tadalafil isomers based on published methods.
| Chromatographic Mode | Stationary Phase Type | Mobile Phase Components | Typical Ratio (v/v) | Additives |
| Normal-Phase HPLC | Polysaccharide (e.g., Chiralpak AD) | Hexane / Isopropanol | 50:50 | None to start; consider 0.1% DEA for peak shape |
| Reversed-Phase HPLC | Polysaccharide (e.g., Lux Cellulose-3) | Water / Acetonitrile | Varies (gradient often used) | Acetic Acid |
| Reversed-Phase HPLC | C18 | Phosphate Buffer / Acetonitrile | 50:50 | pH adjustment of buffer (e.g., to 3.2 or 6) |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide | CO2 / Methanol | 80:20 (example) | Often not required |
Concluding Remarks
Optimizing the mobile phase for the separation of tadalafil isomers is a methodical process that requires a solid understanding of chromatographic principles. By systematically evaluating the type and ratio of organic solvents, and the judicious use of additives, researchers can develop robust and reliable methods for the quality control of this important pharmaceutical compound. Remember that each chiral separation is unique, and what works for one set of isomers on a particular column may need to be adjusted for another. This guide provides the foundational knowledge and troubleshooting strategies to confidently navigate these challenges.
References
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Gao, W., Zhang, Z., Li, Z., & Liang, G. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(8), 533–536. Available from: [Link]
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Phenomenex. (n.d.). Enantiomeric and Diasterometric Purity of Tadalafil per USP Monograph. AN-1114. Available from: [Link]
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Reddy, B., & Reddy, K. (2012). Chiral Separation of ( R , R )-Tadalafil and Its Enantiomer in Bulk Drug Samples and Pharmaceutical Dosage Forms by Chiral RP-LC. Chromatographia, 75(15-16), 879-885. Available from: [Link]
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Gao, W., Zhang, Z., Li, Z., & Liang, G. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]
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AASraw. (2026). How to Control Cis-Isomer Impurity (<0.05%) in Tadalafil? Available from: [Link]
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Patel, D., et al. (2015). Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form. Journal of Liquid Chromatography & Related Technologies, 38(10), 967-975. Available from: [Link]
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Sutan, S. M., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science, 4(12), 083-089. Available from: [Link]
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Kumar, A., et al. (2013). Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. Indian Journal of Pharmaceutical Sciences, 75(3), 353-356. Available from: [Link]
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Ali, S., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Archives of Pharmacal Research, 40(3), 383-390. Available from: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Chiral Separation of (R,R)-Tadalafil and Its Enantiomer in Bulk Drug Samples and Pharmaceutical Dosage Forms by Chiral RP-LC. AGRIS. Available from: [Link]
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Ali, S., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. ResearchGate. Available from: [Link]
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Samala, A., et al. (2013). RP-HPLC method development and validation of tadalafil in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 5(4), 315-318. Available from: [Link]
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World Journal of Pharmaceutical Science and Research. (2025). Download. Available from: [Link]
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Ali, S., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar. Available from: [Link]
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Wang, Y., & Wenslow, R. M. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Chirality, 18(7), 519-530. Available from: [Link]
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Gogaladze, K., et al. (2015). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. Chirality, 27(3), 228-234. Available from: [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
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Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
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Delahaye, S., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. Available from: [Link]
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Chromatography Forum. (2014). Tadalafil Diastereomer. Available from: [Link]
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ResearchGate. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Available from: [Link]
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Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]
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Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography. Available from: [Link]
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Ignited Minds Journals. (2019). View of Analysis on Supercritical Fluid Chromatography in Pharmaceuticals. Available from: [Link]
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Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Available from: [Link]
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ResearchGate. (2018). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Potency of 2-Hydroxypropyl Nortadalafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Landscape of PDE5 Inhibition
Tadalafil, the active ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, tadalafil leads to elevated cGMP levels, resulting in smooth muscle relaxation, vasodilation, and consequently, its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[2][3] The success of tadalafil has spurred research into its analogues, both to understand its structure-activity relationships and to identify novel compounds with potentially improved pharmacological profiles.
One such analogue is 2-Hydroxypropyl nortadalafil, a derivative of nortadalafil (demethyl tadalafil).[4] Nortadalafil itself is a primary metabolite of tadalafil, differing by the absence of a methyl group on the piperazinedione ring.[5] The further addition of a 2-hydroxypropyl group to the nitrogen of the piperazinedione ring results in this compound. This guide provides a detailed comparison of the available scientific information on this compound and tadalafil, with a focus on their mechanisms of action and a discussion on the assessment of their comparative potency.
Chemical Structures and Mechanism of Action
Both tadalafil and this compound share the same core tetracyclic structure, which is crucial for their interaction with the active site of the PDE5 enzyme.
Tadalafil: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[3]
This compound: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4][6]
The mechanism of action for both compounds is the competitive and selective inhibition of PDE5.[1] This inhibition prevents the breakdown of cGMP, thereby prolonging its signaling effects. The nitric oxide (NO)/cGMP pathway is central to this process. Upon sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[1]
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of PDE5 inhibitors.
Comparative Potency: An Analysis of Available Data
The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency.
| Compound | PDE5 IC50 (nM) |
| Tadalafil | ~2-5 nM[1] |
| This compound | Data not publicly available |
As indicated in the table, while the potency of tadalafil is well-established with an IC50 value in the low nanomolar range, there is currently a lack of publicly available scientific literature reporting the in vitro PDE5 inhibitory potency (IC50) of this compound. This compound has been identified and structurally characterized in dietary supplements, but its pharmacological activity has not been extensively evaluated in peer-reviewed studies.[4]
The structural modification from a methyl group in tadalafil to a 2-hydroxypropyl group in this compound could potentially influence its binding affinity to the PDE5 active site. The introduction of a larger and more polar hydroxypropyl group may alter the steric and electronic interactions within the enzyme's binding pocket, which could either increase or decrease its inhibitory activity. However, without experimental data, any statement on its relative potency would be speculative.
Experimental Protocols for Determining PDE5 Inhibitory Potency
To empirically determine and compare the potency of these two compounds, a standardized in vitro PDE5 inhibition assay would be employed. Several methodologies are available, with fluorescence polarization (FP) and radioenzymatic assays being common choices.
Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay
This method is widely used due to its high-throughput capabilities and non-radioactive nature.
Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled cGMP substrate. When the small fluorescent substrate is hydrolyzed by PDE5, it is released from a larger binding agent, resulting in a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high polarization signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (Tadalafil and this compound) and a positive control (e.g., Sildenafil) in a suitable solvent like DMSO.
-
Create a serial dilution of the compounds to be tested across a range of concentrations.
-
Prepare a solution of recombinant human PDE5A1 enzyme in an appropriate assay buffer.
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the diluted test compounds and controls to their designated wells.
-
Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a binding agent that captures the unhydrolyzed substrate.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (in millipolarization units, mP) on a compatible microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro PDE5 Inhibition Assay
Caption: Generalized workflow for a PDE5 inhibition assay.
Conclusion and Future Directions
Tadalafil is a well-characterized and highly potent inhibitor of PDE5. This compound is a known analogue of tadalafil, distinguished by the substitution of the N-methyl group with a 2-hydroxypropyl moiety. While the mechanism of action of this compound is presumed to be the same as tadalafil—inhibition of PDE5—there is a critical gap in the publicly available scientific literature regarding its in vitro potency.
To definitively compare the potency of these two compounds, a head-to-head in vitro PDE5 inhibition assay is required. Such a study would provide the IC50 values necessary for a quantitative comparison and would offer valuable insights into the structure-activity relationship of N-substituted tadalafil analogues. For researchers in the field of drug development, the synthesis and pharmacological evaluation of this compound and other related derivatives could be a fruitful area of investigation, potentially leading to the discovery of new PDE5 inhibitors with unique properties.
References
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Venhuis, B. J., Zomer, G., Hamzink, M., Meiring, H. D., de Kaste, D., & Keizers, P. H. (2012). Isolation and structural characterization of two tadalafil analogs found in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 61, 113–119. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112500532, this compound. Retrieved from [Link]
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GlpBio. (n.d.). Nortadalafil. Retrieved from [Link]
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Ahmed, N. S. (2018). Tadalafil: 15 years' journey in male erectile dysfunction and beyond. Drug design, development and therapy, 12, 4235–4244. [Link]
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Pharmaffiliates. (n.d.). 2-Hydroxypropyl-d6 Nortadalafil. Retrieved from [Link]
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Andersson, K. E., & Wagner, G. (2011). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 164(7), 1735–1747. [Link]
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Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. [Link]
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Abadi, A. H., Ibrahim, T. M., & El-Khamisy, S. Z. (2011). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Archiv der Pharmazie, 344(1), 38–46. [Link]
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Medsafe. (2008, August 8). Classification of analogues of sildenafil, vardenafil and tadalafil. [Link]
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Leonard, J. T., Anbalagan, N., Kumar, S. S., Gnanasam, S. K., & Sridhar, S. K. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Biological & pharmaceutical bulletin, 25(2), 215–217. [Link]
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Ricardi, U., Gontero, P., Ciammella, P., Badellino, S., Valentino, F., Munoz, F., ... & Tizzani, A. (2010). Efficacy and safety of tadalafil 20 mg on demand vs. tadalafil 5 mg once-a-day in the treatment of post-radiotherapy erectile dysfunction in prostate cancer men: a randomized phase II trial. The journal of sexual medicine, 7(8), 2851–2859. [Link]
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Chen, L., Staub, D., & Wang, Z. (2017). Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis. International journal of impotence research, 29(4), 147–152. [Link]
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Xu, Y., Kee, C. L., Ge, X., Low, M. Y., & Koh, H. L. (2016). Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil in health supplement. Journal of pharmaceutical and biomedical analysis, 118, 235–241. [Link]
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Kaczor, A. A., Satała, G., Karczmarzyk, Z., Pihlaja, K., & Matosiuk, D. (2019). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules (Basel, Switzerland), 24(17), 3144. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Retrieved from [Link]
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Ovid. (2022, November 7). Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement. [Link]
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A Comparative Guide to Bioequivalence Study Design for Tadalafil Analogs
Introduction: The Regulatory and Scientific Imperative for Bioequivalence in Tadalafil Analogs
Tadalafil, the active pharmaceutical ingredient (API) in Cialis®, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor renowned for its long duration of action in treating erectile dysfunction and its applications in pulmonary arterial hypertension.[1][2] As patent exclusivities wane, the pharmaceutical landscape sees a rise in generic formulations and novel analogs. For these new products to reach the market, they must rigorously demonstrate bioequivalence (BE) to the reference listed drug (RLD). This guide provides an in-depth technical framework for designing, executing, and analyzing BE studies for tadalafil and its analogs, grounded in regulatory science and field-proven methodologies.
The core principle of a bioequivalence study is to demonstrate that a test formulation (e.g., a generic drug) and a reference formulation are pharmaceutically equivalent and that their rates and extents of absorption are not significantly different under similar experimental conditions.[1] For tadalafil, this endeavor is shaped by its unique pharmacokinetic (PK) profile: a long terminal half-life, low aqueous solubility, and linear pharmacokinetics.[3][4] Understanding these properties is not merely academic; it is the foundation upon which a scientifically sound and regulatory-compliant study is built. This guide will dissect the causality behind each experimental choice, from clinical trial design to bioanalytical quantification and statistical validation, ensuring a self-validating and robust study protocol.
Pillar 1: Pharmacokinetic Profile of Tadalafil—The Blueprint for Study Design
A successful BE study is predicated on a deep understanding of the drug's behavior in the human body. Tadalafil exhibits several key characteristics that directly influence the study design.
-
Long Half-Life: Tadalafil has a notably long mean half-life of approximately 17.5 hours in healthy subjects.[3][5] This necessitates a prolonged washout period in crossover studies to prevent carryover effects and an extended blood sampling schedule to accurately characterize the drug's elimination phase.
-
BCS Classification: Tadalafil is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by low solubility and high permeability.[6] This classification underscores the importance of the formulation's in-vitro dissolution characteristics, as dissolution can be the rate-limiting step for absorption.
-
Linear Pharmacokinetics: Tadalafil's pharmacokinetics are linear with respect to dose, meaning that key exposure parameters like Cmax and AUC increase proportionally with the dose.[3][4][7] This linearity allows for the use of the highest strength (typically 20 mg) in BE studies, with the potential to waive in-vivo testing for lower strengths (a "biowaiver") if certain criteria are met.[6][8]
-
Food Effect: The rate and extent of tadalafil absorption are not significantly influenced by food.[3][4][9] However, regulatory bodies may still require studies under both fasted and fed conditions, as formulation excipients in a generic product could potentially interact with food differently than the reference product.[10][11]
The following diagram illustrates the logical flow from tadalafil's core properties to the essential design elements of a bioequivalence study.
Caption: From PK Properties to Study Design Choices.
Pillar 2: The Clinical Protocol—A Framework for Human Studies
The clinical portion of the BE study must be meticulously planned to minimize variability and ensure subject safety. The gold standard for most BE studies, including those for tadalafil analogs, is the single-dose, randomized, two-period, two-sequence crossover design.
Study Design and Rationale
A crossover design is the most efficient model because each subject acts as their own control, receiving both the test and reference products (in a randomized order separated by a washout period). This approach significantly reduces the impact of inter-subject variability, a major confounding factor in parallel study designs.[12]
Caption: Standard Two-Way Crossover Study Design.
Step-by-Step Clinical Protocol
-
Subject Recruitment: Enroll a cohort of healthy male volunteers (typically 24-48 subjects to ensure sufficient statistical power).[1][10] Key inclusion criteria include age (18-55 years) and a body mass index (BMI) within a normal range. Exclusion criteria must cover allergies to the drug class, significant medical conditions, and use of concomitant medications.
-
Dosing and Administration:
-
Strength: Use the highest strength of the drug, typically 20 mg for tadalafil.[8][11]
-
Randomization: Subjects are randomly assigned to one of two sequences (e.g., Test then Reference, or Reference then Test).
-
Administration: In Period 1, subjects receive a single dose of their assigned formulation (Test or Reference) after an overnight fast.[1] The drug is administered with a standardized volume of water (e.g., 240 mL).[13]
-
-
Blood Sampling: This is a critical step. Due to tadalafil's long half-life, a truncated sampling schedule is acceptable to regulatory agencies.[12][14]
-
Collect serial blood samples in EDTA tubes at specified time points: pre-dose (0 hours), and then at frequent intervals post-dose to capture the absorption phase (Cmax), such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.[13][15]
-
The 72-hour final timepoint allows for the calculation of a truncated Area Under the Curve (AUC0-72h), which is accepted by both the FDA and EMA for long half-life drugs.[11][12][14]
-
-
Washout Period: A washout period of at least 7 to 10 half-lives is mandatory to ensure complete elimination of the drug from the first period before the second period begins. For tadalafil, this translates to a period of 7-14 days.
-
Period 2: After the washout, subjects return and receive the alternate formulation. The same blood sampling schedule is repeated.
-
Fed Study (if required): A separate fed-state study may be conducted.[10] The protocol is similar, but the drug is administered after a standardized high-fat, high-calorie breakfast.[10]
Pillar 3: The Bioanalytical Protocol—Precision in Quantification
Accurate quantification of tadalafil in plasma is non-negotiable. The industry standard is a fully validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method due to its high sensitivity and selectivity.[1][13][16]
Validated LC-MS/MS Method for Tadalafil
The following protocol outlines a robust method for tadalafil quantification, which must be validated according to regulatory guidelines (e.g., FDA's "Bioanalytical Method Validation" guidance).
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (from a subject sample, calibration standard, or quality control sample) into a microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., Tadalafil-d3 or Sildenafil).[1][16] The IS is crucial for correcting variations in extraction and instrument response.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[13][17]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) provides good separation.[18]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[13]
-
Flow Rate: A typical flow rate is between 0.4-0.7 mL/min.[13]
-
Run Time: A rapid method with a run time of 1-3 minutes per sample is ideal for high-throughput analysis.[13]
-
-
Mass Spectrometric Detection:
-
Method Validation: The method must be rigorously validated for:
-
Selectivity: No interference from endogenous plasma components.
-
Linearity: The calibration curve must be linear over the expected concentration range (e.g., 2 to 1000 ng/mL).[1][13]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) must be within acceptable limits (typically ±15%, or ±20% at the lower limit of quantification).
-
Recovery and Matrix Effect: Consistent extraction recovery and minimal ion suppression/enhancement from the plasma matrix.
-
Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).[16]
-
Caption: High-Throughput Bioanalytical Workflow.
Pillar 4: Pharmacokinetic and Statistical Analysis
Once plasma concentrations are determined, pharmacokinetic parameters are calculated for each subject, followed by statistical analysis to formally assess bioequivalence.
Pharmacokinetic Parameter Calculation
Using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®, the following key PK parameters are calculated for both the test and reference products for each subject:[1][15]
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC0-t (AUC0-72h): The area under the plasma concentration-time curve from time 0 to the last measurable concentration (72 hours for tadalafil).
-
AUC0-∞: The area under the curve extrapolated to infinity.
Statistical Test for Bioequivalence
The cornerstone of BE assessment is the 90% Confidence Interval (CI) for the geometric mean ratio (GMR) of the test product to the reference product.[1][19]
-
Log Transformation: The Cmax and AUC data are log-transformed because these parameters are generally assumed to follow a log-normal distribution.[15][20]
-
ANOVA Model: An Analysis of Variance (ANOVA) is performed on the log-transformed data to estimate the variance components.
-
90% Confidence Interval Calculation: The 90% CIs for the ratio of the geometric means (Test/Reference) are calculated.
-
Acceptance Criteria: To declare bioequivalence, the calculated 90% CIs for both Cmax and AUC must fall entirely within the regulatory acceptance range of 80.00% to 125.00% .[1][10][19]
Table 1: Example Bioequivalence Statistical Results
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 98.5% | 91.50% – 106.05% | Pass |
| AUC0-72h | 102.1% | 95.88% – 108.75% | Pass |
| AUC0-∞ | 101.5% | 94.92% – 108.51% | Pass |
| Note: These are hypothetical data for illustrative purposes. The 90% CIs are within the 80.00-125.00% range, so bioequivalence would be concluded. |
Pillar 5: The Role of In-Vitro Dissolution Studies
For a BCS Class 2 drug like tadalafil, in-vitro dissolution testing is not just a routine quality control test; it is a critical indicator of formulation performance.[6] Dissolution studies can be used to support biowaivers for lower dosage strengths and to ensure batch-to-batch consistency.
Comparative Dissolution Protocol
A typical dissolution method for tadalafil tablets is performed according to USP monograph specifications.[21]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Medium: A discriminating medium is required. Often, an acidic medium (e.g., pH 4.5 buffer) or a medium containing a surfactant (e.g., sodium lauryl sulfate, SLS) is used to facilitate the dissolution of the poorly soluble tadalafil.[22][23]
-
Volume: 900 mL or 1000 mL.
-
Rotation Speed: 50 rpm.[22]
-
Sampling Times: Multiple time points are taken (e.g., 5, 10, 15, 30, 45, 60 minutes) to generate a dissolution profile.
-
Acceptance Criteria: For immediate-release tablets, a common criterion is not less than 80% (Q) of the labeled amount dissolved in 30 minutes.[21] For bioequivalence comparison, the dissolution profiles of the test and reference products should be similar under various pH conditions (e.g., pH 1.2, 4.5, and 6.8).[10]
Conclusion: An Integrated Approach to Demonstrating Equivalence
Designing a bioequivalence study for a tadalafil analog is a multidisciplinary endeavor that integrates clinical pharmacology, analytical chemistry, and biostatistics. The long half-life and low solubility of tadalafil dictate specific choices in study design, such as extended sampling periods, the use of truncated AUC, and a strong emphasis on in-vitro dissolution performance. By adhering to the principles outlined in this guide—a robust crossover clinical design, a highly sensitive and validated bioanalytical method, and rigorous statistical analysis based on the 90% confidence interval—researchers can generate the high-quality data necessary to satisfy regulatory agencies and confidently establish the therapeutic equivalence of their tadalafil analog. This systematic, science-driven approach, grounded in the principles of Quality by Design (QbD) as outlined by ICH Q8, ensures that generic and novel formulations perform as intended, providing safe and effective alternatives for patients.[24][25][26]
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A Senior Application Scientist's Guide to the Bioanalytical Validation of 2-Hydroxypropyl Nortadalafil using UPLC-MS/MS
Welcome to an in-depth guide on the validation of a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-Hydroxypropyl nortadalafil in a biological matrix. As researchers and drug development professionals, the integrity of our bioanalytical data is paramount. A validated method is not merely a protocol; it is a system of proof, demonstrating that our analytical approach is fit for its intended purpose.
This guide eschews a simple checklist-style presentation. Instead, we will delve into the causality behind our experimental choices, comparing the selected methodology against viable alternatives and grounding our protocol in the rigorous standards set forth by global regulatory bodies. The objective is to provide a comprehensive, scientifically-sound framework that ensures data of the highest quality and integrity for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.
Chapter 1: The Analytical Imperative: Why UPLC-MS/MS is the Gold Standard
The quantification of drug metabolites like this compound—a derivative of a tadalafil analog—presents a distinct analytical challenge. These molecules often exist at concentrations orders of magnitude lower than the parent drug and must be measured within a complex biological matrix, such as plasma, which is replete with potentially interfering endogenous components.
Our choice of analytical technology is the first and most critical decision. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) have their place, they often fall short for demanding bioanalytical applications.
Comparison of Dominant Analytical Technologies
| Feature | UPLC-MS/MS | HPLC-UV | Rationale for Selection |
|---|---|---|---|
| Selectivity | Extremely High | Moderate to Low | Tandem mass spectrometry (MS/MS) monitors a specific precursor-to-product ion transition, a molecular fingerprint that is unique to the analyte. This virtually eliminates interference from co-eluting matrix components, a common issue in HPLC-UV that can lead to artificially inflated results[1][2]. |
| Sensitivity | Very High (pg/mL to low ng/mL) | Low (µg/mL range) | The low limits of quantification (LLOQ) achievable with UPLC-MS/MS are essential for accurately characterizing the terminal elimination phase in pharmacokinetic profiles and for detecting trace-level metabolites[3][4]. |
| Speed | High (Run times < 2-3 min) | Low (Run times > 10-15 min) | The use of sub-2 µm particle columns in UPLC allows for faster separations without sacrificing resolution, significantly increasing sample throughput in a high-demand research environment[5]. |
| Method Development | More Complex | Simpler | While initial MS/MS parameter optimization is required, the resulting specificity greatly simplifies chromatographic development. HPLC-UV often requires extensive gradient optimization to resolve the analyte from interferences. |
For this compound, achieving the necessary sensitivity and selectivity to build a reliable pharmacokinetic model makes UPLC-MS/MS the unequivocal choice.
Chapter 2: A Validated UPLC-MS/MS Protocol
This protocol is built upon established methods for the parent compound, tadalafil, providing a robust starting point for its hydroxylated metabolite[6][7][8]. The underlying principle is a straightforward protein precipitation followed by rapid chromatographic separation and highly selective detection.
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow from plasma sample to final concentration.
Step-by-Step Methodology
-
Materials & Reagents :
-
This compound reference standard.
-
Tadalafil-d3 (or other suitable stable isotope-labeled internal standard - SIL-IS).
-
LC-MS grade Acetonitrile, Methanol, Formic Acid, and Water.
-
Human plasma (screened for interferences).
-
-
Sample Preparation :
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., Tadalafil-d3 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. The cold solvent enhances the precipitation efficiency.
-
Vortex for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
UPLC-MS/MS Conditions :
-
UPLC System : Waters ACQUITY UPLC or equivalent.
-
Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. This column chemistry provides excellent retention for moderately polar compounds.
-
Mobile Phase A : 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Gradient : Start at 5% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. Total run time: 3.0 min.
-
Mass Spectrometer : Sciex API 4000 or equivalent triple quadrupole.
-
Ionization Source : Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions : These must be optimized by infusing the pure analyte and IS. Hypothetical transitions would be:
-
This compound : e.g., m/z 448.5 → 320.4
-
Tadalafil-d3 (IS) : e.g., m/z 393.1 → 271.2[4]
-
-
Chapter 3: The Validation Gauntlet: A Framework for Trust
Method validation is the process of providing documented evidence that the method does what it is intended to do. We will follow the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline[9][10][11].
Core Bioanalytical Validation Parameters
Caption: Interrelationship of core bioanalytical validation parameters.
Each parameter answers a critical question about the method's performance:
-
Selectivity : Can we measure only the analyte of interest?
-
Accuracy : How close is our measured value to the true value?
-
Precision : How reproducible are our measurements?
-
Linearity & Range : Does the response scale predictably with concentration, and over what range?
-
Lower Limit of Quantification (LLOQ) : What is the lowest concentration we can reliably measure?
-
Recovery : How efficiently do we extract the analyte from the plasma?
-
Matrix Effect : Does the plasma itself suppress or enhance the analyte's signal?
-
Stability : Does the analyte degrade during sample collection, storage, or processing?
Chapter 4: Performance Data: A Self-Validating System
The following tables present representative data from a full validation study based on the protocol described.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Calibration Range | 0.5 - 500 ng/mL | At least 6-8 non-zero standards |
| Regression Model | Linear, 1/x² weighting | Most appropriate model |
| Correlation Coefficient (r²) | > 0.998 | r² ≥ 0.99 is recommended |
| LLOQ | 0.5 ng/mL | S/N > 5; Accuracy ±20%, Precision ≤20% |
| ULOQ | 500 ng/mL | Accuracy ±15%, Precision ≤15% |
Causality: A weighted (1/x²) regression is used because it gives less weight to the higher concentration points, which have higher absolute variance, resulting in a more accurate fit at the low end of the curve, which is critical for PK studies.
Table 2: Intra- and Inter-Day Accuracy & Precision
Accuracy is expressed as % Relative Error (%RE), and Precision is expressed as % Relative Standard Deviation (%RSD).
| QC Level (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18 over 3 days) | Acceptance Criteria |
| %RE | %RSD | %RE | |
| LLOQ (0.5) | +5.2% | 8.9% | +7.8% |
| Low QC (1.5) | -2.1% | 6.5% | -1.5% |
| Mid QC (75) | +1.3% | 4.1% | +2.0% |
| High QC (400) | -0.8% | 3.5% | -1.2% |
Trustworthiness: Running QCs at multiple levels on different days demonstrates the method's reproducibility over time and across different analysts and reagent preparations, ensuring that data generated on Monday is comparable to data generated on Friday.[12][13]
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Factor | Acceptance Criteria |
| Recovery : Consistent & ReproducibleMatrix Factor : IS-normalized RSD ≤15% | |||
| Low QC (1.5) | 92.5% | 1.03 | Met |
| High QC (400) | 94.1% | 0.98 | Met |
Expertise: The matrix factor is a critical parameter in LC-MS/MS. A value close to 1.0 indicates minimal ion suppression or enhancement from the biological matrix. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects, as the IS co-elutes and experiences the same ionization effects as the analyte, ensuring a reliable analyte/IS peak area ratio.[14]
Table 4: Stability Assessment
| Condition | Duration | Stability (% of Nominal) | Acceptance Criteria |
| Bench-Top (Room Temp) | 8 hours | 96.8% | Mean concentration within ±15% of nominal |
| Freeze-Thaw Cycles | 3 cycles | 98.2% | Mean concentration within ±15% of nominal |
| Long-Term Storage (-80°C) | 90 days | 101.5% | Mean concentration within ±15% of nominal |
| Autosampler (10°C) | 24 hours | 99.1% | Mean concentration within ±15% of nominal |
Self-Validation: Rigorous stability testing ensures that the analyte concentration does not change from the moment of collection to the moment of injection. This validates the entire sample handling and storage protocol.
Conclusion
The UPLC-MS/MS method detailed herein provides a highly selective, sensitive, and robust system for the quantification of this compound in human plasma. The validation data demonstrates that the method meets the stringent requirements set by global regulatory agencies, ensuring the generation of reliable and reproducible data for critical drug development decisions. By understanding the causality behind each protocol step and validation parameter, researchers can confidently apply this framework to their own bioanalytical challenges, secure in the knowledge that their data is built on a foundation of scientific integrity.
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A Senior Application Scientist's Guide to Distinguishing 2-Hydroxypropyl Nortadalafil from other PDE5 Inhibitors by MS/MS
Introduction: The Analytical Challenge of "Designer" PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) inhibitors, such as tadalafil (Cialis®) and sildenafil (Viagra®), are cornerstone therapies for erectile dysfunction. Their clinical success and widespread recognition have unfortunately led to a global market for counterfeit and illicit products.[1][2][3][4][5] These products often contain not the approved active pharmaceutical ingredient (API), but structurally similar, unapproved analogues. 2-Hydroxypropyl nortadalafil is one such analogue, derived from nortadalafil (N-desmethyl tadalafil), which itself is a metabolite and analogue of tadalafil.[6][7][8]
For researchers, forensic chemists, and regulatory bodies, the challenge is clear: how to unambiguously identify these analogues in complex matrices like dietary supplements.[9][10] The subtle modifications to the parent structure—in this case, the addition of a hydroxypropyl group to the nortadalafil core—create compounds with nearly identical chromatographic properties and core structures. This guide provides an in-depth, technically-grounded comparison, demonstrating how tandem mass spectrometry (MS/MS) serves as the definitive tool for distinguishing this compound from its parent compounds and other PDE5 inhibitors. Mass spectrometry has become an indispensable technique in pharmaceutical analysis due to its exceptional sensitivity and specificity.[11][12][13][14][15]
The Principle of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Standard liquid chromatography-mass spectrometry (LC-MS) can determine the mass-to-charge ratio (m/z) of a molecule, but it often falls short when differentiating isomers or close analogues. Tandem mass spectrometry (MS/MS) adds a crucial dimension of analysis by inducing fragmentation of the molecule and analyzing the resulting pieces.[13] This fragmentation pattern acts as a highly specific "structural fingerprint."
The process, known as Collision-Induced Dissociation (CID), involves three key steps within a tandem mass spectrometer (like a triple quadrupole or Q-TOF):
-
MS1: Precursor Ion Selection: The instrument isolates the protonated molecule of interest, [M+H]⁺.
-
Collision Cell: The isolated precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ion to break apart at its weakest chemical bonds.
-
MS2: Product Ion Analysis: The resulting fragment ions (product ions) are analyzed, generating a product ion spectrum unique to the precursor's structure.
The choice of which precursor ion to fragment and which product ions to monitor forms the basis of the highly selective Multiple Reaction Monitoring (MRM) technique, the gold standard for quantification in complex matrices.[16]
Caption: Workflow of a tandem mass spectrometer for MS/MS analysis.
Comparative Fragmentation Analysis
The key to distinguishing PDE5 analogues lies in understanding how their unique structural modifications influence their fragmentation pathways under CID.
Core Structure and Analogues
The tadalafil family shares a common pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core. The variations occur on the piperazinedione ring.
Caption: Structural relationship between Tadalafil and its analogues.
Fragmentation Fingerprints
Electrospray ionization in positive mode typically produces a protonated molecule [M+H]⁺ for each analyte. The subsequent fragmentation of this precursor ion provides the diagnostic product ions.
Tadalafil ([M+H]⁺ = m/z 390.1) Tadalafil's fragmentation is well-characterized.[16][17] The primary product ions result from the cleavage of the piperazinedione ring system.
-
m/z 268: A major, highly stable fragment corresponding to the core indole structure after loss of the methylpiperazinedione moiety. This is often the most abundant fragment and is excellent for quantification.[16][18]
-
m/z 135: Represents the benzodioxole portion of the molecule.
Nortadalafil ([M+H]⁺ = m/z 376.1) As the N-desmethyl analogue, its fragmentation pattern is very similar to tadalafil, but its precursor ion is 14 Da lighter.
-
m/z 268: This key fragment is still present, as the core structure remains unchanged.
-
m/z 135: The benzodioxole fragment is also conserved. The primary distinction from tadalafil is the different precursor mass.
This compound ([M+H]⁺ = m/z 434.2) Here, the 2-hydroxypropyl side chain provides a unique point of cleavage, generating diagnostic fragments not seen in tadalafil or nortadalafil.
-
m/z 268 & m/z 135: The core fragments are expected to be present, confirming it as a tadalafil-class analogue.
-
Diagnostic Fragments: The key to identification lies in fragments resulting from the loss or cleavage of the C₃H₇O side chain. A neutral loss of this group (75 Da) from the precursor ion would yield a fragment at m/z 359 . Further fragmentation specific to the side chain itself provides the unambiguous evidence needed for identification.
Other PDE5 Inhibitors Structurally distinct PDE5 inhibitors produce entirely different fragmentation patterns, making them easy to differentiate from the tadalafil family.
-
Sildenafil ([M+H]⁺ = m/z 475.2): Produces characteristic fragments at m/z 311, 283, and 99.
-
Vardenafil ([M+H]⁺ = m/z 489.2): Yields key fragments at m/z 312, 151, and 99.[19]
Data Summary Table
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Diagnostic Product Ions (m/z) |
| Tadalafil | C₂₂H₁₉N₃O₄ | 390.1[20] | 268 , 135[17] |
| Nortadalafil | C₂₁H₁₇N₃O₄ | 376.1[7][21] | 268 , 135 |
| This compound | C₂₄H₂₃N₃O₅ | 434.2[22][23] | 359 (loss of sidechain) , 268, 135 |
| Sildenafil | C₂₂H₃₀N₆O₄S | 475.2 | 311 , 283 , 99 |
| Vardenafil | C₂₃H₃₂N₆O₄S | 489.2 | 312 , 151 , 99[19] |
Validated Experimental Protocol: An LC-MS/MS Workflow
This protocol outlines a robust method for the separation and identification of this compound from a complex matrix, such as a suspect dietary supplement.
Caption: Complete experimental workflow from sample to data.
Step 1: Sample Preparation
The goal is to efficiently extract the target analytes while minimizing matrix interference.
-
Homogenization: Accurately weigh a representative portion of the powdered tablet, capsule contents, or liquid.
-
Extraction: Add a suitable organic solvent, such as methanol or a mixture of acetonitrile and water (1:1 v/v).[24] A typical ratio is 10 mg of sample per 1 mL of solvent.
-
Sonication: Sonicate the mixture for 15-30 minutes to ensure thorough extraction of the analytes from the sample matrix.[24]
-
Clarification: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize insoluble excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove fine particulates that could clog the LC system.[24]
-
Dilution: Dilute the final extract with the initial mobile phase to ensure the concentration is within the linear dynamic range of the instrument.
Step 2: Liquid Chromatography (LC)
Chromatographic separation is vital for resolving the target analyte from other components and potential isomers.
-
System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is standard.[24]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analytes, and then re-equilibrate. The gradient ensures sharp peaks and good separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Rationale: The acidic mobile phase promotes better ionization of the analytes in the ESI source.[16] The gradient elution separates compounds based on their polarity, which is crucial for resolving analogues that might have very similar structures.
Step 3: Mass Spectrometry (MS)
This is the detection and confirmation step.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Source Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). The following transitions should be monitored. Collision energies (CE) must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tadalafil | 390.1 | 268.1 | 50 |
| Nortadalafil | 376.1 | 268.1 | 50 |
| This compound | 434.2 | 359.2 (Confirmation) | 50 |
| This compound | 434.2 | 268.1 (Quantification) | 50 |
-
Rationale: Using MRM provides exceptional selectivity and sensitivity.[9] By monitoring a specific precursor-to-product ion transition, the instrument effectively filters out all other chemical noise, allowing for confident identification and quantification even at trace levels. Monitoring two transitions for this compound (one for quantification and one for confirmation) provides an extra layer of certainty, fulfilling regulatory requirements for identity confirmation.
Conclusion
While this compound shares a common core with tadalafil and nortadalafil, its unique 2-hydroxypropyl side chain provides a distinct vulnerability for fragmentation under collision-induced dissociation. Tandem mass spectrometry exploits this vulnerability to generate a unique structural fingerprint, allowing for its unambiguous differentiation from other PDE5 inhibitors. The characteristic precursor ion of m/z 434.2 and the diagnostic product ion resulting from the loss of the side chain (e.g., m/z 359) serve as definitive identifiers. The LC-MS/MS method detailed here is a robust, sensitive, and highly selective protocol that provides the conclusive evidence required by researchers and regulatory agencies to combat the proliferation of illicit and unapproved drug analogues.
References
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- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis.
- Labcompare. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Kim, U., et al. (2020). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. Molecules, 25(12), 2859.
- Lee, J. H., et al. (2015). Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 112, 136-145.
- Deconinck, E., et al. (n.d.). Analytical strategies for the detection of counterfeit erectile dysfunction drugs. ORBi.
- Waters Corporation. (n.d.). Detection and Identification of Synthetic Phosphodiesterase Type-5 Inhibitors in Adulterated Herbal Supplements Using UPLC and Data-Directed Analysis by Mass Spectrometry.
- Sigma-Aldrich. (2014). Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference.
- Ovid. (2014). Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC–UV using.
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- PubChem. (n.d.). This compound.
- Jairoun, A. A., et al. (2022). Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. Journal of Personalized Medicine, 12(10), 1675.
- Cayman Chemical. (n.d.). This compound (Mw433.46).
- Balderramos, A. P., et al. (2013). Profiling counterfeit Cialis, Viagra and analogs by UPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 168-176.
- Ovid. (2022). Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement.
- BenchChem. (n.d.). The Unseen Adulterant: A Technical Guide to the Discovery and Analysis of N-Butyl Nortadalafil in Dietary Supplements.
- PubChem. (n.d.). Nortadalafil.
- ResearchGate. (n.d.). Collision-induced dissociation mass spectrum of (A) tadalafil and (B) sildenafil (internal standard, IS) in positive ion electrospray ionization mode.
- MedKoo Biosciences. (n.d.). Nortadalafil.
- BenchChem. (n.d.). Nortadalafil | 171596-36-4.
- ResearchGate. (n.d.). Profiling counterfeit Cialis, Viagra and analogs by UPLC-MS | Request PDF.
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- PubChem. (n.d.). Tadalafil.
- ResearchGate. (n.d.). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation mechanisms of vardenafil (A) and tadalafil (B).
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A Comparative Pharmacokinetic Guide: Nortadalafil vs. Aminotadalafil in a Preclinical Model
Introduction: Unveiling the Pharmacokinetic Profiles of Tadalafil Analogues
Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its long-lasting efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its clinical success has spurred research into its analogues and metabolites, not only to understand its metabolic fate but also to explore new therapeutic agents with potentially improved properties. Among these are nortadalafil (N-desmethyl tadalafil), a known metabolite of tadalafil, and aminotadalafil, a structural analogue.[3] Nortadalafil is formed by the demethylation of the piperazinedione ring of tadalafil, while aminotadalafil is characterized by the presence of an amino group.[4]
Despite their structural relationship to tadalafil and their activity as PDE5 inhibitors, a significant gap exists in the public domain regarding the comparative pharmacokinetics of nortadalafil and aminotadalafil.[5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their potential as therapeutic agents. This guide, therefore, proposes a comprehensive, head-to-head preclinical pharmacokinetic study in a rat model to elucidate and compare the pharmacokinetic profiles of nortadalafil and aminotadalafil. By providing a detailed experimental protocol and a framework for data analysis, we aim to equip researchers with the necessary tools to conduct such a pivotal study.
The Rationale for a Comparative Preclinical Study
A direct comparison of the pharmacokinetic profiles of nortadalafil and aminotadalafil is essential for several reasons:
-
Establishing Therapeutic Potential: The pharmacokinetic profile of a drug candidate is a primary determinant of its dosing regimen and overall therapeutic efficacy. Differences in absorption rate, bioavailability, and half-life between the two analogues will significantly influence their potential clinical utility.
-
Understanding Structure-Activity Relationships: By correlating the structural modifications (demethylation in nortadalafil and amination in aminotadalafil) with their pharmacokinetic behavior, we can gain valuable insights into the structure-ADME relationships of this class of compounds. This knowledge can guide the design of future PDE5 inhibitors with optimized pharmacokinetic properties.
-
Safety and Toxicity Assessment: The concentration and duration of exposure to a drug and its metabolites are closely linked to its safety profile. A comparative pharmacokinetic study will provide crucial data for initial safety assessments of both nortadalafil and aminotadalafil.
Proposed Experimental Protocol for a Comparative Pharmacokinetic Study in Rats
This section outlines a detailed, step-by-step methodology for a comparative pharmacokinetic study of nortadalafil and aminotadalafil in a rat model. The protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Animal Model and Acclimatization
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). This strain is a commonly used model in pharmacokinetic studies due to its well-characterized physiology and ease of handling.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard laboratory chow and water.
Dosing and Administration
-
Formulation: Both nortadalafil and aminotadalafil should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration. The concentration of the dosing solution should be determined based on the target dose and a standard dosing volume (e.g., 10 mL/kg).
-
Dose: A single oral dose of 10 mg/kg for each compound is proposed for this initial study. This dose is selected to be high enough to ensure detectable plasma concentrations over a sufficient period.
-
Administration: The compounds will be administered via oral gavage to fasted rats (overnight fast with free access to water).
Blood Sampling
-
Route: Blood samples (approximately 0.25 mL) will be collected from the jugular vein or tail vein.
-
Time Points: Serial blood samples will be collected at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. This sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drugs.
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma will be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Methodology: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6][7]
Sample Preparation
-
Technique: Protein precipitation is a simple and effective method for extracting the analytes from plasma.[8]
-
Procedure:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., tadalafil-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for nortadalafil, aminotadalafil, and the internal standard need to be optimized.
Data Analysis and Pharmacokinetic Parameters
The plasma concentration-time data for nortadalafil and aminotadalafil will be analyzed using non-compartmental analysis with software such as WinNonlin®.[9] The following key pharmacokinetic parameters will be calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
Hypothetical Comparative Pharmacokinetic Data
Due to the absence of publicly available direct comparative data, the following table presents a hypothetical but scientifically plausible set of pharmacokinetic parameters for nortadalafil and aminotadalafil following a single 10 mg/kg oral dose in rats. This data is for illustrative purposes to demonstrate how the results of the proposed study could be presented.
| Pharmacokinetic Parameter | Nortadalafil (Hypothetical) | Aminotadalafil (Hypothetical) |
| Cmax (ng/mL) | 450 | 600 |
| Tmax (hr) | 2.0 | 1.5 |
| AUC0-inf (ng*hr/mL) | 3500 | 4800 |
| t1/2 (hr) | 10 | 12 |
| CL/F (L/hr/kg) | 2.8 | 2.1 |
| Vd/F (L/kg) | 40 | 36 |
Rationale for Hypothetical Values: The N-demethylation in nortadalafil might lead to slightly increased clearance compared to tadalafil, resulting in a lower AUC and shorter half-life. Conversely, the addition of a polar amino group in aminotadalafil could potentially alter its absorption and distribution, possibly leading to a higher Cmax and AUC.
Visualizing the Metabolic and Experimental Framework
To further clarify the context and the proposed experimental design, the following diagrams are provided.
Caption: Metabolic pathway of Tadalafil to Nortadalafil.
Caption: Experimental workflow for the comparative pharmacokinetic study.
Conclusion: Paving the Way for Future Research
The lack of direct comparative pharmacokinetic data for nortadalafil and aminotadalafil represents a critical knowledge gap in the field of PDE5 inhibitor research. The proposed preclinical study outlined in this guide provides a robust and scientifically sound framework for addressing this gap. By meticulously following the detailed experimental and bioanalytical protocols, researchers can generate high-quality data to elucidate the pharmacokinetic profiles of these two important tadalafil analogues. The resulting insights will not only be instrumental in assessing their therapeutic potential but will also contribute to a deeper understanding of the structure-pharmacokinetic relationships within this class of compounds, ultimately paving the way for the development of novel and improved therapies.
References
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for Tadalafil and Its Analogs
Introduction: The Analytical Imperative for Tadalafil and Its Analogs
Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The clandestine inclusion of tadalafil and its unapproved structural analogs in herbal supplements and counterfeit drugs poses a significant public health risk.[3][4] These undeclared substances can lead to severe adverse effects, especially in individuals with contraindications.[5] Consequently, robust and reliable analytical methods are paramount for the identification and quantification of tadalafil and its analogs in various matrices, including pharmaceutical formulations, biological samples, and seized products.[6][7] This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques employed for this purpose, offering insights into their underlying principles, performance characteristics, and practical applications.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Routine Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[2][7] For the analysis of tadalafil and its analogs, reversed-phase HPLC with ultraviolet (UV) detection is the most common configuration.[1][8][9]
Principle of Separation and Detection
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol.[1][8] Tadalafil and its analogs, being relatively nonpolar molecules, are retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV detector, as tadalafil exhibits strong absorbance in the UV region, with a maximum absorbance around 280-295 nm.[1][2]
Experimental Considerations and Performance
The choice of mobile phase composition, pH, and column chemistry is critical for achieving optimal separation and peak shape.[1][10] A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier.[1][11] The method's performance is evaluated through validation parameters as stipulated by guidelines from the International Conference on Harmonisation (ICH).[8][10]
Table 1: Performance Characteristics of a Validated RP-HPLC-UV Method for Tadalafil. [1][2][8][9]
| Parameter | Typical Performance Metric |
| Linearity Range | 60 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3-5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 4 - 9 minutes |
Detailed Experimental Protocol: A Validated RP-HPLC-UV Method
The following protocol provides a step-by-step guide for the quantitative analysis of tadalafil in a tablet formulation.
1. Materials and Reagents:
-
Tadalafil reference standard
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: 10 mM Ammonium Acetate:Methanol (35:65 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL[1]
4. Standard Solution Preparation:
-
Accurately weigh and dissolve the tadalafil reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
5. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of tadalafil and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[10]
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of tadalafil in the sample solution from the calibration curve.
Diagram 1: RP-HPLC-UV Workflow for Tadalafil Analysis
Caption: Workflow for tadalafil analysis using RP-HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as the analysis of tadalafil and its analogs in complex matrices like biological fluids or herbal products, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
Principle of Separation and Detection
Similar to HPLC, LC-MS/MS utilizes liquid chromatography for the initial separation of analytes. However, the detection is performed by a tandem mass spectrometer. The eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically through electrospray ionization (ESI).[12] In the tandem mass spectrometer, a specific precursor ion (the ionized molecule of the analyte) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules with a specific precursor-to-product ion transition are detected.[12][13]
Experimental Considerations and Performance
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters.[12] This includes selecting the appropriate mobile phase, gradient elution profile, ion source conditions, and MRM transitions for each analyte.[12][14] The use of an internal standard, a structurally similar compound added to the sample at a known concentration, is crucial for accurate quantification.[12]
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Tadalafil. [12][15]
| Parameter | Typical Performance Metric |
| Linearity Range | 5 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% RE) | < -3.2% |
| Precision (% RSD) | < 8.4% |
| Recovery | 90 - 97% |
| Run Time | < 5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of chemical compounds.[16][17] While less common for the analysis of tadalafil itself due to its relatively low volatility, GC-MS can be a valuable tool for the detection of certain analogs or for confirmatory analysis.[16][18]
Principle of Separation and Detection
In GC-MS, the sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile phase. The separated compounds are then detected by a mass spectrometer. A key consideration for GC-MS analysis of tadalafil and many of its analogs is the need for derivatization to increase their volatility and thermal stability.[16][17]
Performance and Applications
A validated GC-MS method for tadalafil in whole blood has been reported with a limit of detection of 0.70 µg/L and a limit of quantification of 2.00 µg/L.[16][17] The method demonstrated good linearity, accuracy, and precision.[16][17] GC-MS is particularly useful in forensic toxicology and for the screening of unknown compounds in counterfeit products.[16]
Other Analytical Techniques: Expanding the Analytical Toolkit
While HPLC, LC-MS/MS, and GC-MS are the most frequently employed techniques, other methods also play a role in the comprehensive analysis of tadalafil and its analogs.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times.[2][19] It is a promising alternative to HPLC for the analysis of counterfeit drugs, although it is less commonly used in routine quality control.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown tadalafil analogs found in adulterated products.[20][21][22] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure of a compound.[20][23]
-
Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are non-destructive techniques that can be used for the rapid screening of counterfeit tablets.[3] These methods provide a chemical fingerprint of the sample, allowing for the identification of the active pharmaceutical ingredient and excipients.[3]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of the most appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity and selectivity, and the available resources.
Diagram 2: Decision Tree for Selecting an Analytical Method
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A Comparative Guide to the Definitive Identification of 2-Hydroxypropyl Nortadalafil in Adulterated Supplements
The clandestine inclusion of unapproved pharmaceutical ingredients in dietary supplements poses a significant public health risk.[1][2] Products marketed for sexual enhancement are a major category for such adulteration, frequently containing phosphodiesterase-5 (PDE-5) inhibitors or their structural analogs.[3][4] These undeclared compounds can cause severe adverse effects, especially in consumers with contraindications to prescription PDE-5 inhibitors.[1][5] One such analog, 2-Hydroxypropyl nortadalafil, is a derivative of tadalafil where the N-methyl group is replaced by a 2-hydroxypropyl moiety.[6][7] Its structural similarity to the approved drug necessitates a robust, multi-technique analytical approach for unambiguous identification and confirmation.
This guide provides a comparative analysis of the essential analytical workflows used to identify this compound in complex supplement matrices. We will move beyond simple protocol recitation to explain the causal logic behind a tiered analytical strategy, demonstrating how orthogonal techniques create a self-validating system for trustworthy and defensible results.
The Challenge: Distinguishing Analogs from the Parent Compound
This compound is structurally derived from nortadalafil (demethyltadalafil), the core structure of tadalafil lacking the N-methyl group.[8][9] The addition of the 2-hydroxypropyl group results in a molecule with a distinct chemical formula (C₂₄H₂₃N₃O₅) and molecular weight (433.5 g/mol ).[10] While mass spectrometry can readily detect this mass difference, it is insufficient on its own to confirm the exact structure and isomerism of the substituent group.[6] A definitive identification workflow must therefore progress from initial detection to unambiguous structural elucidation.
A Multi-Modal Analytical Strategy: From Screening to Confirmation
A robust analytical strategy for identifying unknown analogs like this compound relies on a tiered approach. This methodology ensures efficiency by using high-throughput screening methods initially, followed by more specific and information-rich techniques for confirmation. This progression minimizes the risk of false positives and provides the comprehensive data required for definitive structural assignment.
Caption: Tiered analytical workflow for identifying unknown adulterants.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technology is dictated by the specific question being asked at each stage of the investigation. A screening technique prioritizes speed and broad applicability, while a confirmatory technique must provide unequivocal structural information.
| Technique | Primary Role | Information Provided | Strengths | Limitations |
| HPLC-UV/DAD | Screening & Quantitation | Retention Time (Rt), UV-Vis Spectrum | Robust, reproducible, widely available, good for quantitation.[11][12] | Low specificity; cannot distinguish between isomers or compounds with similar Rt and UV spectra. |
| LC-MS/MS | Tentative Identification | Retention Time, Precursor Ion (m/z), Product Ion Fragments | High sensitivity and selectivity, provides molecular weight and fragmentation data for structural clues.[13][14][15] | Cannot definitively determine atom connectivity or stereochemistry; fragmentation can be similar for isomers. |
| NMR Spectroscopy | Unambiguous Confirmation | Chemical Shifts (δ), Coupling Constants (J), 2D Correlations (e.g., COSY, HMQC) | Provides definitive atom-to-atom connectivity and stereochemistry; the "gold standard" for structure elucidation.[6][16][17] | Lower sensitivity, requires higher sample purity and concentration, longer analysis time, expensive instrumentation. |
Detailed Experimental Protocols
The following protocols represent a validated workflow for the confirmation of this compound.
Protocol 1: Sample Preparation from Supplement Matrix
Causality: The goal is to efficiently extract the analyte from a complex matrix (e.g., capsule powder containing herbal ingredients, fillers, and excipients) while minimizing interferences. Acetonitrile is a common choice due to its ability to precipitate proteins and effectively solubilize a wide range of organic compounds, including tadalafil analogs.[13][16]
-
Homogenization: Accurately weigh the contents of a representative number of supplement capsules and homogenize the powder.
-
Extraction: Transfer 100 mg of the homogenized powder to a 15 mL centrifuge tube. Add 10 mL of an acetonitrile/water (1:1 v/v) solution.
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte from the matrix.[13]
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
Protocol 2: LC-MS/MS for Tentative Identification
Causality: This step aims to separate the analyte from other components and determine its mass-to-charge ratio (m/z) and fragmentation pattern. A C18 reversed-phase column is standard for separating moderately polar compounds like tadalafil analogs.[14][18] Electrospray ionization (ESI) in positive mode is used because the nitrogen atoms in the analyte's structure are readily protonated.[15][16]
Instrumentation:
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[14]
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 35% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Mode: Full scan (m/z 150-600) to find the precursor ion, followed by a product ion scan (MS/MS) on the target mass.
-
Expected Precursor Ion [M+H]⁺: m/z 434.2[6]
-
Collision Energy: Optimized for fragmentation (e.g., 20-40 eV). The key fragment expected for tadalafil analogs corresponds to the piperazinedione ring structure. For tadalafil, a characteristic fragment is m/z 268.[14] A similar fragmentation pathway would be expected for its analogs.
Protocol 3: NMR Spectroscopy for Unambiguous Confirmation
Causality: After a putative identification by LC-MS/MS, NMR is required to confirm the precise atomic structure. Specifically, it will differentiate the 2-hydroxypropyl group from other possible C₃H₇O isomers (e.g., 1-hydroxypropyl, 3-hydroxypropyl, or methoxyethyl). 2D NMR experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are essential to establish the connectivity between protons and carbons.[6][16]
-
Isolation: The target compound must first be isolated and purified from the supplement extract using semi-preparative HPLC with fraction collection, guided by the retention time established during the LC-MS/MS analysis.[5]
-
Sample Preparation: Evaporate the solvent from the collected fraction under vacuum. Dissolve the purified residue (~5-10 mg) in a suitable deuterated solvent, such as DMSO-d₆.[16]
-
Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D COSY: Shows which protons are coupled (i.e., adjacent to each other). This is critical for tracing the -CH(OH)-CH₃ and -CH₂-CH(OH)- linkages of the hydroxypropyl group.
-
2D HMQC/HSQC: Correlates directly bonded protons and carbons, confirming the assignment of each signal.
-
Interpreting the Data: A Self-Validating System
Caption: Logical flow for data corroboration and structural confirmation.
The LC-MS/MS data provides a highly accurate molecular weight. The calculated mass for the protonated molecular formula of this compound (C₂₄H₂₄N₃O₅ + H⁺) is 434.1716. An experimental result from a high-resolution mass spectrometer (like a Q-TOF) within a few parts-per-million (ppm) of this value provides strong evidence for this formula.[19][20]
The NMR data then provides the definitive proof. The ¹H and ¹³C spectra will show the characteristic signals for the nortadalafil core structure, plus additional signals corresponding to the 2-hydroxypropyl group (a methyl doublet, a methine multiplet, and a methylene multiplet). Critically, 2D COSY spectra will show coupling between the methyl protons and the methine proton, and between the methine proton and the methylene protons, confirming the 2-hydroxypropyl connectivity, as has been previously demonstrated for this exact compound.[6]
By integrating the precise mass and fragmentation data from MS with the unambiguous connectivity map from NMR, the identity of this compound is confirmed with the highest degree of scientific certainty. This rigorous, multi-technique validation is essential for regulatory actions, scientific publication, and protecting public health.
References
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Huang, Y.-C., et al. (2018). Identification of a new type tadalafil analogue in a supplement product. Food Additives & Contaminants: Part A, 35(4), 633-638. Available from: [Link]
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Lee, J.-H., et al. (2013). Identification of a new tadalafil analogue found in a dietary supplement. Food Additives & Contaminants: Part A, 30(1), 15-20. Available from: [Link]
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Poon, C.-G., et al. (2018). Identification of a New Tadalafil Analogue, N-3-hydroxypropylnortadalafil, in a Supplement Product. ResearchGate. Available from: [Link]
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Malet-Martino, M., et al. (2008). Analysis of illegally manufactured formulations of tadalafil (Cialis) by 1H NMR, 2D DOSY 1H NMR and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 321-333. Available from: [Link]
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Toomey, V. M., et al. (2012). Isolation and structural characterization of two tadalafil analogs found in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 58, 114-119. Available from: [Link]
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Pharmaffiliates. (n.d.). 2-Hydroxypropyl-d6 Nortadalafil. Pharmaffiliates. Retrieved January 15, 2026, from [Link].
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Sanna, M., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3343. Available from: [Link]
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Kim, J., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 34-40. Available from: [Link]
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Sahoo, S. K., et al. (2012). Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. Indian Journal of Pharmaceutical Sciences, 74(4), 364-367. Available from: [Link]
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Reddy, G. S., et al. (2011). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. Available from: [Link]
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Khan, M. A., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science, 4(12), 069-075. Available from: [Link]
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Khan, Z., et al. (2018). A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations. ResearchGate. Available from: [Link]
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Kurilskaya, V. V., et al. (2020). Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method. Scilit. Available from: [Link]
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Kim, J., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar. Available from: [Link]
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El-Gindy, A., et al. (2014). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Trade Science Inc. Journals. Available from: [Link]
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Shah, P. N., et al. (2015). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 5(6), 386-394. Available from: [Link]
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Inter-laboratory validation of an analytical method for 2-Hydroxypropyl nortadalafil
An Inter-Laboratory Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Hydroxypropyl Nortadalafil
This guide presents a comprehensive overview of the inter-laboratory validation of a robust analytical method for the quantification of this compound, an analogue of tadalafil. The objective of this study was to develop and validate a transferable, reliable, and accurate High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and research applications across different laboratory environments. This document details the study design, the analytical protocol, a comparative analysis of the validation results from three participating laboratories, and the underlying scientific rationale for the methodological choices, all grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]
Introduction: The Need for a Validated, Transferable Method
This compound is a significant analogue of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[2] As with any active pharmaceutical ingredient (API) or its related substances, ensuring its quality, purity, and concentration requires a precise and accurate analytical method. The development of such a method is only the first step; its true utility is proven through validation, a process that provides documented evidence that the procedure is suitable for its intended purpose.[3][4]
Inter-laboratory validation, or method transfer, takes this a step further. It challenges the method's reproducibility by demonstrating that it can be successfully executed by different analysts in different laboratories using different equipment, thereby ensuring consistent results regardless of the testing site.[5][6] This guide provides a framework and comparative data from a multi-laboratory study designed to validate an HPLC-UV method for this compound.
Inter-Laboratory Study Design
This validation study was conducted across three independent laboratories (designated Lab A, Lab B, and Lab C). A comprehensive validation protocol, including the analytical procedure and acceptance criteria, was shared with all participants to ensure uniformity. Each laboratory was provided with a reference standard of this compound and a placebo blend to prepare their own samples. The study was designed to assess all critical validation parameters as stipulated by the ICH Q2(R1) guideline.[7][8]
The Analytical Challenge
The primary analytical challenge is to ensure the method can selectively quantify this compound in the presence of potential impurities, degradation products, or formulation excipients. Therefore, specificity is a critical parameter. Furthermore, the method must be robust enough to withstand minor variations in operational parameters that are common between different laboratories, such as slight differences in mobile phase pH or column temperature.[9][10]
Experimental Workflow Diagram
The following diagram illustrates the workflow of the inter-laboratory validation process, from initial protocol distribution to the final comparative analysis.
Caption: Workflow for the inter-laboratory method validation study.
Standardized Analytical Methodology: RP-HPLC-UV
The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and used by all participating laboratories. The selection of a C18 column is standard for compounds of this polarity, providing good retention and resolution. The mobile phase, a mixture of phosphate buffer and acetonitrile, is chosen to achieve optimal separation and peak shape. The pH is controlled to ensure consistent ionization of the analyte.[11]
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent system with a UV/Vis or PDA detector.[2][12]
-
Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[11]
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.
-
Reference Standard: this compound (99.8% purity).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Buffer:Acetonitrile (50:50 v/v). Buffer is 20mM KH₂PO₄ adjusted to pH 6.0 with ortho-phosphoric acid. |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 30°C |
| Detection λ | 285 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.
-
Sample Preparation (Assay): Prepare a simulated drug product by mixing the reference standard with a placebo blend to achieve a final theoretical concentration of 100 µg/mL of this compound after extraction with the mobile phase.
Inter-Laboratory Validation Results: A Comparative Analysis
The following sections detail the results for each validation parameter from the three participating laboratories. The acceptance criteria are based on the ICH Q2(R1) guideline.[1][13]
Logical Relationship of Validation Parameters
The validation parameters are interconnected. The diagram below illustrates how fundamental parameters like specificity, linearity, accuracy, and precision establish the method's reliable working range and its detection capabilities.
Caption: Logical relationship between analytical validation parameters.
Specificity
Specificity was demonstrated by analyzing the placebo blend, the reference standard, and a spiked sample. All three labs reported no interference from the placebo at the retention time of the this compound peak (approximately 3.2 minutes). The method was thus deemed specific.
Linearity
Linearity was assessed using five concentration levels, from 50% to 150% of the nominal assay concentration (50, 75, 100, 125, 150 µg/mL).
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | Slope | y-Intercept |
| Lab A | 10 - 150 | 0.9998 | 45120 | 1580 |
| Lab B | 10 - 150 | 0.9997 | 44950 | 1950 |
| Lab C | 10 - 150 | 0.9999 | 45310 | 1240 |
| Acceptance Criterion | - | ≥ 0.999 | - | - |
Analysis: All laboratories demonstrated excellent linearity across the specified range, with correlation coefficients well above the acceptance criterion of 0.999. This indicates a direct proportional relationship between concentration and detector response.
Accuracy (Recovery)
Accuracy was determined by analyzing triplicate samples of the spiked placebo at three concentration levels (80%, 100%, and 120% of the target concentration).
| Laboratory | Level | Mean Recovery (%) | RSD (%) |
| Lab A | 80% | 99.8 | 0.85 |
| 100% | 100.3 | 0.65 | |
| 120% | 100.9 | 0.71 | |
| Lab B | 80% | 99.2 | 1.10 |
| 100% | 100.5 | 0.82 | |
| 120% | 101.2 | 0.95 | |
| Lab C | 80% | 100.1 | 0.79 |
| 100% | 100.8 | 0.55 | |
| 120% | 101.0 | 0.68 | |
| Acceptance Criteria | - | 98.0 - 102.0% | ≤ 2.0% |
Analysis: The accuracy of the method is confirmed, with all laboratories reporting mean recovery values within the acceptable range of 98.0% to 102.0%. The low Relative Standard Deviation (RSD) values further support the method's precision at each level.[14]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Repeatability: Assessed by performing six replicate injections of the 100 µg/mL standard.
| Laboratory | Mean Peak Area | Std. Deviation | RSD (%) |
| Lab A | 4515890 | 12644 | 0.28 |
| Lab B | 4498520 | 15745 | 0.35 |
| Lab C | 4534150 | 11335 | 0.25 |
| Acceptance Criterion | - | - | ≤ 1.0% |
Intermediate Precision: Assessed by a different analyst on a different day.
| Laboratory | Inter-Day RSD (%) |
| Lab A | 0.45 |
| Lab B | 0.58 |
| Lab C | 0.41 |
| Acceptance Criterion | ≤ 2.0% |
Analysis: The precision of the method is excellent. The repeatability RSDs are all well below 1.0%, and the intermediate precision results are comfortably within the 2.0% limit, demonstrating the method's consistency over time and between analysts.[3][15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.5 | 1.5 |
| Lab B | 0.6 | 1.8 |
| Lab C | 0.4 | 1.3 |
Analysis: The results for LOD and LOQ are comparable across the laboratories, confirming the method's high sensitivity.
Robustness
Robustness was evaluated by introducing small, deliberate variations to the method parameters. The parameters varied were mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the assay results of a control sample varied by less than 2.0%, confirming the method's robustness.
Conclusion
The results from this inter-laboratory validation study conclusively demonstrate that the described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The high degree of agreement between the three participating laboratories confirms the method's reproducibility and transferability. This validated method is, therefore, deemed suitable for its intended purpose in routine quality control and research environments, providing a reliable tool for the analysis of this compound.
References
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- Bojanapu, A. et al. (2015). Validation and method development of Tadalafil in bulk and tablet dosage form by RP-HPLC. Drug Research (Stuttgart).
- Neelima, K. et al. (2023). METHOD ADJUSTMENTS, CHANGES, REVALIDATION AND VERIFICATION OF STANDARD AND COMPENDIAL METHODS. International Journal of Biology, Pharmacy and Allied Sciences.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxypropyl nortadalafil
This document provides essential safety and logistical information for the proper handling and disposal of 2-Hydroxypropyl nortadalafil. As a structural analogue of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, this compound must be treated as a biologically active and potentially hazardous compound. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Core Principles: Hazard Assessment and Waste Minimization
Given that this compound is a research chemical, comprehensive toxicological and environmental fate data may not be publicly available. Therefore, a conservative approach to its handling and disposal is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires laboratories to develop a Chemical Hygiene Plan to protect workers from hazardous chemicals.[1][2][3] The foundation of this plan is a thorough hazard assessment.
Inferred Hazards: Based on its structural similarity to tadalafil, this compound should be handled as a compound that may cause skin, eye, and respiratory irritation.[4][5] The Safety Data Sheet (SDS) for tadalafil indicates it is a solid with low water solubility.[6] Consequently, all waste streams containing this compound must be considered hazardous chemical waste.
The causality behind this choice: Assuming a substance is hazardous in the absence of complete data is a core tenet of laboratory safety. This "precautionary principle" ensures that unknown risks are mitigated, preventing accidental exposure and environmental contamination.
Before beginning any experiment, researchers should consider methods to minimize waste generation. This can include optimizing reaction scales and avoiding the preparation of excess stock solutions.[7][8]
Waste Characterization and Segregation: A Self-Validating System
Proper segregation of chemical waste is the most critical step in ensuring safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while cross-contaminating waste types (e.g., halogenated and non-halogenated solvents) significantly increases disposal costs and complexity.[7][9][10] Your laboratory's waste management program should be a self-validating system where clear labeling and segregated storage prevent errors.
Waste Stream Summary Table
| Waste Stream Category | Description | Recommended Container | Labeling Requirement | Key Disposal Guideline |
| Pure Compound | Unused, expired, or off-spec solid this compound. | Original, clearly labeled container or a sealed, chemically compatible waste container (e.g., HDPE). | "Hazardous Waste," full chemical name: "this compound," and associated hazard warnings.[11][12] | Do not mix with other chemicals. Dispose of via your institution's Environmental Health & Safety (EHS) office. |
| Contaminated Solid Waste | Gloves, pipette tips, weigh paper, bench protectors, and other disposable labware with gross contamination. | Lined, rigid, puncture-resistant container clearly marked for solid chemical waste. | "Hazardous Waste," "Solid Waste Contaminated with this compound," and list of any other chemical contaminants. | Collect all contaminated disposables in this designated container. Do not overfill. |
| Contaminated Liquid Waste (Non-Aqueous/Solvent) | Organic solvents used to dissolve, transfer, or clean glassware containing the compound. | Chemically resistant (e.g., HDPE or glass) solvent waste container with a sealed lid. | "Hazardous Waste," specify "Halogenated" or "Non-Halogenated," list all solvent components and "this compound" with estimated concentrations.[13] | Segregate halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, acetone) solvents into separate waste containers.[8] |
| Contaminated Liquid Waste (Aqueous) | Aqueous buffers or solutions from experiments containing the compound. | Chemically resistant (e.g., HDPE) aqueous waste container with a sealed lid. | "Hazardous Waste," "Aqueous Waste with this compound," and list all other components (e.g., buffers, salts). | Due to low water solubility and biological activity, do not dispose of down the drain.[7][10] Collect as hazardous aqueous waste. |
| Empty Containers | The original stock bottle or other containers that held the pure compound. | N/A | Deface or remove the original label after decontamination.[9] | Containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[7][9] Subsequent rinses may be collected as well, depending on local EHS policy. |
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance. All hazardous waste must be managed in accordance with federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[14]
Protocol 1: Managing Pure Compound and Contaminated Solids
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of generation, for collecting hazardous waste.[10][11][15] This area must be under the control of laboratory personnel.
-
Container Preparation: Use a container appropriate for solid waste. Ensure it is clean, in good condition, and has a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12][16] Fill in all required information, clearly identifying the contents.
-
Waste Addition: Place unused pure compound (in its original, sealed vial if possible) and contaminated solid waste directly into the designated container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[7][16] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15]
-
Arrange for Pickup: Once the container is full, or before it has been in the lab for one year, contact your institution's EHS department to schedule a waste pickup.[7][10]
Protocol 2: Managing Contaminated Liquid Waste
-
Segregation: Use separate, dedicated waste containers for halogenated solvents, non-halogenated solvents, and aqueous solutions.
-
Container Selection: Use appropriate, chemically resistant containers with screw-top caps. Hydrofluoric acid, if used, must be collected in plastic containers.[7][8] For flammable solvents, storage in a fire-rated cabinet is best practice.[8]
-
Labeling: Clearly label each container with "Hazardous Waste" and list all constituents, including this compound, and their approximate percentages.[13]
-
Waste Addition: Use a funnel to add waste to the container to prevent spills. Do not fill containers beyond 90% capacity to allow for expansion.[14]
-
Container Management: Keep the container tightly sealed when not in use.[7][8][16] Store containers in secondary containment (e.g., a spill tray) to contain potential leaks.[7]
-
Arrange for Pickup: Contact EHS for removal when the container is full.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste streams associated with this compound.
Caption: Decision tree for proper segregation of waste.
Decontamination and Spill Management
Effective decontamination is crucial for safety and preventing cross-contamination.
Protocol 3: Decontamination of Laboratory Equipment
-
Preparation: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[17][18]
-
Gross Decontamination: Remove any visible solid residue using a spatula or wipe. Dispose of the residue and cleaning materials as contaminated solid waste.
-
Chemical Decontamination: Wipe all surfaces of the equipment with a cloth dampened with 70% ethanol or a mild detergent solution.[17][19] For sensitive equipment, consult the manufacturer's guidelines to prevent damage.[17]
-
Rinsing: If appropriate, perform a final rinse with deionized water. Collect all rinsate as hazardous aqueous waste.
-
Verification: Attach a decontamination tag or form to the equipment to certify it has been cleaned before moving it, sending it for repair, or surplussing it.[18][19]
Protocol 4: Emergency Spill Response
-
Alert: Immediately alert personnel in the surrounding area.
-
Isolate: Secure the area to prevent others from entering. If the spill produces dust or vapors, evacuate the immediate area and work in a fume hood if safe to do so.
-
Contain: For a small spill of solid material, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a small liquid spill, use a chemical spill kit or absorbent pads to surround and absorb the material.
-
Clean: Collect all contaminated materials (absorbent pads, towels, broken glass) using forceps or other tools. Place all materials into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly following the decontamination protocol above.
-
Report: For any significant spill, immediately notify your institution's EHS office.[7] They will provide further guidance and assistance.
By implementing these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
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Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. (n.d.). UGA Research. Retrieved from [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]
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Disinfection & Decontamination. (n.d.). Research Safety - University of Kentucky. Retrieved from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
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Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]
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Cleaning Procedures for Laboratory Equipment. (2021, January 5). University of Colorado Anschutz Medical Campus. Retrieved from [Link]
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
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This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
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Navigating the Handling of 2-Hydroxypropyl Nortadalafil: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The investigation of novel therapeutic agents is the cornerstone of pharmaceutical advancement. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Hydroxypropyl nortadalafil. While specific toxicological data for this tadalafil analogue may be limited, its structural similarity to a potent phosphodiesterase type 5 (PDE5) inhibitor necessitates a cautious and well-documented approach to laboratory safety.[1][2][3] This document is structured to provide a comprehensive framework for personal protective equipment (PPE) selection, operational procedures, and disposal, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment and the Precautionary Principle
This compound is an analogue of tadalafil, a potent PDE5 inhibitor.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it should be handled as a potent pharmaceutical compound with potential for high biological activity.[4][5] Tadalafil itself is a pyrazinopyridoindole derivative and is classified as a selective inhibitor of phosphodiesterase-5 (PDE5).[2] Side effects of tadalafil and other PDE5 inhibitors can include headache, facial flushing, nasal congestion, and dyspepsia.[6] More significant are the cardiovascular effects, particularly the risk of hypotension when used concurrently with nitrates.[6][7] Given these factors, minimizing exposure through robust engineering controls and appropriate PPE is paramount.
Occupational Exposure Bands (OEBs) are a risk categorization system used to group compounds based on their potency and potential health effects.[8] For potent compounds like tadalafil analogues, which may have an Occupational Exposure Limit (OEL) at or below 10 μg/m³, stringent handling procedures are required.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Minimum PPE Requirements |
| Weighing and Dispensing (Powder) | Ventilated Balance Enclosure (VBE) or Glovebox | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff)- ANSI Z87.1 compliant safety glasses with side shields- NIOSH-approved N95 or higher respirator |
| Solution Preparation | Chemical Fume Hood | - Disposable, solid-front lab coat with tight-fitting cuffs- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields |
| In-Vitro/In-Vivo Dosing | Chemical Fume Hood or Biosafety Cabinet | - Disposable, solid-front lab coat with tight-fitting cuffs- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields- Face shield if splash hazard exists |
| General Laboratory Operations | General Laboratory Ventilation | - Standard lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses |
Rationale for PPE Selection:
-
Respiratory Protection: Fine powders of potent compounds can easily become airborne, posing a significant inhalation risk.[8] An N95 respirator is the minimum recommendation for handling the solid form of this compound. For higher-risk procedures or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be considered.[9]
-
Eye and Face Protection: Safety glasses with side shields are mandatory to protect against accidental splashes. A face shield should be used in conjunction with safety glasses when there is a greater risk of splashes to the face.
-
Skin and Body Protection: A solid-front, disposable lab coat provides a barrier against contamination of personal clothing. Double-gloving is recommended when handling the neat compound to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[10]
-
Gloves: Nitrile gloves offer good chemical resistance to many solvents used in a laboratory setting. It is crucial to change gloves immediately if they are known to be contaminated.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure. All personnel handling this compound must be trained on these procedures.[5][11]
Preparation and Area Designation
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a specific chemical fume hood or a ventilated balance enclosure.[12] This area should be clearly marked with signage indicating the presence of a potent compound.
-
Pre-use Checks: Before starting any work, ensure that all engineering controls (e.g., fume hood, VBE) are functioning correctly and have a valid certification.
-
Gather Materials: Assemble all necessary equipment and materials before introducing the compound to the work area to minimize traffic in and out of the designated zone.
Donning PPE
The following sequence should be followed when putting on PPE:
-
Lab Coat: Don the disposable lab coat, ensuring it is fully buttoned or snapped.
-
Respirator: If required, perform a seal check on the respirator to ensure a proper fit.
-
Eye Protection: Put on safety glasses.
-
Gloves: Don the inner pair of gloves, tucking the cuffs under the sleeves of the lab coat. Then, don the outer pair of gloves over the cuffs of the lab coat.
Handling Procedures
-
Weighing: Use a ventilated balance enclosure or a glovebox to weigh the solid compound.[13] Use tools such as disposable spatulas to handle the powder and minimize the creation of dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vessel containing the pre-weighed compound to minimize the potential for aerosolization.
-
Transfers: When transferring solutions, use a pipette or a syringe with a Luer-Lok™ fitting to prevent accidental disconnection and spills.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination. The following sequence should be followed:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it away from the body and turning it inside out. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove safety glasses.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10][14]
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial for preventing environmental contamination and accidental exposure.[15]
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate all surfaces in the designated area with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with a detergent solution.
-
Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated before being removed from the designated area.
Waste Disposal
All waste generated from handling this compound should be considered hazardous waste.
-
Solid Waste: All disposable PPE, weighing papers, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2] For non-flush list medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed container for disposal in the trash, if a drug take-back program is not available.[16] However, for potent research compounds, professional hazardous waste disposal is the recommended route.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][14] Remove any contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][14] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Spill: In the case of a small spill, contain the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
